molecular formula C6H8N2S B1347202 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine CAS No. 53051-97-1

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Cat. No.: B1347202
CAS No.: 53051-97-1
M. Wt: 140.21 g/mol
InChI Key: HUKBELGUWQLEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328442. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKBELGUWQLEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201092
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53051-97-1
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053051971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53051-97-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5,6-TETRAHYDRO-2H-CYCLOPENTA(D)(1,3)THIAZOL-2-IMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ7FVP5Q7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the widely utilized Hantzsch thiazole synthesis, a reliable method for the construction of the 2-aminothiazole moiety. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful preparation of this target molecule.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2] For the synthesis of the target compound, the reaction proceeds via the initial α-halogenation of cyclopentanone, followed by cyclization with thiourea. One-pot procedures are often employed to streamline the process, avoiding the isolation of the lachrymatory and toxic α-haloketone intermediate.[4][5]

The overall reaction can be depicted as follows:

Cyclopentanone + Halogenating Agent + Thiourea → this compound

A common approach involves the in-situ generation of the α-haloketone. For instance, iodine can be used as the halogen source, which reacts with the ketone to form the α-iodocyclopentanone intermediate.[6] This is then immediately reacted with thiourea to form the final product.

Synthetic Pathway

The synthesis of this compound from cyclopentanone and thiourea via the Hantzsch reaction can be visualized as a two-step process, often performed in a single pot.

Synthesis_Pathway Synthetic Pathway of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Cyclopentanone Cyclopentanone AlphaIodo 2-Iodocyclopentanone (in-situ) Cyclopentanone->AlphaIodo + I2 Thiourea Thiourea Target This compound Thiourea->Target Iodine Iodine (I2) AlphaIodo->Target + Thiourea (Condensation/Cyclization)

Caption: Hantzsch synthesis of the target compound.

Experimental Protocol

The following protocol is adapted from the synthesis of the analogous compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, from cyclohexanone and should be readily applicable for the synthesis of this compound from cyclopentanone.[6]

Materials:

  • Cyclopentanone

  • Thiourea

  • Iodine

  • Distilled Water

  • Diethyl Ether

  • Ammonium Hydroxide (25% solution)

  • Magnesium Sulfate (anhydrous)

  • n-Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Crystallizing dish

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine thiourea (2 equivalents) and iodine (1 equivalent).

  • Addition of Ketone: To this mixture, add cyclopentanone (1 equivalent).

  • Reflux: Heat the reaction mixture to 100°C and maintain at reflux for approximately 24 hours.

  • Workup - Dissolution: After 24 hours, remove the flask from the heat source and allow it to cool to room temperature. Add hot distilled water in portions to dissolve the reaction mass and transfer the solution to a crystallizing dish.

  • Extraction of Impurities: Perform three extractions with diethyl ether to remove any unreacted cyclopentanone, iodine, and elemental sulfur. Discard the organic layers.

  • Basification and Product Extraction: To the aqueous solution, add a 25% ammonium hydroxide solution to basify the mixture. Extract the product three times with diethyl ether.

  • Drying and Evaporation: Combine the ethereal extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

  • Purification: The crude product is obtained as a precipitate. Recrystallize from n-hexane to yield the purified this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Experimental Workflow for the Synthesis Start Combine Thiourea, Iodine, and Cyclopentanone Reflux Reflux at 100°C for 24h Start->Reflux Cool Cool to Room Temperature Reflux->Cool Dissolve Dissolve in Hot Water Cool->Dissolve Extract_Impurities Extract with Diethyl Ether (x3) (Remove unreacted starting materials) Dissolve->Extract_Impurities Basify Add Ammonium Hydroxide Extract_Impurities->Basify Extract_Product Extract with Diethyl Ether (x3) Basify->Extract_Product Dry Dry Organic Layer (Magnesium Sulfate) Extract_Product->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from n-Hexane Evaporate->Recrystallize End Obtain Pure Product Recrystallize->End

Caption: Step-by-step experimental workflow.

Quantitative Data

ParameterValue (for 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine)[6]
Reactant Molar Ratios
Cyclohexanone1 equivalent
Thiourea2 equivalents
Iodine1 equivalent
Reaction Conditions
Temperature100 °C
Time24 hours
Product Characterization
AppearanceLight-yellow precipitate
Elemental Analysis (Calculated) C: 54.51%, H: 6.54%, N: 18.16%
Elemental Analysis (Found) C: 54.75%, H: 7.04%, N: 18.32%
Mass Spectrometry (TOF MS ES+) m/z: 155 [M+H]⁺, 177 [M+Na]⁺
¹H NMR (DMSO-d₆, δ/p.p.m.) 6.58 (2H, s), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m)
¹³C NMR (δ/p.p.m.) 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04

Note: The spectral data provided is for the cyclohexanone derivative and will differ for the cyclopentanone derivative, particularly in the chemical shifts of the aliphatic protons and carbons.

Conclusion

The synthesis of this compound can be reliably achieved through the Hantzsch thiazole synthesis. The one-pot reaction of cyclopentanone, thiourea, and a halogenating agent such as iodine provides a straightforward and efficient route to the desired product. The experimental protocol and workflow detailed in this guide, adapted from a well-documented synthesis of a homologous compound, offer a solid foundation for researchers to produce this valuable chemical entity for further investigation in drug discovery and development programs. It is recommended that full analytical characterization (NMR, MS, etc.) be performed to confirm the structure and purity of the synthesized compound.

References

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Mechanism of Action of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Introduction to 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been investigated for their therapeutic potential in various domains, including oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] The biological versatility of 2-aminothiazoles stems from their ability to interact with a diverse range of protein targets, including enzymes and receptors.

This compound belongs to this broad class of compounds. Its rigid, fused ring structure, combining a cyclopentane ring with the 2-aminothiazole core, suggests a defined spatial arrangement of pharmacophoric features that could confer selectivity for specific biological targets. While its precise mechanism of action is yet to be fully elucidated, its classification as a "protein degrader building block" suggests its potential utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[5]

Potential Mechanisms of Action Based on Structurally Related Compounds

Based on the activities of analogous 2-aminothiazole derivatives, several potential mechanisms of action for this compound can be postulated.

Enzyme Inhibition

A prominent mechanism of action for many 2-aminothiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have demonstrated potent inhibitory activity against 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol.[6] Overexpression of this enzyme is implicated in metabolic syndrome and cognitive disorders. The cyclopentylamino moiety appears to be a key feature for this activity. Given the structural similarity, this compound could potentially exhibit similar inhibitory effects.

  • Dihydrofolate Reductase (DHFR) Inhibition: Certain thiazolo[4,5-d]pyridazine derivatives containing a 2-thioureido group, which is related to the 2-amino-thiazole structure, have shown potent DHFR inhibitory activity.[2] DHFR is a crucial enzyme in the synthesis of nucleic acids, and its inhibition is a key mechanism for several anticancer and antimicrobial agents.

  • Human Epidermal Growth Factor Receptor (HER) Kinase Inhibition: Benzo[d]thiazol-2-amine derivatives have been investigated as potential anticancer agents targeting the HER enzyme.[7] Molecular docking studies have indicated that these compounds can bind to the active site of HER, suggesting a mechanism of action involving the inhibition of growth factor signaling pathways.

Anticancer Activity

The 2-aminothiazole scaffold is frequently found in compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[2][8]

  • Modulation of EGFR and p53-MDM2 Pathways: While structurally distinct, some heterocyclic compounds incorporating five-membered rings have been shown to exert their anticancer effects by modulating the EGFR and p53-MDM2 pathways.[8] This involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • Inhibition of Karyopherin Beta 1 (KPNB1): A derivative, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide, has been identified as a potent inhibitor of KPNB1, a nuclear transport receptor that is often overexpressed in cancer cells.[1][2] Inhibition of KPNB1 disrupts the nuclear import of key proteins required for cancer cell proliferation and survival.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported inhibitory concentrations (IC50) for various 2-aminothiazole derivatives against their respective targets. It is crucial to note that this data is for analogous compounds and not for this compound itself.

Compound ClassTargetIC50 ValueReference
2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one11β-HSD10.07 µM[6]
5-(4-Bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one11β-HSD10.18 µM[6]
2-(Cyclopentylamino)-5-isopropylthiazol-4(5H)-one11β-HSD10.46 µM[6]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeDHFR0.06 µM[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T breast cancer cell line0.8 µM[1]

Experimental Protocols for Key Experiments

Detailed methodologies for the characterization of related 2-aminothiazole derivatives are crucial for designing future studies on this compound.

In Vitro 11β-HSD1 Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the 11β-HSD1 enzyme.

  • Enzyme Source: Microsomes from cells stably expressing human 11β-HSD1.

  • Substrate: Cortisone.

  • Cofactor: NADPH.

  • Procedure: a. The test compound is pre-incubated with the enzyme source and NADPH in a buffer solution. b. The reaction is initiated by the addition of cortisone. c. The mixture is incubated at a controlled temperature (e.g., 37°C). d. The reaction is stopped, and the amount of cortisol produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of cortisol produced in the presence of the test compound to that of a control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Antiproliferative Activity Assay (MTT Assay)

This cell-based assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, K562, A549).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure: a. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of its analogs.

G Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol Compound This compound (Potential Inhibitor) Compound->HSD11B1 Inhibition GeneExpression Altered Gene Expression GR->GeneExpression

Caption: Potential inhibition of the 11β-HSD1 pathway.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Compound This compound (Potential Inhibitor) Compound->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

While the precise molecular mechanism of this compound remains to be elucidated, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for postulating its potential biological activities. Based on the evidence from structurally related compounds, this molecule may act as an inhibitor of enzymes such as 11β-HSD1 or various kinases, or it may exhibit anticancer properties through the modulation of key signaling pathways.

Future research should focus on a comprehensive biological evaluation of this compound. This would include:

  • Broad-panel kinase screening to identify potential kinase targets.

  • In vitro enzyme inhibition assays for targets such as 11β-HSD1 and DHFR.

  • Antiproliferative screening against a diverse panel of cancer cell lines.

  • Mechanism of action studies for any confirmed biological activities, including cell cycle analysis, apoptosis assays, and target engagement studies.

  • Structural biology studies (e.g., X-ray crystallography) to determine its binding mode to any identified protein targets.

Such investigations will be critical in uncovering the therapeutic potential of this intriguing molecule and guiding its future development in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine and its derivatives. This class of compounds, featuring a fused cyclopentane and thiazole ring system, serves as a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by 2-aminothiazole derivatives. This guide details a common and effective synthetic methodology, presents key quantitative data, and outlines detailed experimental protocols.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The fusion of a cyclopentane ring to the thiazole core, as in this compound, introduces a degree of conformational rigidity and lipophilicity that can be exploited to fine-tune the pharmacological profile of these derivatives.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

A robust and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2][4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the target compound, this compound, the key starting materials are 2-halocyclopentanone and thiourea. A common precursor to the α-haloketone is cyclopentanone itself, which can be halogenated in the alpha position.

The general synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Cyclopentanone Cyclopentanone 2-Halocyclopentanone 2-Halocyclopentanone Cyclopentanone->2-Halocyclopentanone Halogenation Thiourea Thiourea This compound This compound Thiourea->this compound 2-Halocyclopentanone->this compound Cyclocondensation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the Hantzsch synthesis and reactions involving similar cyclic ketones.[2][5]

Step 1: Synthesis of 2-Chlorocyclopentanone (Intermediate)

Reaction:

Cyclopentanone + Sulfuryl Chloride → 2-Chlorocyclopentanone + Sulfur Dioxide + Hydrogen Chloride

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentanone (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude 2-chlorocyclopentanone.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Final Product)

Reaction:

2-Chlorocyclopentanone + Thiourea → this compound hydrochloride

Procedure:

  • In a round-bottom flask, dissolve 2-chlorocyclopentanone (1.0 equivalent) in absolute ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate as the hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base such as aqueous ammonia or sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic extracts are then dried and concentrated to yield the final product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields and physical properties can vary based on reaction scale and purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical FormMelting Point (°C)
2-ChlorocyclopentanoneC₅H₇ClO118.5670-85Colorless oilN/A
This compoundC₆H₈N₂S140.2160-80SolidVaries

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented in the provided search results, the broader class of 2-aminothiazole derivatives has been shown to possess significant therapeutic potential, particularly as anticancer agents. For instance, some benzo[d]thiazol-2-amine derivatives have been investigated as potential inhibitors of the Human Epidermal Growth Factor Receptor (HER) enzyme, a key player in cancer cell proliferation.[6]

The hypothetical interaction of a this compound derivative with a cancer-related signaling pathway is illustrated below. This diagram depicts the inhibition of a receptor tyrosine kinase (RTK), which is a common mechanism for anticancer drugs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., HER) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) RTK->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Derivative This compound Derivative Derivative->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Conclusion

The synthesis of this compound derivatives via the Hantzsch thiazole synthesis represents a reliable and efficient method for accessing this important chemical scaffold. The readily available starting materials and straightforward reaction conditions make this approach amenable to library synthesis for drug discovery programs. The known biological activities of related 2-aminothiazoles suggest that this class of compounds holds significant promise for the development of novel therapeutics. Further investigation into the biological properties of these specific derivatives is warranted to explore their full potential.

References

An In-depth Technical Guide on the Biological Activity of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine and Related 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine belongs to the broader class of 2-aminothiazoles, a privileged scaffold in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly available research, the 2-aminothiazole core is a key constituent in numerous compounds exhibiting a wide range of pharmacological activities, most notably anticancer properties. This guide synthesizes the available data on structurally related 2-aminothiazole derivatives, such as those based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, to provide a comprehensive overview of their biological effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Cytotoxic Activity of 2-Aminothiazole Derivatives

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a variety of human cancer cell lines. The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells. The cytotoxic activity of several 2-aminothiazole derivatives is summarized in the table below.

Compound ClassDerivative ExampleCancer Cell Line(s)IC50 (µM)Reference(s)
2-Amino-4-phenylthiazoles Compound 5b HT29 (Colon)2.01[1]
A549 (Lung), HeLa (Cervical), Karpas299 (Lymphoma)-[1]
2-Aminothiazole-5-carboxylic acid phenylamides Compound 28 HT29 (Colon)0.63[2]
A549 (Lung), HeLa (Cervical), Karpas299 (Lymphoma)8.64, 6.05, 13.87[2]
4,5,6,7-Tetrahydrobenzo[d]thiazoles Analogue 20 H1299 (Lung), SHG-44 (Glioma)4.89, 4.03[2]
2-Aminobenzothiazoles Compound 12 PC9 (Lung, EGFR mutant), HCC827 (Lung, EGFR mutant), MCF-7 (Breast)1.05, 3.43, 2.49[3]
Compound 20 HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)9.99, 7.44, 8.27[3]
Compound 21 HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)10.34 - 12.14[3]
Compound 23 HT-29 (Colon), PC-3 (Prostate), A549 (Lung), U87MG (Glioblastoma)-[3]
Compound 40 (CDK2 Inhibitor)A549 (Lung), MCF-7 (Breast), Hep3B (Liver)3.55, 3.17, 4.32[3]
Sulphonamide based BTA 40 MCF-7 (Breast), HeLa (Cervical), MG63 (Osteosarcoma)34.5, 44.15, 36.1[4]
Thiazole-amino acid hybrids Hybrid 5ac A549, HeLa, MCF-74.57–6.71
Hybrid 5ad A549, HeLa, MCF-73.68–8.51
Thiazolo[4,5-d]pyridazin-2-yl]thiourea Compound 88 HS 578T (Breast)0.8

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Apoptosis Induction

Numerous studies have demonstrated that 2-aminothiazole derivatives can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[5] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which cleave essential cellular proteins like poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[5]

G cluster_0 Mitochondrial (Intrinsic) Pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases.[3] This prevents the cancer cells from progressing through the cell division cycle. Flow cytometry analysis is a key technique used to determine the phase of the cell cycle at which these compounds exert their effects. For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells, while others cause an accumulation of cells in the S and G2/M phases in colorectal cancer cells.[2]

G 2-Aminothiazole Derivative 2-Aminothiazole Derivative G1 G1 Phase 2-Aminothiazole Derivative->G1 Induces arrest G2 G2 Phase 2-Aminothiazole Derivative->G2 Induces arrest S S Phase G1->S G0_G1_Arrest G0/G1 Arrest G1->G0_G1_Arrest S->G2 M M Phase G2->M G2_M_Arrest G2/M Arrest G2->G2_M_Arrest M->G1 G Start Synthesis & Characterization of 2-Aminothiazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->CellCycle Kinase Kinase Inhibition Assays Mechanism->Kinase

References

Spectroscopic and Synthetic Profile of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine (CAS Number: 53051-97-1). Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values based on established theoretical models and data from closely related structural analogs. A detailed, generalized experimental protocol for its synthesis via the Hantzsch thiazole reaction is also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of the experimentally determined spectra of the analogous compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.

Predicted ¹H NMR Data (Solvent: DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~6.7 - 7.0s2-NH₂
~2.6 - 2.8t2-CH₂- (Position 4)
~2.5 - 2.7t2-CH₂- (Position 6)
~2.0 - 2.2p2-CH₂- (Position 5)

s = singlet, t = triplet, p = pentet

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
Chemical Shift (δ) ppmCarbon Assignment
~165C2 (-C-NH₂)
~148C7a (bridgehead)
~115C3a (bridgehead)
~30C5
~25C4
~24C6
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3450 - 3250N-H stretching (amine)
2950 - 2850C-H stretching (aliphatic)
~1640N-H bending (amine)
~1580C=N stretching (thiazole ring)
Predicted Mass Spectrometry Data
m/zInterpretation
140[M]⁺ (Molecular Ion)
139[M-H]⁺
113[M-HCN]⁺
106[M-H₂S]⁺

Experimental Protocols

The most probable synthetic route to this compound is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea.

General Synthesis of this compound

Materials:

  • 2-chlorocyclopentanone (or 2-bromocyclopentanone)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base, optional)

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add 2-chlorocyclopentanone (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Logical Relationship of Spectroscopic Analysis

cluster_spectroscopy Spectroscopic Characterization NMR NMR Spectroscopy (¹H and ¹³C) Structure Molecular Structure of This compound NMR->Structure Provides information on the carbon-hydrogen framework IR Infrared (IR) Spectroscopy IR->Structure Identifies functional groups MS Mass Spectrometry (MS) MS->Structure Determines molecular weight and fragmentation pattern

Caption: Relationship between spectroscopic methods and structural elucidation.

Experimental Workflow for Synthesis

start Start reactants Dissolve Thiourea in Ethanol start->reactants addition Add 2-chlorocyclopentanone reactants->addition reflux Reflux for 4-6 hours addition->reflux workup Cool and Neutralize reflux->workup extraction Extract with Diethyl Ether workup->extraction purification Dry, Evaporate, and Purify extraction->purification product This compound purification->product

Caption: Workflow for the Hantzsch synthesis of the target compound.

The Therapeutic Potential of 2-Aminothiazole Derivatives: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2][3] Its versatile nature allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of 2-aminothiazole derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. The guide details the mechanisms of action, summarizes quantitative efficacy data, provides experimental protocols for target validation, and visualizes key cellular pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Cancer

2-Aminothiazole derivatives have demonstrated potent anticancer activity against a broad range of human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[1][4] Their multifaceted mechanism of action involves the inhibition of key enzymes, disruption of cellular division, and induction of programmed cell death.

Protein Kinase Inhibition

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[4]

  • Src Family Kinases (SFKs): The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[5][6] Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5] It functions by blocking the activity of the BCR-ABL fusion protein and other tyrosine kinases, leading to the inhibition of cancer cell proliferation.[5]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer. Alpelisib, a 2-aminothiazole derivative, is an orally bioavailable inhibitor of the p110α isoform of PI3K.[4][7] It is approved for the treatment of certain types of advanced breast cancer.[4] By inhibiting PI3K, alpelisib blocks downstream signaling, leading to decreased tumor growth.[7]

  • Aurora Kinases: These enzymes are key regulators of mitosis, and their overexpression is common in many cancers. Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[7]

  • Other Kinases: 2-aminothiazole derivatives have also been shown to inhibit other kinases implicated in cancer, including cyclin-dependent kinases (CDKs), VEGFR-2, and Tie-2.[4]

Inhibition of Tubulin Polymerization

Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[2][4][8][9] This leads to the destabilization of microtubules, G2/M phase cell cycle arrest, and subsequent apoptosis.[9]

Induction of Apoptosis and Cell Cycle Arrest

2-aminothiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms.[1] One key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. These compounds can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[10][11] Furthermore, as a consequence of their effects on protein kinases and tubulin polymerization, these derivatives can induce cell cycle arrest at different phases, preventing cancer cells from dividing.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 20H1299 (Lung Cancer)4.89 µM[4]
Compound 20SHG-44 (Glioma)4.03 µM[4]
Compound 28A549 (Lung Cancer)8.64 µM[4]
Compound 28HeLa (Cervical Cancer)6.05 µM[4]
Compound 28HT29 (Colon Cancer)0.63 µM[4]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[4]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[4]
Derivative 10a(Antitubulin)2.69 µM[2]
Derivative 10o(Antitubulin)3.62 µM[2]
Derivative 13d(Antitubulin)3.68 µM[2]
PI3K/mTOR Inhibitor 19MCF-7, U87 MG, A549, HCT1160.30–0.45 µM[7]
PI3K/mTOR Inhibitor 18A549, MCF-7, U-87 MG, HCT-1160.50–4.75 µM[7]

Antimicrobial Activity: Combating Infectious Diseases

2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][13][14]

Antibacterial Activity

Derivatives of 2-aminothiazole have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[15] Some compounds have also exhibited promising activity against Mycobacterium tuberculosis.[16] The proposed mechanism of antibacterial action for some derivatives involves the inhibition of enzymes essential for bacterial survival, such as MurB, which is involved in peptidoglycan biosynthesis.[14]

Antifungal Activity

Several 2-aminothiazole derivatives have displayed potent antifungal activity against clinically relevant fungi, including Candida albicans and Aspergillus niger.[12][13] The mechanism of antifungal action is thought to involve the inhibition of fungal-specific enzymes, such as CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[14]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected 2-aminothiazole derivatives.

DerivativeMicroorganismMIC Value (µg/mL)Reference
Piperazinyl derivative 121dS. aureus 292132-128 (µM)[15]
Piperazinyl derivative 121dE. coli 259222-128 (µM)[15]
Thiazolyl-thiourea derivative 124S. aureus4-16[15]
Thiazolyl-thiourea derivative 124S. epidermidis4-16[15]
2-Aminooxazole derivativeM. tuberculosis H37Ra3.13[16]

Enzyme Inhibition: A Broader Therapeutic Scope

Beyond their anticancer and antimicrobial activities, 2-aminothiazole derivatives have been identified as inhibitors of several other key enzymes, suggesting their potential in treating a wider range of diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain 2-aminothiazole derivatives have shown potent inhibitory activity against human CA isoforms I and II, with some compounds exhibiting Ki values in the nanomolar range.[4][17]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Several 2-aminothiazole derivatives have been reported to inhibit AChE and BChE, with some showing IC50 values in the sub-micromolar range.[17][18]

Quantitative Data: Enzyme Inhibition

The following table summarizes the in vitro enzyme inhibitory activity of selected 2-aminothiazole derivatives.

DerivativeEnzymeKi Value (µM)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001[17]
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017[17]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030[17]
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041[17]
Derivative 6lAChEIC50 = 0.079 ± 0.16[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of 2-aminothiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test

This method assesses the antimicrobial susceptibility of bacteria to the test compounds.[19]

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[19]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[19]

  • Disk Application: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the 2-aminothiazole derivative solution.[19] Place the impregnated disks onto the inoculated agar surface. Include positive (standard antibiotic) and negative (solvent) control disks.[19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of no bacterial growth around each disk. The size of the zone indicates the antimicrobial activity.[19]

Enzyme Inhibition Assay: Protein Kinase (e.g., Src Kinase)

This protocol outlines a general method for an in vitro kinase assay.[20]

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., Src), a specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the 2-aminothiazole derivative to the wells. Include a vehicle control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[21]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the derivative relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Analysis of Apoptosis: Western Blot for Bcl-2 and Bax

This method is used to detect changes in the expression levels of key apoptotic proteins.[10][11][22][23][24]

  • Cell Treatment and Lysis: Treat cancer cells with the 2-aminothiazole derivative for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

  • Analysis: Quantify the band intensities and normalize the levels of Bcl-2 and Bax to the loading control.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 2-aminothiazole derivatives and a general experimental workflow for their evaluation.

G cluster_0 General Experimental Workflow for Anticancer Evaluation Compound 2-Aminothiazole Derivative CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) CellViability->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle TargetValidation Target Validation (e.g., Kinase Assay, Western Blot) CellCycle->TargetValidation LeadCompound Lead Compound Identification TargetValidation->LeadCompound

General experimental workflow for anticancer evaluation.

G cluster_1 PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Alpelisib Alpelisib (2-Aminothiazole Derivative) Alpelisib->PI3K inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

PI3K/AKT/mTOR signaling pathway inhibition.

G cluster_2 Apoptosis Induction via Bcl-2 Family Modulation Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Aminothiazole->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Apoptosis induction via Bcl-2 family modulation.

References

The 2-Aminothiazole Scaffold: A Technical Guide to Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its versatile structure has been incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the 2-aminothiazole core in drug discovery, covering its synthesis, mechanisms of action, structure-activity relationships (SAR), and applications in various disease areas. The information is supplemented with quantitative data, detailed experimental protocols, and visualizations to aid researchers in their drug development endeavors.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing a sulfur and a nitrogen atom, with an amino group at the C2 position. This structural motif is a key component in several clinically approved drugs, including the kinase inhibitor Dasatinib , the dopamine agonist Pramipexole , and the antiretroviral agent Ritonavir .[1][2] The scaffold's ability to engage in various biological interactions, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutics.[3] Derivatives of 2-aminothiazole have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3]

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[4] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[4] Variations of this method allow for the introduction of a wide range of substituents at the C4 and C5 positions of the thiazole ring, as well as on the 2-amino group.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 4-substituted-2-aminothiazole derivative.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the α-haloketone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiazole derivative.

Therapeutic Applications and Mechanisms of Action

The 2-aminothiazole scaffold has been successfully exploited to develop drugs for a variety of diseases. The following sections detail its application in key therapeutic areas.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound IDR1 (at C4)R2 (on 2-amino group)Cancer Cell LineIC50 (µM)Reference(s)
Dasatinib-N-(2-chloro-6-methylphenyl)-5-carboxamide derivativeVarious Leukemia<0.001
Analog 20Butylidene at C4/C5BenzylamineH1299 (Lung)4.89
Analog 20Butylidene at C4/C5BenzylamineSHG-44 (Glioma)4.03
Compound 27Phenyl3-Propanamido derivativeHeLa (Cervical)1.6
Compound 28Phenylm-chlorophenyl derivativeHT29 (Colon)0.63
Compound 9PhenylCinnamic acid amideHeLa (Cervical)19.5[6]
Compound 5PhenylCinnamic acid amideHeLa (Cervical)31.20[6]
Compound 2Fused Chromen-4-oneDiphenyl etherU87 (Glioblastoma)1.4[7]
Compound 9 (Flavonoid Hybrid)Flavonoid-U87 (Glioblastoma)4.1[7]

A prominent example of a 2-aminothiazole-based anticancer drug is Dasatinib , a multi-targeted kinase inhibitor. It primarily targets the BCR-ABL fusion protein and Src family kinases, which are crucial for the proliferation and survival of chronic myeloid leukemia (CML) cells. The inhibition of these kinases blocks downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.

Dasatinib_Signaling_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits Src_Family_Kinases Src Family Kinases Dasatinib->Src_Family_Kinases inhibits Apoptosis Apoptosis Dasatinib->Apoptosis induces RAS_MEK_ERK RAS/MEK/ERK Pathway BCR_ABL->RAS_MEK_ERK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates Src_Family_Kinases->RAS_MEK_ERK activates Src_Family_Kinases->PI3K_AKT activates Proliferation Cell Proliferation RAS_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Dasatinib Signaling Pathway in CML

This protocol details the investigation of the effect of a 2-aminothiazole derivative on the ERK signaling pathway.

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • 2-aminothiazole test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the 2-aminothiazole compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against pERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and GAPDH to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative levels of pERK1/2.

Antimicrobial Activity

2-Aminothiazole derivatives have shown significant potential as antimicrobial agents, with activity against a broad range of bacteria and fungi.[8][9]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains.

Compound IDR1 (at C4)R2 (on 2-amino group)MicroorganismMIC (µg/mL)Reference(s)
Piperazinyl derivative 121dNaphthalimide derivativePiperazineStaphylococcus aureus (MRSA)4[9][10]
Piperazinyl derivative 121dNaphthalimide derivativePiperazineEscherichia coli8[9][10]
Thiazolyl-thiourea 124Phenyl3,4-dichlorophenylthioureaStaphylococcus aureus4 - 16[9][10]
Thiazolyl-thiourea 124Phenyl3,4-dichlorophenylthioureaStaphylococcus epidermidis4 - 16[9][10]
Compound 1174,7-ethanoisoindole-1,3-dione derivative4-chlorophenylClostridium perfringens0.039[10]
Compound 1174,7-ethanoisoindole-1,3-dione derivativePhenylAgrobacterium tumefaciens0.078[10]
Oxazole analog 6bPhenylPyridine-2-carboxamideMycobacterium tuberculosis H37Ra6.25
Oxazole analog 7bPhenylPyridine-3-carboxamideMycobacterium tuberculosis H37Ra6.25

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a 2-aminothiazole derivative.

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • 2-aminothiazole test compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, determined visually or by measuring the optical density.

Neurological Disorders

The 2-aminothiazole scaffold is present in Pramipexole , a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Pramipexole acts by stimulating dopamine D2 and D3 receptors in the brain, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease.

Pramipexole_Signaling_Pathway Pramipexole Pramipexole D2_D3_Receptors Dopamine D2/D3 Receptors Pramipexole->D2_D3_Receptors stimulates Adenylate_Cyclase Adenylate Cyclase D2_D3_Receptors->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP produces Neuronal_Excitability Neuronal Excitability Adenylate_Cyclase->Neuronal_Excitability indirectly decreases cAMP->Neuronal_Excitability increases Motor_Control Improved Motor Control Neuronal_Excitability->Motor_Control leads to

Pramipexole's Mechanism of Action

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of 2-aminothiazole derivatives.

Anticancer SAR Summary:
  • C4/C5 Positions: Bulky and lipophilic substituents at the C4 and C5 positions, such as a butylidene group, can enhance cytotoxicity. Aromatic substitutions at these positions generally lead to better antitumor activity compared to aliphatic substitutions.

  • 2-Amino Group: Acylation of the 2-amino group with substituted benzoyl or other acyl groups is a key determinant of activity. The nature and length of the acyl chain can significantly impact potency.

  • Aromatic Substituents: Halogen substitutions on phenyl rings attached to the scaffold often increase anticancer activity.

Antimicrobial SAR Summary:
  • C4 Position: The presence of specific aryl groups at the C4 position can confer significant antibacterial activity.

  • 2-Amino Group: The introduction of thiourea moieties or piperazinyl groups at the 2-amino position has been shown to be effective against both Gram-positive and Gram-negative bacteria.[9][10] The nature of the substituents on these groups can fine-tune the antimicrobial spectrum and potency.

Drug Discovery Workflow and Hit-to-Lead Optimization

The discovery and development of a new drug based on the 2-aminothiazole scaffold typically follows a structured workflow.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target_Identification Target Identification & Validation HTS High-Throughput Screening Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Studies (In vivo efficacy & safety) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

General Drug Discovery Workflow

Hit-to-Lead Optimization Strategy: Once a "hit" compound with initial activity is identified, the hit-to-lead phase aims to improve its potency, selectivity, and drug-like properties. For 2-aminothiazole derivatives, this typically involves:

  • Systematic Modification: Synthesizing a library of analogs with diverse substituents at the C4, C5, and 2-amino positions.

  • SAR Elucidation: Correlating the structural changes with biological activity to build a robust SAR model.

  • Property Optimization: Concurrently evaluating pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity to guide the design of improved compounds.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable and versatile platform in the discovery of novel therapeutic agents. Its derivatives have demonstrated potent activity against a wide range of diseases by targeting critical biological pathways. The synthetic accessibility and the potential for extensive structural modification provide a rich opportunity for the development of new drugs with improved efficacy and safety profiles. This technical guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the 2-aminothiazole scaffold in their drug discovery programs.

References

A Preliminary Investigation of Fused Thiazole Ring Systems: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fused thiazole ring systems represent a significant and privileged scaffold in medicinal chemistry and drug discovery. The inherent aromaticity and diverse reactive sites of the thiazole ring, combined with the structural complexity offered by fusion with other heterocyclic or carbocyclic moieties, have led to the development of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and key signaling pathways associated with fused thiazole derivatives, with a particular focus on their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Concepts in Fused Thiazole Chemistry

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of many biologically active molecules. Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The fusion of the thiazole ring with other cyclic systems can enhance these properties and introduce novel mechanisms of action. A notable example is the inhibition of protein kinases, a critical class of enzymes often dysregulated in cancer.

Synthesis of Fused Thiazole Ring Systems

A variety of synthetic strategies have been developed for the construction of fused thiazole ring systems. Among the most prominent and versatile is the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely utilized method for the preparation of thiazole derivatives. It typically involves the condensation reaction between an α-haloketone and a thioamide. The following protocol outlines a general procedure for the synthesis of a 2-aminothiazole derivative, a common precursor for more complex fused systems.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium carbonate solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

  • Heat the reaction mixture to reflux with constant stirring for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% sodium carbonate solution, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining impurities.

  • Dry the product in a desiccator or oven at an appropriate temperature.

  • Characterize the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Evaluation of Fused Thiazole Derivatives

The therapeutic potential of newly synthesized fused thiazole compounds is assessed through a series of in vitro biological assays. A common workflow involves initial cytotoxicity screening, followed by more specific mechanistic studies such as kinase inhibition, cell cycle analysis, and apoptosis assays.

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Fused Thiazole Derivative purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity kinase Kinase Inhibition Assay (e.g., VEGFR-2) cytotoxicity->kinase cell_cycle Cell Cycle Analysis kinase->cell_cycle apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis

Caption: A typical experimental workflow for the investigation of fused thiazole derivatives.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fused thiazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes representative quantitative data for the in vitro anticancer activity of various fused thiazole derivatives against different cancer cell lines.

Compound IDFused Ring SystemCancer Cell LineAssayIC50 / GI50 (µM)Reference
FT-1 Thiazolo[3,2-a]pyrimidineMCF-7 (Breast)MTT5.2[Fictional]
FT-2 Thiazolo[3,2-a]pyrimidineA549 (Lung)MTT8.1[Fictional]
FT-3 Thiazolo[4,5-d]pyrimidineHCT116 (Colon)SRB2.5[Fictional]
FT-4 Thiazolo[4,5-d]pyrimidineHeLa (Cervical)SRB6.7[Fictional]
FT-5 BenzothiazolePC-3 (Prostate)MTT10.3[Fictional]

Mechanism of Action: Kinase Inhibition

Many fused thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. A key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Fused Thiazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a fused thiazole derivative.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Assay Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the fused thiazole compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a specific substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature for a defined period to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP. Luminescence or fluorescence-based detection methods are commonly used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Further Mechanistic Studies

To gain a deeper understanding of the cellular effects of potent fused thiazole inhibitors, further assays are often conducted.

  • Cell Cycle Analysis: This assay, typically performed using flow cytometry, determines the effect of the compound on the progression of cells through the different phases of the cell cycle (G1, S, G2, M). Arresting the cell cycle at a specific phase can prevent cancer cell proliferation.

  • Apoptosis Assay: The Annexin V assay is a common method to detect apoptosis, or programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. This can be detected by flow cytometry, indicating that the compound induces cancer cell death.

Conclusion

Fused thiazole ring systems are a rich source of novel therapeutic candidates with significant potential in oncology. The synthetic versatility of these scaffolds, particularly through methods like the Hantzsch synthesis, allows for the creation of diverse chemical libraries. A systematic approach to biological evaluation, starting with broad cytotoxicity screening and progressing to specific mechanistic studies such as kinase inhibition and analysis of cellular effects, is crucial for identifying and optimizing lead compounds. The continued exploration of fused thiazole derivatives holds great promise for the development of next-generation cancer therapies.

Methodological & Application

Hantzsch Synthesis Protocol for 2-Aminothiazoles: Application Notes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][] This heterocyclic motif is a key component in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] The significance of 2-aminothiazoles in drug development is largely attributed to their ability to act as kinase inhibitors, targeting enzymes crucial for cell signaling pathways implicated in diseases like cancer.[1][4]

The Hantzsch thiazole synthesis, first reported in 1887, remains the most common and efficient method for constructing the 2-aminothiazole ring.[5] This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide or thiourea.[5][6] The versatility of the Hantzsch synthesis allows for the introduction of diverse substituents on the thiazole ring, making it an invaluable tool for generating compound libraries for drug discovery campaigns.[6]

These application notes provide a detailed protocol for the Hantzsch synthesis of 2-aminothiazoles, summarize quantitative data from various synthetic methodologies, and illustrate the role of 2-aminothiazoles in inhibiting key signaling pathways relevant to drug development.

Data Presentation: Synthesis of 2-Aminothiazole Derivatives

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives via the Hantzsch reaction under different methodologies.

Table 1: Conventional Heating Methods

Entryα-HaloketoneThiourea/ThioamideSolventTemperature (°C)Time (h)Yield (%)
13-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)652-3.579-90
2Substituted 2-bromoethanoneSubstituted thioureaEthanol702Not specified
3Acetophenone (with CuBr₂)ThioureaEthyl acetateRefluxNot specified87
44'-Methoxyacetophenone (with CuBr₂)ThioureaEthyl acetateRefluxNot specified90
54'-Fluoroacetophenone (with CuBr₂)N-phenylthioureaEthyl acetateRefluxNot specified70

Table 2: Alternative Synthesis Methodologies

EntryMethodologyα-Haloketone/KetoneThiourea/ThioamideCatalyst/ConditionsTimeYield (%)
1Ultrasonic Irradiation3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeSilica supported tungstosilisic acid1.5-2 hHigh
2Microwave Irradiation2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol, 90°C, 250 psi30 minNot specified
3Solvent-Free2-BromoacetophenonesThioureaGrinding, room temperatureSecondsModerate to excellent
4One-pot, CatalyticAcetophenoneThioureaTCCA, Ca/4-MePy-IL@ZY-Fe₃O₄, Ethanol, 80°C25 min (intermediate)95 (final)

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-2-aminothiazoles

This protocol is adapted from a one-pot procedure involving the in-situ generation of the α-haloketone followed by cyclization.[7]

Materials:

  • Aromatic methyl ketone (1.0 eq)

  • Thiourea (1.2 eq)

  • Copper(II) bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add the aromatic methyl ketone (1.0 eq), thiourea (1.2 eq), copper(II) bromide (1.1 eq), and potassium carbonate (2.0 eq).

  • Add ethyl acetate as the solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole.

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol describes a straightforward synthesis of a key 2-aminothiazole building block.

Materials:

  • Ethyl bromopyruvate (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.2 eq) in ethanol.

  • Add ethyl bromopyruvate (1.0 eq) to the solution.

  • Stir the reaction mixture and heat to 70°C for 1 hour.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice water to precipitate the product.[1]

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid under vacuum to yield the final product.[1]

Visualizations

Hantzsch Synthesis Mechanism

The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established reaction mechanism. The process begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 Dehydration product 2-Aminothiazole intermediate3->product

Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Workflow

A general workflow for the synthesis and purification of 2-aminothiazole derivatives is outlined below. This process includes the initial reaction setup, monitoring, work-up, and final purification of the product.

Experimental_Workflow start Start reactants Combine α-Haloketone, Thiourea, Solvent, (Catalyst) start->reactants reaction Heat/Stir (Conventional, MW, or Ultrasonic) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration, Extraction) monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure 2-Aminothiazole characterization->end

Caption: General workflow for 2-aminothiazole synthesis.

EGFR Signaling Pathway and Inhibition by 2-Aminothiazoles

Many 2-aminothiazole derivatives have been developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8] The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[][9] Dysregulation of this pathway is a hallmark of many cancers.[8] 2-Aminothiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell growth.[1][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates inhibitor 2-Aminothiazole Inhibitor inhibitor->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription AKT AKT PI3K->AKT AKT->transcription Cell Proliferation Cell Proliferation transcription->Cell Proliferation Cell Survival Cell Survival transcription->Cell Survival EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by 2-aminothiazoles.

References

Application Notes and Protocols for the Characterization of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the 2-aminothiazole scaffold, it holds potential for various biological activities. Accurate and comprehensive characterization of this molecule is crucial for its development as a potential therapeutic agent, ensuring its identity, purity, and stability.

These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂S[1]
Molecular Weight 140.21 g/mol [1][2]
CAS Number 53051-97-1[1]
Appearance Expected to be a solid
Purity (Commercial) ≥95% or ≥97%[1]

Analytical Methods and Protocols

A systematic workflow for the comprehensive characterization of this compound is essential for confirming its chemical structure and purity. The following diagram illustrates the logical flow of the analytical process.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_data_analysis Data Analysis & Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Elemental Composition Data_Integration Integration of All Analytical Data NMR->Data_Integration MS->Data_Integration HPLC->MS LC-MS for Impurity Identification HPLC->Data_Integration EA->Data_Integration Final_Confirmation Confirmed Structure & Purity Data_Integration->Final_Confirmation

Caption: Workflow for the synthesis, purification, and analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of this compound.

Expected ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for this compound can be predicted based on the analysis of the closely related compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine[3].

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Protons~2.0-2.2Multiplet2HCH₂ at C5
~2.6-2.8Triplet2HCH₂ at C4
~2.8-3.0Triplet2HCH₂ at C6
~6.5-7.0Singlet2HNH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbons~25C5
~30C4
~32C6
~115C3a
~150C6a
~168C2 (C=N)

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

Technique Expected m/z Ion
Electrospray Ionization (ESI)141.0481[M+H]⁺

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a TOF or Q-TOF instrument for high-resolution mass measurement).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass of the protonated molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound. A reversed-phase HPLC method is generally suitable for 2-aminothiazole derivatives.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution. A gradient elution may be necessary for complex samples.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a wavelength around 254 nm is often a good starting point for aromatic/heterocyclic compounds).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical and molecular formula.

Theoretical Elemental Composition

Element Theoretical Percentage
Carbon (C)51.40%
Hydrogen (H)5.75%
Nitrogen (N)19.98%
Sulfur (S)22.87%

Experimental Protocol: CHNS Analysis

  • Sample Preparation: Accurately weigh a small amount of the dry, pure compound (typically 1-2 mg) into a tin or silver capsule.

  • Instrumentation: Use a CHNS elemental analyzer.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: The instrument's software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Inter-relationship of Analytical Methods

The combination of these analytical techniques provides a comprehensive characterization of this compound. The following diagram illustrates how the information from each method contributes to the final structural confirmation and purity assessment.

Analytical_Methods_Relationship Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC EA Elemental Analysis Compound->EA Structure Chemical Structure (Connectivity, Environment) NMR->Structure Provides Formula Molecular Formula (C₆H₈N₂S) MS->Formula Confirms Molecular Weight Purity Purity (%) HPLC->Purity Determines EA->Formula Confirms Elemental Composition

Caption: Relationship between analytical methods and the information they provide.

References

Application Notes and Protocols for In Vitro Anticancer Assays of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 2-aminothiazole derivatives for their anticancer potential. This document outlines detailed protocols for key assays, presents a summary of reported biological data, and illustrates the cellular pathways influenced by this class of compounds.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Derivatives of 2-aminothiazole have demonstrated significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[1][4] Their mechanisms of action often involve the modulation of crucial cellular processes such as cell cycle progression, apoptosis, and the inhibition of key signaling pathways that are frequently dysregulated in cancer.[1][4] This document serves as a technical guide for researchers engaged in the discovery and development of novel 2-aminothiazole-based anticancer agents.

Data Presentation: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 2-aminothiazole derivatives against various human cancer cell lines, providing a comparative overview of their cytotoxic potential.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Compound 20H1299 (Lung Cancer)4.89[1]
Compound 20SHG-44 (Human Glioma)4.03[1]
Compound 27HeLa (Cervical Cancer)1.6 ± 0.8[1]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-7 (Breast Cancer)17.2 ± 1.9[4]
Amide-functionalized aminothiazole-benzazole analog 6bA549 (Lung Cancer)19.0 ± 3.2[4]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)HS 578T (Breast Cancer)0.8[4]
Thiazole-amino acid hybrid 5acA549, HeLa, MCF-74.57–6.71[4]
Thiazole-amino acid hybrid 5adA549, HeLa, MCF-73.68–8.51[4]
S3cA2780 (Ovarian Cancer)15.57[5]
S3cA2780CISR (Cisplatin-Resistant Ovarian Cancer)11.52[5]
S5bA2780CISR (Cisplatin-Resistant Ovarian Cancer)Promising Inhibition[5]
S6cA2780CISR (Cisplatin-Resistant Ovarian Cancer)Promising Inhibition[5]
YK-2-69 (DYRK2 inhibitor)VariousPotent Inhibition[6]
PIK-93 (PI3Kγ inhibitor)VariousPotent Inhibition (IC50 = 16 nM for PI3Kγ)[6]
Compound 23 (VEGFR-2 inhibitor)HT-29, PC-3, A549, U87MGPotent Inhibition (IC50 = 97 nM for VEGFR-2)[7]
Compound 54 (PI3Kα inhibitor)MCF-7Potent Inhibition (IC50 = 1.03 nM for PI3Kα)[7]
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide (Aurora Kinase Inhibitor)VariousPromising Activity[6]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Aurora Kinase Inhibitor)VariousPromising Activity[6]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer properties of 2-aminothiazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 2-aminothiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the 2-aminothiazole derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Compound cell_harvesting Harvest Cells cell_treatment->cell_harvesting resuspension Resuspend in Binding Buffer cell_harvesting->resuspension staining Add Annexin V-FITC and PI resuspension->staining incubation Incubate for 15 min staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quantification Quantify Apoptotic Populations flow_cytometry->quantification

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the 2-aminothiazole derivative for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Compound cell_harvesting Harvest and Fix Cells in Ethanol cell_treatment->cell_harvesting washing Wash Cells with PBS cell_harvesting->washing staining Stain with PI and RNase A washing->staining incubation Incubate for 30 min staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry cell_cycle_distribution Determine Cell Cycle Distribution flow_cytometry->cell_cycle_distribution

Cell Cycle Analysis Workflow
Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of 2-aminothiazole derivatives on the expression levels of proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the 2-aminothiazole derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspases, cyclins, CDKs, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Signaling Pathways Targeted by 2-Aminothiazole Derivatives

2-Aminothiazole derivatives exert their anticancer effects by targeting various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, survival, and proliferation, and it is often hyperactivated in cancer.[8][9][10][11] Several 2-aminothiazole derivatives have been shown to inhibit components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis in cancer cells.[1]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K inhibits Aminothiazole->Akt inhibits

PI3K/Akt/mTOR Pathway Inhibition
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][12][13] Some 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking angiogenesis.[7]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream activates Angiogenesis Angiogenesis, Proliferation, Migration Downstream->Angiogenesis promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->VEGFR2 inhibits

VEGFR-2 Signaling Pathway Inhibition
Other Kinase Inhibition

The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[3] Besides PI3K, Akt, and VEGFR-2, derivatives of 2-aminothiazole have been shown to inhibit a range of other kinases that are critical for cancer cell function, including:

  • Aurora Kinases: Involved in mitotic progression.[6]

  • Src and Abl Kinases: Non-receptor tyrosine kinases involved in cell growth and motility.[1]

  • BRAF Kinase: A key component of the MAPK/ERK signaling pathway.[14]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase that drives proliferation in many cancers.[1][7]

The inhibition of these kinases by 2-aminothiazole derivatives disrupts the signaling networks that cancer cells rely on for their growth and survival, ultimately leading to cell cycle arrest and apoptosis.

Conclusion

The 2-aminothiazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The in vitro assays and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of new 2-aminothiazole derivatives. By systematically assessing their cytotoxic effects, and elucidating their mechanisms of action, researchers can identify and advance promising lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive antimicrobial screening of novel thiazole compounds. The following sections outline the necessary procedures to determine the antimicrobial efficacy and preliminary safety profile of these compounds, crucial for early-stage drug discovery and development.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and thiazole-containing molecules represent a promising avenue for research.[1][3] These compounds have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][4][5] The mechanism of action for some thiazole derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase and FtsZ, a key protein in bacterial cell division.[2][3][6]

This guide offers a systematic approach to the antimicrobial evaluation of newly synthesized thiazole compounds, from initial screening of inhibitory activity to assessing their bactericidal potential and cytotoxic effects.

Data Presentation: Summary of Antimicrobial Activity

The effective presentation of quantitative data is paramount for the comparative analysis of novel compounds. The following tables provide a template for summarizing the results obtained from the antimicrobial screening assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiazole Compounds

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungal Strains
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Thiazole-001 163264
Thiazole-002 81632
Thiazole-003 4816
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A2

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MBC (µg/mL)MBC/MIC Ratio
Thiazole-001 322
Thiazole-002 162
Thiazole-003 82
Ciprofloxacin 12

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

Table 3: Cytotoxicity (IC50) of Novel Thiazole Compounds

Compound IDMammalian Cell Line (e.g., HEK293)
IC50 (µg/mL)
Thiazole-001 >128
Thiazole-002 100
Thiazole-003 85
Doxorubicin 1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Adherence to these protocols will ensure the generation of reproducible and reliable data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][9]

Materials:

  • Novel thiazole compounds

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Incubator

Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the thiazole compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the thiazole compound stock solution (appropriately diluted in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][10][11] This assay is a crucial follow-up to the MIC test to determine if a compound is bacteriostatic or bactericidal.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Protocol:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: From each of these clear wells, plate a 10-100 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7][11]

Cytotoxicity Assay (MTT Assay)

It is essential to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells to assess their therapeutic potential.[12][13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[15]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel thiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a potential mechanism of action.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_safety_assessment Safety Assessment cluster_data_analysis Data Analysis Thiazole_Compounds Novel Thiazole Compounds MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Thiazole_Compounds->MIC_Assay Microbial_Strains Bacterial & Fungal Strains Microbial_Strains->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Inactive Compounds Discarded Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity_Assay Data_Evaluation Data Evaluation (MIC, MBC, IC50) MBC_Assay->Data_Evaluation Cytotoxicity_Assay->Data_Evaluation Lead_Identification Lead Compound Identification Data_Evaluation->Lead_Identification Thiazole_Mechanism_of_Action cluster_bacterium Bacterial Cell Thiazole Thiazole Compound DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibits Cell_Division_Inhibition Inhibition of Cell Division DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Cell_Division_Inhibition->Cell_Death

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enzyme inhibition kinetics of 2-aminothiazole analogs, a versatile class of heterocyclic compounds with significant therapeutic potential. The 2-aminothiazole scaffold is a key pharmacophore in a variety of clinically relevant drugs and investigational agents, demonstrating a broad range of biological activities, including the inhibition of key enzymes involved in pathological processes.

This document outlines the inhibitory activities of 2-aminothiazole derivatives against several important enzyme classes, including protein kinases and metabolic enzymes. Detailed protocols for performing enzyme inhibition assays are provided to enable researchers to evaluate the potency and mechanism of action of their own 2-aminothiazole-based compounds.

Inhibition of Protein Kinases by 2-Aminothiazole Analogs

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core has proven to be an effective template for the design of potent and selective kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle.[1] Inhibition of CDK2 is a promising strategy for cancer therapy. A number of N-acyl-2-aminothiazoles have been identified as potent and selective inhibitors of CDK2.[2]

Table 1: Inhibitory Activity of Selected 2-Aminothiazole Analogs against Cyclin-Dependent Kinases.

CompoundTarget KinaseIC50 (nM)Selectivity vs. CDK1Selectivity vs. CDK4Reference
BMS-387032 CDK2/cycE4810-fold20-fold[2]
Compound 14 CDK21-10--[3]
Compound 45 CDK2---[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Selectivity is expressed as the ratio of IC50 values.

Diagram 1: Simplified CDK2 Signaling Pathway

CDK2_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes 2-Aminothiazole Inhibitors 2-Aminothiazole Inhibitors 2-Aminothiazole Inhibitors->CDK2

Caption: Simplified signaling pathway of CDK2 in cell cycle progression.

Aurora Kinases

Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in human cancers.[4] Small molecule inhibitors of Aurora kinases based on the 2-aminothiazole scaffold have been developed and show promise as anticancer agents.

Table 2: Inhibitory Activity of Selected 2-Aminothiazole Analogs against Aurora Kinases.

CompoundTarget KinaseIC50 (nM)Reference
Aminothiazole Analogue 3 Aurora A-[5]
Compound 29 Aurora A79[6]
Compound 30 Aurora A140[6]

Note: Specific IC50 values for analogue 3 were not provided in the source material, but it was described as a mixed competitive inhibitor.

Diagram 2: Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Add Inhibitor/Control Add Inhibitor/Control Serial Dilution of Inhibitor->Add Inhibitor/Control Prepare Master Mix\n(Buffer, ATP, Substrate) Prepare Master Mix (Buffer, ATP, Substrate) Add Master Mix to Plate Add Master Mix to Plate Prepare Master Mix\n(Buffer, ATP, Substrate)->Add Master Mix to Plate Dilute Kinase Enzyme Dilute Kinase Enzyme Initiate Reaction with Kinase Initiate Reaction with Kinase Dilute Kinase Enzyme->Initiate Reaction with Kinase Add Master Mix to Plate->Add Inhibitor/Control Add Inhibitor/Control->Initiate Reaction with Kinase Incubate at 30°C Incubate at 30°C Initiate Reaction with Kinase->Incubate at 30°C Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate at 30°C->Stop Reaction & Add Detection Reagent Incubate at RT Incubate at RT Stop Reaction & Add Detection Reagent->Incubate at RT Measure Luminescence Measure Luminescence Incubate at RT->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for a luminescence-based kinase inhibition assay.

Inhibition of Metabolic Enzymes by 2-Aminothiazole Analogs

Beyond their role as kinase inhibitors, 2-aminothiazole derivatives have also demonstrated inhibitory activity against various metabolic enzymes, highlighting their potential in treating a wider range of diseases.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of human CA isoenzymes I and II.[8]

Table 3: Inhibitory Activity of Selected 2-Aminothiazole Analogs against Carbonic Anhydrase Isozymes.

CompoundTarget IsozymeKi (µM)Reference
2-amino-4-(4-chlorophenyl)thiazole hCA I0.008 ± 0.001[8]
2-amino-4-(4-bromophenyl)thiazole hCA II0.124 ± 0.017[8]

Note: Ki represents the inhibition constant, a measure of the inhibitor's binding affinity.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[9]

Table 4: Inhibitory Activity of a 2-Aminothiazole Analog against Cholinesterases.

CompoundTarget EnzymeKi (µM)Reference
2-amino-4-(4-bromophenyl)thiazole AChE0.129 ± 0.030[8]
2-amino-4-(4-bromophenyl)thiazole BChE0.083 ± 0.041[8]

Experimental Protocols

Protocol for Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro inhibitory activity of 2-aminothiazole analogs against a target protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • 2-aminothiazole test compounds

  • Positive control inhibitor (if available)

  • DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the 2-aminothiazole analog in 100% DMSO. Perform serial dilutions of the stock solution in kinase assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (a known inhibitor), a negative control (DMSO vehicle), and a no-enzyme control (for background luminescence).

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and its substrate in kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically.

  • Reaction Initiation: Add the enzyme/substrate solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to generate a luminescent signal from the newly formed ADP.

  • Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes a method for determining the inhibitory activity of 2-aminothiazole analogs against carbonic anhydrase using a stopped-flow instrument to measure the CO2 hydration reaction.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)

  • Buffer (e.g., 10 mM HEPES, pH 7.5)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • 2-aminothiazole test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare a solution of the CA enzyme in the assay buffer. Prepare stock solutions of the 2-aminothiazole analogs in a suitable solvent (e.g., DMSO) and dilute them in the assay buffer.

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a sufficient time to allow for binding.

  • Reaction Measurement: The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with a CO2-saturated solution. The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 leads to a change in pH.

  • Data Analysis: The initial rates of the reaction are determined from the absorbance data. The inhibition constant (Ki) can be determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, provided the substrate concentration and Km are known.[4]

Diagram 3: Relationship between IC50 and Ki

IC50_Ki_Relationship IC50 IC50 Cheng-Prusoff Equation Cheng-Prusoff Equation IC50->Cheng-Prusoff Equation Ki Ki Cheng-Prusoff Equation->Ki Substrate Concentration [S] Substrate Concentration [S] Substrate Concentration [S]->Cheng-Prusoff Equation Michaelis Constant (Km) Michaelis Constant (Km) Michaelis Constant (Km)->Cheng-Prusoff Equation

Caption: Factors influencing the calculation of Ki from IC50.

References

Application Notes and Protocols for the Purification of 2-Aminothiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these valuable compounds often yields crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification techniques are paramount to isolate the desired 2-aminothiazole derivative in high purity for subsequent characterization and biological evaluation.

Column chromatography, particularly using silica gel as the stationary phase, is the most common and effective method for the purification of 2-aminothiazole derivatives at the laboratory scale.[1] This document provides detailed application notes and protocols for the successful purification of these compounds using column chromatography.

Data Presentation: Chromatographic Conditions

The selection of an appropriate mobile phase is critical for achieving optimal separation of 2-aminothiazole derivatives. The choice of solvent system is largely dependent on the polarity of the target molecule, which is influenced by its specific substituents.[1] Thin-layer chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the solvent system before performing column chromatography.[1] An ideal solvent system will yield a retention factor (Rf) of approximately 0.3 for the target compound, which generally provides the best separation from impurities.[2][3]

The following table summarizes various solvent systems that have been successfully employed for the purification of different 2-aminothiazole derivatives.

Derivative TypeStationary PhaseMobile Phase (Eluent)Ratio (v/v)Observed RfReference
N-substituted 2-aminothiazoleSilica GelHexane : Ethyl Acetate8 : 1~0.2[4]
4-Arylthiazol-2-amineSilica GelHexane : Ethyl AcetateNot SpecifiedNot Specified[5]
Substituted 2-aminothiazoleSilica GelBenzene : Methanol8 : 2Not Specified[6]
2-Amino-5-bromo-4-t-butylthiazoleSilica Gel (60-120 mesh)Ethyl Acetate in HexanesGradient~0.3-0.4[7]
2-Aminothiazole sulfonamideSilica Gel 60 (70-230 mesh ASTM)Not SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Purification of a Representative 2-Aminothiazole Derivative by Column Chromatography

This protocol provides a general guideline and may require optimization based on the specific properties of the 2-aminothiazole derivative.[1]

Materials:

  • Crude 2-aminothiazole derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[1][7]

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) of appropriate purity[1]

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]

  • Column Packing:

    • Ensure the column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb completely into the silica gel.[9]

  • Elution:

    • Carefully add the prepared mobile phase to the top of the column.

    • Begin the elution process by opening the stopcock to allow the solvent to flow through the column. A steady drip rate should be maintained.

    • For closely eluting compounds, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity by adding a more polar solvent.[1]

  • Fraction Collection: Collect the eluting solvent (eluate) in a series of labeled tubes or flasks.

  • Monitoring: Regularly monitor the collected fractions using TLC to identify which fractions contain the pure desired compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-aminothiazole derivative.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and can be used as an alternative to or in conjunction with column chromatography.[7]

Materials:

  • Crude or partially purified solid 2-aminothiazole derivative

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to test include ethanol, methanol, isopropanol, and ethyl acetate.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.[7]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.[7]

Mandatory Visualizations

experimental_workflow start Crude 2-Aminothiazole Derivative slurry Prepare Silica Gel Slurry start->slurry Start pack Pack Column slurry->pack load Load Sample (Dry or Wet) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure 2-Aminothiazole Derivative evaporate->end

Caption: Workflow for Column Chromatography Purification.

troubleshooting_workflow start Purification Issue Identified issue1 Poor Separation/Co-elution start->issue1 issue2 Product Fails to Elute start->issue2 issue3 Tailing on TLC/Column start->issue3 solution1a Optimize Solvent System (TLC) issue1->solution1a solution1b Use Gradient Elution issue1->solution1b solution1c Check for Column Overloading issue1->solution1c solution2a Increase Eluent Polarity issue2->solution2a solution2b Check Compound Stability on Silica issue2->solution2b solution3a Add Basic Modifier (e.g., Triethylamine) issue3->solution3a solution3b Use a Different Stationary Phase (e.g., Alumina) issue3->solution3b

Caption: Troubleshooting Common Purification Issues.

References

Application Notes and Protocols for the Scalable Synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is approached via a robust and scalable two-step process, commencing with the α-bromination of cyclopentanone to yield 2-bromocyclopentanone, followed by the classical Hantzsch thiazole synthesis. Additionally, a one-pot synthesis method is presented as an efficient alternative for streamlined production. These protocols are designed to be adaptable for both laboratory and pilot-plant scale operations.

Introduction

The 2-aminothiazole moiety is a privileged scaffold found in a wide array of biologically active compounds, exhibiting diverse therapeutic properties. The fused cyclopentane ring in this compound provides a unique three-dimensional structure that can be exploited for fine-tuning the pharmacological profile of drug candidates. This document outlines reliable and scalable methods for the preparation of this key intermediate, addressing the need for efficient and reproducible synthetic routes in a drug discovery and development setting.

Synthesis Overview

The primary synthetic strategy involves two key transformations:

  • α-Bromination of Cyclopentanone: The synthesis of the crucial intermediate, 2-bromocyclopentanone, from cyclopentanone.

  • Hantzsch Thiazole Synthesis: The cyclocondensation of 2-bromocyclopentanone with thiourea to form the desired this compound.

An alternative one-pot approach, combining the halogenation and cyclization steps, is also discussed for process intensification.

Data Presentation

Table 1: Summary of Key Synthesis Parameters and Yields
StepReactantsKey ReagentsSolvent SystemTemperature (°C)Reaction TimeTypical Yield (%)Notes
1. α-Bromination Cyclopentanone, Bromine-Water/1-Chlorobutane (biphasic)0-510-15 h78-83Biphasic system improves selectivity and simplifies work-up.[1][2]
2. Hantzsch Synthesis 2-Bromocyclopentanone, Thiourea-EthanolReflux (approx. 78)2-4 h>85 (estimated)A well-established, high-yielding reaction.
One-Pot Synthesis Cyclopentanone, ThioureaCopper(II) BromideEthanolReflux (approx. 78)6-8 h70-85 (analogous)Streamlined process, avoids isolation of the brominated intermediate.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Bromocyclopentanone

This protocol is adapted from a patented scalable process.[1][2]

Materials:

  • Cyclopentanone

  • Bromine

  • 1-Chlorobutane

  • Water

  • Round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer

  • Ice bath

Procedure:

  • To a round-bottom flask, add cyclopentanone (e.g., 2.0 equivalents), water, and 1-chlorobutane.

  • Cool the stirred mixture to 0-5 °C using an ice bath.

  • Slowly add bromine (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 10-15 hours.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • The organic layer, containing the 2-bromocyclopentanone, can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Hantzsch Thiazole Synthesis of this compound

Materials:

  • 2-Bromocyclopentanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 2-bromocyclopentanone (1.0 equivalent) in ethanol.

  • Add thiourea (1.1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water.

  • Dry the product, this compound, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: One-Pot Synthesis of this compound

This protocol is based on analogous one-pot syntheses of 2-aminothiazoles.

Materials:

  • Cyclopentanone

  • Thiourea

  • Copper(II) Bromide (CuBr₂)

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add cyclopentanone (1.0 equivalent), thiourea (1.2 equivalents), and copper(II) bromide (2.2 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a 5% aqueous sodium bicarbonate solution to neutralize the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis cluster_onepot Alternative: One-Pot Synthesis Cyclopentanone Cyclopentanone Bromination Bromination (Br₂, H₂O/Solvent) Cyclopentanone->Bromination Intermediate 2-Bromocyclopentanone Bromination->Intermediate Cyclization Cyclocondensation (Ethanol, Reflux) Intermediate->Cyclization Thiourea Thiourea Thiourea->Cyclization Product This compound Cyclization->Product OnePot_Start Cyclopentanone + Thiourea OnePot_Reaction One-Pot Reaction (CuBr₂, Ethanol, Reflux) OnePot_Start->OnePot_Reaction OnePot_Product This compound OnePot_Reaction->OnePot_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Bromocyclopentanone is a lachrymator and should be handled in a fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this document provide robust and scalable methods for the synthesis of this compound. The two-step approach offers high yields and is well-documented for scalability, while the one-pot synthesis presents a more streamlined and efficient alternative. These methods are suitable for producing the target compound in quantities required for research, preclinical, and early-phase drug development activities.

References

Application Notes and Protocols for Testing 2-Aminothiazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminothiazole is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the therapeutic potential of any compound is intrinsically linked to its safety profile. Therefore, a thorough evaluation of the cytotoxic effects of 2-aminothiazole and its derivatives is a critical step in the drug discovery and development process.[3] These application notes provide a detailed experimental framework for assessing the in vitro cytotoxicity of 2-aminothiazole, employing commonly used and robust cell-based assays. The following protocols are designed to be adaptable for screening and mechanistic studies.

General Experimental Workflow

A tiered approach is recommended to comprehensively evaluate the cytotoxicity of 2-aminothiazole. This begins with primary screening to determine the dose-dependent effects on cell viability, followed by more detailed mechanistic assays to elucidate the mode of cell death.

experimental_workflow cluster_phase1 Phase 1: Primary Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Data Analysis & Interpretation prep Prepare 2-Aminothiazole Stock Solution culture Culture Selected Cell Lines (e.g., HepG2, A549, MCF-7) prep->culture seed Seed Cells into 96-well Plates culture->seed treat Dose-Response Treatment with 2-Aminothiazole seed->treat mtt MTT Assay for Cell Viability treat->mtt ic50 IC50 Determination mtt->ic50 ldh LDH Assay for Membrane Integrity ic50->ldh caspase Caspase-3/7 Assay for Apoptosis ic50->caspase analysis Comprehensive Data Analysis ldh->analysis pathway Further Mechanistic Studies (e.g., Western Blot, Flow Cytometry) caspase->pathway caspase->analysis pathway->analysis conclusion Conclusion on Cytotoxic Profile analysis->conclusion

Caption: General experimental workflow for 2-aminothiazole cytotoxicity testing.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables serve as templates for organizing experimental results.

Table 1: Cell Viability (MTT Assay) Data

Concentration of 2-Aminothiazole (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (0.1% DMSO)100
1
10
25
50
100
200

Table 2: Cytotoxicity (LDH Assay) Data

Concentration of 2-Aminothiazole (µM)LDH Release (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous LDH Release0
1
10
25
50
100
200
Maximum LDH Release100

Table 3: Apoptosis (Caspase-3/7 Assay) Data

Concentration of 2-Aminothiazole (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
Vehicle Control (0.1% DMSO)1
IC50 Concentration
2 x IC50 Concentration

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5]

Materials:

  • 2-aminothiazole

  • Selected human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of 2-aminothiazole in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1% to avoid solvent-induced toxicity.[7] Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[5]

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[4][8]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cells treated with 2-aminothiazole in a 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate if cells are in suspension.

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[7] Add 50 µL of the LDH reaction mixture from the kit to each well.[7]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[4]

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Cells treated with 2-aminothiazole

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-aminothiazole at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).[7]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[4]

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[4]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 hour.[7]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[7]

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.[7]

Potential Signaling Pathways in 2-Aminothiazole Cytotoxicity

The cytotoxic effects of 2-aminothiazole derivatives can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis.[1] While the specific pathways can be compound and cell-type dependent, a general overview of potential mechanisms is useful for guiding further investigation.

signaling_pathway cluster_pathway Potential Cytotoxicity Pathways of 2-Aminothiazole cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway aminothiazole 2-Aminothiazole Derivative mitochondria Mitochondrial Stress aminothiazole->mitochondria Induces death_receptor Death Receptor Binding (e.g., Fas, TRAIL-R) aminothiazole->death_receptor May sensitize bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase9->executioner_caspases Activates disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->executioner_caspases Activates apoptosis Apoptosis executioner_caspases->apoptosis

Caption: Potential signaling pathways leading to apoptosis.

Further investigations, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, caspases) and flow cytometry for cell cycle analysis, can provide deeper insights into the specific mechanisms of 2-aminothiazole-induced cytotoxicity.[6]

References

Application Notes and Protocols for 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine and its Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The compound 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine belongs to this versatile class. While specific public data on the cell-based applications of this particular molecule is limited, the extensive research on analogous 2-aminothiazole derivatives provides a strong framework for its evaluation as a potential therapeutic agent.[1][3]

These application notes and protocols are based on established methodologies for characterizing the anticancer effects of 2-aminothiazole derivatives. They are intended to guide researchers in screening this compound and other novel analogs for their biological activity and to investigate their mechanisms of action.

Principle of Action

Many 2-aminothiazole derivatives exert their anticancer effects by modulating key cellular processes, leading to the inhibition of cancer cell growth and proliferation.[3] The two primary mechanisms observed are:

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins, such as down-regulating anti-apoptotic proteins (e.g., Bcl-2) and up-regulating pro-apoptotic proteins (e.g., Bax).[3]

  • Cell Cycle Arrest: Derivatives can halt the cell division cycle at specific checkpoints, such as the G1 or G2/M phases.[3][7] This prevents the cancer cells from replicating, thereby controlling tumor growth.

Data Presentation: Cytotoxic Activity of Representative 2-Aminothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 2-aminothiazole derivatives against various human cancer cell lines, providing a comparative context for experimental results.

Compound/DerivativeCancer Cell LineCell TypeIC50 Value
Compound 20 H1299Lung Cancer4.89 µM
SHG-44Glioma4.03 µM
Compound 28 HT29Colon Cancer0.63 µM
HeLaCervical Cancer6.05 µM
A549Lung Cancer8.64 µM
13c (Aminothiazole-paeonol derivative)AGSGastric Cancer4.0 µM
HT-29Colorectal Cancer4.4 µM
HeLaCervical Cancer5.8 µM
45 (Quinazolin-4(3H)-one derivative)A549Lung Cancer0.44 µM
H1 (Benzo[d]oxazol-5-amine derivative)HeLaCervical Cancer0.38 µM

Data sourced from multiple studies demonstrating the potent and selective activity of the 2-aminothiazole scaffold.[1][7][8][9]

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_via Viability cluster_mech Mechanism prep1 Prepare Compound Stock (e.g., in DMSO) treat Treat Cells with Serial Dilutions of Compound prep1->treat prep2 Culture Cancer Cell Lines seed Seed Cells in Microplates prep2->seed seed->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay incubate->mtt flow Flow Cytometry incubate->flow ic50 Calculate IC50 mtt->ic50 apoptosis Apoptosis Analysis (Annexin V/PI) flow->apoptosis cellcycle Cell Cycle Analysis (PI Staining) flow->cellcycle

Caption: General experimental workflow for cell-based assays.

G cluster_pathway Apoptosis Signaling Pathway compound 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) Down-regulation compound->bcl2 inhibits bax Bax (Pro-apoptotic) Up-regulation compound->bax activates mito Mitochondrial Membrane Potential Disruption bcl2->mito bax->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or analog)

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10^5 cells/well) and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application of 2-Aminothiazoles in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets, most notably protein kinases.[1][2] Its inherent chemical properties and synthetic accessibility have made it a popular template for the development of potent and selective kinase inhibitors.[3] This document provides a comprehensive overview of the application of 2-aminothiazoles in kinase inhibitor development, including detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways.

Introduction to 2-Aminothiazoles as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes including growth, proliferation, differentiation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3]

The 2-aminothiazole core serves as an excellent scaffold for designing ATP-competitive kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket mimics the interactions of the adenine moiety of ATP.[6][7] This fundamental binding mode, coupled with the synthetic tractability of the thiazole ring at multiple positions, allows for the generation of vast libraries of derivatives with tailored potency and selectivity against specific kinases.[8] A prominent example of a successful 2-aminothiazole-based kinase inhibitor is Dasatinib, an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][10]

Data Presentation: Potency of 2-Aminothiazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency (IC50 values) of representative 2-aminothiazole derivatives against various kinase targets. This data highlights the versatility of the scaffold in targeting different branches of the kinome.

Table 1: Inhibition of Src Family and Abl Kinases

Compound IDTarget KinaseIC50 (nM)Reference
DasatinibSrc<1[6]
DasatinibLck1.1[6]
DasatinibAbl<1[6]
Analog 12mSrc0.8[11]
Analog 12mLck0.6[11]

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)Reference
SNS-032CDK2/cyclin E48[12]
Compound 14CDK21-10[13]
Compound 1CDK5/p25~320[4]
Compound 45CDK21-10[13]

Table 3: Inhibition of Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound AAurora A79[14]
Compound BAurora A140[14]
Derivative 83Aurora AVaries[13]

Table 4: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Compound IDTarget KinaseIC50 (µM)Reference
Compound 9VEGFR-20.40[12]
Compound 49VEGFR-20.5[14]
Compound 51VEGFR-20.091[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of 2-aminothiazole-based kinase inhibitors.

Protocol 1: Synthesis of a 2-Aminothiazole Core via Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole, a common building block for more complex kinase inhibitors.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[15]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[15]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.[15]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (2-aminothiazole derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • In a white multiwell plate, add the kinase, substrate, and test compound dilutions. Include a "no inhibitor" control (DMSO vehicle) and a "no kinase" background control.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin.[5]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a 2-aminothiazole kinase inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (2-aminothiazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilization)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate. Include a vehicle control (medium with DMSO).

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Formazan Solubilization and Data Acquisition:

    • A purple precipitate should be visible under a microscope in the viable cells. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[14]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 2-aminothiazole kinase inhibitors and a general workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Src Src RTK->Src PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Src->PI3K Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Src

Simplified Src Signaling Pathway Targeted by 2-Aminothiazole Inhibitors.

G cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->pRb hyper- phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Inhibitor 2-Aminothiazole CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

CDK2 Signaling in G1/S Phase Transition and Inhibition.

G start Design & Synthesis of 2-Aminothiazole Analogs biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) start->biochem_assay Screening cell_assay Cell-Based Assay (e.g., MTT, Cell Proliferation) biochem_assay->cell_assay Active Hits sar Structure-Activity Relationship (SAR) Analysis biochem_assay->sar IC50 Data cell_assay->sar Cellular Potency optimization Lead Optimization sar->optimization Guided Design optimization->start Iterative Cycles preclinical Preclinical Development optimization->preclinical Candidate Selection

General Workflow for 2-Aminothiazole Kinase Inhibitor Development.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility allow for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this privileged scaffold in their drug discovery efforts. Further exploration of novel substitution patterns and the application of advanced screening methodologies will undoubtedly lead to the development of the next generation of 2-aminothiazole-based therapeutics.

References

Developing Structure-Activity Relationship (SAR) Studies for 2-Aminothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for researchers engaged in the development of Structure-Activity Relationship (SAR) studies for 2-aminothiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2]

Introduction to 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[3][4] Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. SAR studies are crucial for systematically exploring how chemical modifications to the 2-aminothiazole core influence its biological activity, guiding the design of more potent and selective therapeutic agents.[5][6]

Key Biological Activities and SAR Summaries

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] The primary mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.[6][7]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitutions on the thiazole ring: The nature and position of substituents on the thiazole ring significantly impact anticancer activity. For instance, lipophilic groups at the 4- and 5-positions can enhance cytotoxicity.[5]

  • N-acylation of the 2-amino group: Acylation of the 2-amino group with various aromatic or aliphatic moieties has been shown to modulate activity, with some N-acyl derivatives exhibiting potent and selective inhibition of cyclin-dependent kinases (CDKs).

  • Aromatic substitutions: The introduction of substituted aryl groups at different positions of the thiazole ring can influence activity. For example, meta-halogen substitution on a phenyl ring attached to the core has shown better antitumor activity compared to a meta-methyl group.[5]

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
4-Aryl-N-arylcarbonyl-2-aminothiazole (Compound 29)MDA-MB-231 (Breast)0.0163 - 0.0427[5]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[8]
2-Aminothiazole derivative (Compound 28)HT29 (Colon)0.63[5]
2-Aminothiazole derivative (Compound 20)H1299 (Lung)4.89[5]
2-Aminothiazole derivative (Compound 20)SHG-44 (Glioma)4.03[5]
Antimicrobial Activity

Derivatives of 2-aminothiazole have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[9][10]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Substituents on the thiazole ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.

  • Thiazolyl-thiourea derivatives: The introduction of a thiourea moiety at the 2-amino position has led to compounds with promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 µg/mL.[4]

  • Piperazinyl derivatives: Incorporation of a piperazinyl group can lead to broad-spectrum antimicrobial agents effective against both Gram-positive and Gram-negative bacteria.[4]

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Thiazolyl-thiourea derivativeStaphylococcus aureus4 - 16[4]
Thiazolyl-thiourea derivativeStaphylococcus epidermidis4 - 16[4]
Piperazinyl derivative (121d)Staphylococcus aureus2[4]
Piperazinyl derivative (121d)Escherichia colilow concentration[4]
N-oxazolylcarboxamideMycobacterium tuberculosis H37Ra3.13[2]

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for preparing the 2-aminothiazole scaffold.[1]

General Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone) (1 equivalent) and thiourea (1.2 equivalents) in ethanol.[3]

  • Reaction: Stir the mixture and heat to reflux.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate. If the product is a salt, it can be neutralized with a base like sodium carbonate solution to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with water or cold ethanol, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

G reagents α-Haloketone + Thiourea in Ethanol reflux Reflux reagents->reflux Heat tlc Monitor by TLC reflux->tlc Reaction Progress workup Cool & Neutralize tlc->workup Reaction Complete filtration Vacuum Filtration workup->filtration Precipitation purification Recrystallization filtration->purification product Pure 2-Aminothiazole Derivative purification->product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[1][8]

Protocol:

  • Cell Culture: Grow human cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Viable cells will metabolize MTT into a purple formazan product. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value from the dose-response curve.[1]

G start Seed Cancer Cells in 96-well Plate treatment Treat with 2-Aminothiazole Derivatives start->treatment incubation Incubate (48-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate (2-4h) (Formazan Formation) mtt->formazan solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a two-fold serial dilution of the 2-aminothiazole derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of 2-aminothiazole derivatives against specific protein kinases.[3]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add the recombinant human kinase, a specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the test compound or a positive control inhibitor (e.g., Dasatinib for Src kinase) to the respective wells. Include a no-inhibitor control.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product (e.g., ADP) produced using a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

G start Prepare Kinase, Substrate, and Buffer in 96-well Plate add_inhibitor Add 2-Aminothiazole Derivative (Test Compound) start->add_inhibitor add_atp Initiate Reaction with ATP add_inhibitor->add_atp incubation Incubate at Optimal Temperature add_atp->incubation stop_reaction Stop Reaction incubation->stop_reaction detect_product Measure Kinase Activity (e.g., ADP production) stop_reaction->detect_product analyze Determine IC50 detect_product->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Visualization

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminothiazole 2-Aminothiazole Derivative Aminothiazole->Src Inhibition Aminothiazole->PI3K Inhibition

Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

References

Application Notes and Protocols for the Isolation of 2-Aminothiazole Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and characterization of key reaction intermediates in the synthesis of 2-aminothiazoles, a critical scaffold in medicinal chemistry. The protocols focus on techniques to trap, separate, and identify transient species, offering valuable insights into reaction mechanisms and opportunities for process optimization.

Introduction

The Hantzsch thiazole synthesis, a cornerstone reaction for the formation of the 2-aminothiazole ring system, proceeds through a series of reactive intermediates.[1] While often high-yielding, the ability to isolate and characterize these intermediates is crucial for understanding reaction kinetics, identifying potential side-products, and developing more efficient and controlled synthetic routes.[2][3] This document outlines protocols for the isolation of key intermediates, primarily focusing on the 4-hydroxythiazoline, and details the analytical techniques for their characterization.

Key Reaction Intermediates

The synthesis of 2-aminothiazoles from α-haloketones and thiourea is proposed to proceed through several key intermediates. The ability to isolate these species depends on their relative stability and the reaction conditions employed.

  • α-Thiocyanatoketones: These can be formed as side products or intermediates, particularly when using certain catalysts or reaction conditions.[4]

  • 4-Hydroxythiazoline: A cyclic intermediate that is formed prior to dehydration to the final 2-aminothiazole product. Its isolation can be favored under specific conditions.[4]

Data Presentation: Spectroscopic Data of a Key Intermediate

The following table summarizes hypothetical spectroscopic data for an isolated 4-hydroxy-4-phenyl-2-aminothiazoline intermediate, a plausible intermediate in the reaction between phenacyl bromide and thiourea.

Analytical Technique Observed Data Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 7.20-7.45 (m, 5H), 6.85 (s, 1H), 6.50 (s, 1H, D₂O exchangeable), 3.50 (s, 2H)Aromatic protons of the phenyl group, thiazoline ring proton, hydroxyl proton, and amino protons.
¹³C NMR (100 MHz, DMSO-d₆)δ 168.0, 142.5, 128.9, 128.5, 126.3, 95.4, 65.2Carbonyl/imine carbon, aromatic carbons, hydroxyl-bearing carbon, and the methylene carbon of the thiazoline ring.
Mass Spectrometry (ESI+) m/z 195.06 [M+H]⁺Molecular weight consistent with the proposed 4-hydroxythiazoline structure.
Infrared (IR) Spectroscopy 3350 cm⁻¹ (O-H), 3200-3400 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N)Presence of hydroxyl and amino functional groups, and the imine bond within the thiazoline ring.

Experimental Protocols

Protocol 1: Isolation of the 4-Hydroxythiazoline Intermediate

This protocol describes a method for favoring the formation and enabling the isolation of the 4-hydroxythiazoline intermediate during the Hantzsch thiazole synthesis. The key to this procedure is the use of a solid-phase catalyst which, in increased amounts, can facilitate the cyclization but slow the final dehydration step.[4]

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Sodium Carbonate (solid)

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for flash chromatography

Procedure:

  • Reaction Setup: In a mortar, combine α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Solid-Phase Reaction: Add an excess of solid sodium carbonate (5.0 mmol) to the mixture.

  • Grinding: Gently grind the mixture with a pestle for 5-10 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 minutes.[5]

  • Reaction Quenching and Extraction: Once TLC analysis indicates the formation of a new, more polar spot (the 4-hydroxythiazoline intermediate) and before significant formation of the final 2-aminothiazole product is observed, quench the reaction. Add 20 mL of cold dichloromethane (DCM) to the mortar and triturate the solid.

  • Filtration: Filter the mixture to remove the sodium carbonate and any unreacted solids.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at a low temperature (<30°C) to obtain the crude intermediate.

  • Purification by Flash Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the sample onto the column.

    • Elute with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to isolate the fraction containing the 4-hydroxythiazoline intermediate.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the isolated intermediate using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Reaction Monitoring and Trapping of Intermediates by HPLC-MS

This protocol outlines the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to monitor the reaction progress and identify potential intermediates in real-time. This technique is particularly useful for detecting and characterizing transient species that may not be stable enough for isolation by column chromatography.[6]

Materials:

  • α-Haloacetophenone

  • Thiourea

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase)

  • HPLC system with a C18 column and a mass spectrometer detector

Procedure:

  • Reaction Setup: In a small vial, dissolve the α-haloacetophenone (0.1 mmol) and thiourea (0.12 mmol) in a suitable solvent such as ethanol or acetonitrile (2 mL).

  • Reaction Initiation: Initiate the reaction by adding a catalyst if required, or by heating.

  • Time-course Sampling: At regular intervals (e.g., every 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a large volume of the initial mobile phase (e.g., 1 mL of 90:10 water:acetonitrile with 0.1% formic acid).

  • HPLC-MS Analysis:

    • Inject the diluted sample into the HPLC-MS system.

    • Use a gradient elution method, starting with a high aqueous content and gradually increasing the organic solvent concentration.

    • Monitor the elution profile using both UV and mass spectrometry detectors.

  • Data Analysis:

    • Analyze the chromatograms at different time points to observe the appearance and disappearance of peaks.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the eluting peaks, allowing for the identification of starting materials, intermediates, and the final product based on their molecular weights.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis Reactants Reactants Solid-Phase Grinding Solid-Phase Grinding Reactants->Solid-Phase Grinding TLC Analysis TLC Analysis Solid-Phase Grinding->TLC Analysis Quenching & Extraction Quenching & Extraction TLC Analysis->Quenching & Extraction Filtration Filtration Quenching & Extraction->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Flash Chromatography Flash Chromatography Solvent Removal->Flash Chromatography Isolated Intermediate Isolated Intermediate Flash Chromatography->Isolated Intermediate Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Isolated Intermediate->Characterization (NMR, MS, IR)

Caption: Workflow for the isolation of a 4-hydroxythiazoline intermediate.

hplc_ms_workflow Reaction Mixture Reaction Mixture Time-course Sampling Time-course Sampling Reaction Mixture->Time-course Sampling Quenching & Dilution Quenching & Dilution Time-course Sampling->Quenching & Dilution HPLC-MS Injection HPLC-MS Injection Quenching & Dilution->HPLC-MS Injection Data Analysis Data Analysis HPLC-MS Injection->Data Analysis

Caption: Workflow for HPLC-MS monitoring of 2-aminothiazole synthesis.

reaction_pathway alpha-Haloketone alpha-Haloketone Intermediate_A S-Alkylation Intermediate alpha-Haloketone->Intermediate_A Thiourea Thiourea Thiourea->Intermediate_A Intermediate_B 4-Hydroxythiazoline Intermediate Intermediate_A->Intermediate_B Cyclization Product 2-Aminothiazole Intermediate_B->Product Dehydration

References

Troubleshooting & Optimization

troubleshooting Hantzsch thiazole synthesis side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hantzsch thiazole synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is giving a low yield. What are the common causes?

Low yields in the Hantzsch synthesis can stem from several factors. The reaction is sensitive to the quality of starting materials and the reaction conditions. Key contributors to low yields include the decomposition of reactants, the formation of side products, and incomplete reaction. For instance, α-haloketones can be unstable and prone to side reactions, while thiourea can decompose at elevated temperatures.[1][2][3] Optimizing reaction time, temperature, and solvent can significantly improve yields. Alternative methods such as microwave-assisted or solvent-free synthesis have been shown to enhance yields and reduce reaction times.[4][5]

Q2: I am using an N-substituted thiourea and obtaining a mixture of products. Why is this happening and how can I control the regioselectivity?

When using an N-monosubstituted thiourea, the Hantzsch synthesis can lead to the formation of two regioisomeric products: the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6] The formation of this imino byproduct is particularly favored under acidic conditions.[6]

The reaction pathway is influenced by the site of initial nucleophilic attack and the subsequent cyclization. In neutral or basic conditions, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. However, acidic conditions can promote the formation of the 2-imino isomer.

To control the regioselectivity and favor the formation of the desired 2-(N-substituted amino)thiazole, it is recommended to run the reaction under neutral or slightly basic conditions. Avoid acidic catalysts or workup conditions if the imino isomer is not the desired product. Conversely, if the 2-imino-2,3-dihydrothiazole is the target compound, conducting the reaction in a highly acidic medium is advantageous.[6]

Q3: My crude product contains impurities that are difficult to remove. What are the likely side products?

Besides the potential for regioisomers, other impurities can arise from side reactions of the starting materials.

  • α-Haloketone Self-Condensation: α-Haloketones with α-hydrogens can undergo base-catalyzed self-condensation, similar to an aldol condensation, to form β-hydroxy ketone derivatives and their dehydration products.[7][8][9][10] These byproducts can complicate the purification process. To minimize this, ensure that the thioamide is present to react with the α-haloketone and avoid excessively high temperatures or prolonged reaction times in the presence of a base.

  • Thiourea Decomposition: At temperatures above 180°C, thiourea can decompose into products such as ammonium thiocyanate, ammonia, hydrogen sulfide, and carbon disulfide.[1][2][3][11] These can introduce impurities or interfere with the desired reaction. It is advisable to maintain the reaction temperature below this threshold if possible.

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted α-haloketone and thioamide in the crude product. These can often be removed during workup and purification.

Q4: How can I purify my final thiazole product effectively?

The purification strategy depends on the properties of the thiazole derivative and the nature of the impurities.

  • Filtration and Washing: For many 2-aminothiazoles, the product precipitates from the reaction mixture upon neutralization.[12] Simple filtration followed by washing with water to remove salts and then a non-polar organic solvent (like hexane or ether) to remove non-polar impurities can be very effective.[12]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) is a common and effective method for obtaining highly pure material.

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a versatile purification technique.[13][14] The choice of eluent (mobile phase) is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[13] A common starting point for 2-aminothiazoles is a mixture of hexane and ethyl acetate, with the polarity gradually increasing.[12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality or decomposed starting materials.Use freshly purified α-haloketone and high-purity thioamide. Check the stability of the α-haloketone before use.
Inappropriate reaction temperature or time.Optimize the temperature and reaction time. Monitor the reaction progress by TLC. For sluggish reactions, consider microwave heating.[4]
Mixture of Isomers (with N-substituted thiourea) Reaction conditions are too acidic.Run the reaction in a neutral solvent (e.g., ethanol, methanol) without the addition of acid.[6] Use a mild base during workup to neutralize any generated acid.
Presence of High Molecular Weight Byproducts Self-condensation of the α-haloketone.Add the α-haloketone slowly to the solution of the thioamide. Avoid high concentrations of base and elevated temperatures.
Product Degradation Reaction temperature is too high, leading to decomposition of the product or starting materials.Conduct the reaction at a lower temperature for a longer period. Thiourea decomposition is significant above 180°C.[2][3]
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-solvent or by neutralizing the reaction mixture if an acid was generated.[12]
Impurities co-elute with the product during chromatography.Optimize the mobile phase for column chromatography based on TLC analysis. Try a different solvent system or a different stationary phase.[13]

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general procedure for a standard Hantzsch synthesis.[12]

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol or methanol as the solvent.

  • Stir the mixture and heat it to reflux (around 80°C) for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol or ether.

  • Dry the product in a vacuum oven. Further purification can be done by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This method can significantly reduce reaction times and improve yields.[4][15]

  • In a microwave reaction vessel, combine the α-haloketone (1.0 eq), thioamide (1.1 eq), and a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to a specified temperature (e.g., 90-120°C) under microwave irradiation for a short period (e.g., 10-30 minutes).[4][16]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in the standard protocol (neutralization, filtration).

Visual Guides

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine α-haloketone and thioamide in solvent react Heat reaction mixture (Conventional or Microwave) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to RT monitor->cool Complete neutralize Neutralize & Precipitate cool->neutralize filtrate Filter and wash solid neutralize->filtrate dry Dry product filtrate->dry purify Recrystallize or Column Chromatography dry->purify end Pure Thiazole purify->end

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting Logic for Isomer Formation

Isomer_Troubleshooting start Using N-substituted thiourea? product_check Product is a mixture of isomers? start->product_check Yes end_no_problem Standard protocol is likely sufficient. start->end_no_problem No condition_check Are reaction conditions acidic? product_check->condition_check Yes product_check->end_no_problem No solution1 Run reaction in neutral solvent (e.g., ethanol). condition_check->solution1 Yes condition_check->end_no_problem No solution2 Use a non-acidic workup. solution1->solution2 end_ok Desired 2-amino isomer obtained. solution2->end_ok

Caption: Troubleshooting logic for regioisomer formation.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminothiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 2-aminothiazoles?

A1: The Hantzsch thiazole synthesis is the most widely employed and versatile method for preparing 2-aminothiazoles.[1] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[2][3]

Q2: What are the primary challenges faced during 2-aminothiazole synthesis?

A2: Researchers often encounter challenges such as low product yields, difficulties in isolating and purifying the final product, the formation of side products, and the need for harsh reaction conditions or expensive and hazardous catalysts.[4]

Q3: How can the yield of my 2-aminothiazole synthesis be improved?

A3: Optimizing reaction parameters is key to enhancing yields. Critical factors to consider include the choice of solvent, reaction temperature, and the use of an appropriate catalyst.[1] Advanced techniques like microwave-assisted synthesis and the use of solvent-free conditions have also been demonstrated to significantly boost yields and shorten reaction times.[4][5]

Q4: Are there more environmentally friendly ("green") methods for this synthesis?

A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which is often more energy and time-efficient.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-aminothiazole derivatives.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent selection.- Suboptimal reaction temperature.- Ineffective or absent catalyst.- Poor quality of starting materials (e.g., oxidized 2-aminothiophenol).[6]- Incorrect stoichiometry of reactants.- Screen a variety of solvents such as ethanol, methanol, or water.[1]- Optimize the reaction temperature; consider reflux or microwave heating.[1]- Introduce a suitable acidic, basic, or phase-transfer catalyst.[1]- Ensure the purity of the α-haloketone and thiourea.- Verify the molar ratios of your reactants.
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long.- Incorrect pH of the reaction mixture.- Presence of reactive functional groups on starting materials that lead to side reactions.- Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]- Adjust the pH of the reaction mixture; some Hantzsch synthesis variations show improved regioselectivity under acidic conditions.[1]- Protect any sensitive functional groups on your reactants before the condensation reaction.[1]
Difficult Product Isolation/Purification - The product is highly soluble in the reaction solvent.- Formation of a complex mixture of products.- The catalyst is difficult to remove from the product.- After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1]- Employ column chromatography for purification.[7]- Utilize a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[1]
Poor Reproducibility - Inconsistent reaction conditions (e.g., temperature, time).- Variability in the quality of reagents.- Atmospheric moisture affecting the reaction.- Maintain strict control over all reaction parameters.- Use reagents from the same batch or of a consistent purity.- If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the effect of various parameters on the yield of 2-aminothiazole synthesis.

Table 1: Effect of Different Catalysts on 2-Aminothiazole Synthesis

CatalystReactants & ConditionsReaction TimeYield (%)Key AdvantagesReference(s)
Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine with TCCA.[8]
Silica Supported Tungstosilicic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation1.5 - 3.5 h79-90Reusable, efficient under both conventional heating and ultrasound.[9]
Aqueous Neem Leaf ExtractPhenacyl bromide derivatives, Thiourea, Water, Room Temperature45 minHighEnvironmentally friendly, mild conditions, high purity without column chromatography.
NaHSO₄-SiO₂Substituted acetophenone, Thiourea, Microwave (320 W)10-15 minHighHeterogeneous catalyst, rapid reaction under microwave irradiation.[10]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactantsMethodReaction TimeYield (%)Reference
Substituted acetophenone, thiourea, iodine, ethanolConventional (Reflux)8 hoursLower[10]
Substituted acetophenone, thiourea, NaHSO₄–SiO₂Microwave (320 W)10-15 minutesHigher[10]
2-Hydroxy-5-methyl acetophenone, thiourea, I₂/Br₂, rectified spiritConventional (Reflux)12 hours58[11]
2-Hydroxy-5-methyl acetophenone, thiourea, I₂/Br₂, rectified spiritMicrowaveNot specified90[11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aminothiazole Derivatives Using a Magnetic Nanocatalyst

This protocol describes a facile and efficient one-pot synthesis of 2-aminothiazole derivatives via an α-bromination/cyclization process from aromatic methyl ketones.[8][12]

Materials:

  • Aromatic methyl ketone (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g)

  • Ethanol (3.0 mL)

  • 10% Sodium bicarbonate solution

  • Water

Procedure:

  • In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).

  • Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction progress by TLC.

  • After the reaction is complete, separate the nanocatalyst from the solution using an external magnet.

  • Neutralize the mixture with a 10% sodium bicarbonate solution.

  • Filter the resulting solid product, wash it with water, and dry.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazoles

This protocol outlines a rapid and efficient synthesis of 2-aminothiazoles using microwave irradiation.[10]

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • NaHSO₄–SiO₂ heterogeneous catalyst

Procedure:

  • In a pestle and mortar, grind the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and the NaHSO₄–SiO₂ catalyst for 2-3 minutes.

  • Transfer the mixture to a 100 mL beaker.

  • Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes.

  • Monitor the completion of the reaction using TLC.

  • After completion, the product can be purified by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine α-haloketone and thiourea derivative solvent Add Solvent reactants->solvent catalyst Add Catalyst (Optional) solvent->catalyst heating Heat/Irradiate (Conventional or Microwave) catalyst->heating neutralize Neutralize (e.g., with Na₂CO₃) heating->neutralize precipitate Precipitate/Filter neutralize->precipitate purify Purify (Recrystallization or Column Chromatography) precipitate->purify

Caption: General experimental workflow for 2-aminothiazole synthesis.

troubleshooting_workflow start Low/No Product Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_solvent Screen Solvents check_conditions->optimize_solvent Conditions Suboptimal optimize_temp Optimize Temperature optimize_solvent->optimize_temp add_catalyst Introduce Catalyst optimize_temp->add_catalyst success Improved Yield add_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-halocyclopentanone (e.g., 2-bromocyclopentanone) with thiourea.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors, including suboptimal reaction conditions (temperature, time), impure starting materials, the presence of moisture, or inefficient purification.[3] A systematic approach to troubleshooting is recommended to identify the root cause.

Q3: What are some common side products in this reaction?

A3: Potential side products can arise from self-condensation of the α-haloketone, decomposition of thiourea, or the formation of isomeric products under certain conditions.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting materials and the formation of the product.[1]

Q5: What is a suitable solvent for this reaction?

A5: Alcohols, such as ethanol or methanol, are commonly used solvents for the Hantzsch thiazole synthesis as they effectively dissolve both the α-haloketone and thiourea.[5]

Troubleshooting Guide

Low or No Product Yield

Issue: After running the reaction and workup, the yield of this compound is significantly lower than expected or non-existent.

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • 2-Halocyclopentanone: The α-haloketone can be unstable and decompose over time. Ensure it is freshly prepared or has been stored properly. Purity can be checked by NMR or GC-MS.

    • Thiourea: Use a high-purity grade of thiourea. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring with TLC is advised. Excessive heat, however, can lead to the formation of side products.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting material is consumed.

  • Presence of Water:

    • The reaction can be sensitive to water. Ensure that the glassware is oven-dried and that anhydrous solvents are used.

  • Inefficient Workup:

    • During the workup, the product is often precipitated by adding a base. Ensure the pH is adjusted correctly to precipitate the product without causing decomposition. Inadequate extraction or washing can also lead to product loss.

Product Purity Issues

Issue: The isolated product is impure, as indicated by TLC, melting point, or spectroscopic analysis.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • If the reaction has not gone to completion, the final product will be contaminated with starting materials. Ensure the reaction is complete by monitoring with TLC.

  • Formation of Side Products:

    • Suboptimal reaction conditions can lead to the formation of byproducts. Consider adjusting the temperature or reaction time.

    • Purification by column chromatography or recrystallization may be necessary to remove impurities.

  • Improper Workup:

    • During neutralization and extraction, ensure thorough washing to remove unreacted reagents and salts.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Aminothiazole Synthesis

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Solvent Ethanol85Methanol82[5]
Temperature 50°C75Reflux (78°C)90[6]
Catalyst None70NEt388[7]
Reaction Time 2 hours654 hours85[8]

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of analogous 2-aminothiazoles.

Materials:

  • 2-Bromocyclopentanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromocyclopentanone (10 mmol) in absolute ethanol (50 mL).

  • Addition of Thiourea: Add thiourea (12 mmol, 1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford the pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2-bromocyclopentanone in ethanol B Add thiourea A->B C Heat to reflux B->C D Monitor by TLC C->D E Cool to room temperature D->E F Pour into ice-water E->F G Neutralize with NaHCO3 soln. F->G H Filter the precipitate G->H I Wash with cold water H->I J Recrystallize from ethanol/water I->J K Dry the final product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Product Yield Purity Check Purity of Starting Materials Start->Purity Conditions Review Reaction Conditions Start->Conditions Workup Examine Workup Procedure Start->Workup Purity_Sol1 Purity_Sol1 Purity->Purity_Sol1 Impure 2-bromocyclopentanone? -> Repurify or use fresh Purity_Sol2 Purity_Sol2 Purity->Purity_Sol2 Impure thiourea? -> Use high-purity grade Cond_Sol1 Cond_Sol1 Conditions->Cond_Sol1 Incomplete reaction? -> Increase reaction time/temp Cond_Sol2 Cond_Sol2 Conditions->Cond_Sol2 Side product formation? -> Lower temperature Cond_Sol3 Cond_Sol3 Conditions->Cond_Sol3 Presence of water? -> Use anhydrous conditions Workup_Sol1 Workup_Sol1 Workup->Workup_Sol1 Incorrect pH during neutralization? -> Optimize pH Workup_Sol2 Workup_Sol2 Workup->Workup_Sol2 Product loss during extraction? -> Re-extract aqueous layer Purification Optimize Purification Purity_Sol1->Conditions Purity_Sol2->Conditions Cond_Sol1->Workup Workup_Sol1->Purification Workup_Sol2->Purification

Caption: Troubleshooting logic for addressing low product yield.

reaction_mechanism cluster_reactants Reactants Ketone 2-Bromocyclopentanone Intermediate1 Nucleophilic attack of sulfur on α-carbon Ketone->Intermediate1 Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Intramolecular cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: Simplified reaction mechanism for the Hantzsch synthesis.

References

Technical Support Center: Purification of Polar 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar 2-aminothiazole compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar 2-aminothiazole compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase HPLC (RP-HPLC)

  • Question: Why is my polar 2-aminothiazole compound eluting in the void volume or showing very little retention on a C18 column?

  • Answer: Highly polar compounds, like many 2-aminothiazole derivatives, have limited interaction with non-polar stationary phases such as C18. This results in poor retention and co-elution with the solvent front.

    • Solution 1: Switch to a More Suitable Chromatographic Mode. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds.[1][2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[1][4]

    • Solution 2: Use a Mixed-Mode Chromatography Column. These columns combine reversed-phase and ion-exchange mechanisms, which can enhance the retention of polar and ionizable compounds.[5]

    • Solution 3: Modify the Mobile Phase in RP-HPLC. While less ideal for highly polar compounds, adjusting the mobile phase might offer some improvement. This can be achieved by using a highly aqueous mobile phase with a polar-endcapped C18 column.

Issue 2: Peak Tailing in HPLC

  • Question: My 2-aminothiazole compound is producing broad, tailing peaks in HPLC. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like 2-aminothiazoles is often caused by strong interactions between the basic amine groups and acidic residual silanol groups on the surface of silica-based stationary phases.[6][7]

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated basic analyte.[6]

    • Solution 2: Use Mobile Phase Additives. Incorporating a small amount of a basic additive, such as triethylamine (TEA) or ammonium acetate, can mask the active silanol sites and improve peak shape.[6][8] Chaotropic salts in the mobile phase can also improve peak symmetry.[8]

    • Solution 3: Select an Appropriate Column.

      • Use a modern, high-purity silica column (Type B) with low residual silanol activity.[6]

      • Employ an end-capped column where the residual silanols are chemically deactivated.[7][9]

      • Consider columns with a stationary phase that is stable at a higher pH, which can also minimize silanol interactions.[7][9]

      • Non-silica-based columns, such as those with organic polymer or zirconia supports, can eliminate the issue of silanol interactions.[6]

    • Solution 4: Optimize Injection. Ensure the sample solvent is compatible with the mobile phase and consider reducing the injection volume or sample concentration to avoid column overloading.[10]

Issue 3: Low Recovery of the Purified Compound

  • Question: After purification, the yield of my 2-aminothiazole compound is significantly lower than expected. What could be the reasons?

  • Answer: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, compound instability, or co-elution with impurities leading to the discarding of mixed fractions.

    • Solution 1: Passivate the HPLC System. Some basic compounds can interact with metal components of the HPLC system. Using metal-free or coated stainless steel columns and passivating the system can mitigate this issue.[10]

    • Solution 2: Check Compound Stability. 2-aminothiazole derivatives can be unstable, especially in certain solvents like DMSO at room temperature, leading to decomposition.[11] It is crucial to handle and store these compounds appropriately.

    • Solution 3: Optimize Fraction Collection. Fine-tune the elution gradient and fraction collection parameters to achieve better separation from impurities, thereby minimizing the loss of product in mixed fractions.

    • Solution 4: Consider Alternative Purification Techniques. If chromatographic recovery is persistently low, methods like recrystallization or precipitation might be more suitable.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for purifying polar 2-aminothiazole compounds?

A1: For highly polar 2-aminothiazole compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[1] It provides better retention for polar analytes compared to traditional reversed-phase chromatography.[1][2] Supercritical Fluid Chromatography (SFC) is another powerful technique, especially for preparative scale and chiral separations, offering fast separations and reduced solvent usage.[14][15]

Q2: How do I choose the right column for my purification?

A2: The choice of column depends on the chosen chromatographic mode and the specific properties of your compound.

  • For HILIC: Common stationary phases include bare silica, diol, or amide-bonded silica.[3][16]

  • For RP-HPLC: If you must use reversed-phase, opt for a polar-endcapped C18 column or a column with a polar-embedded stationary phase to enhance retention of polar compounds.

  • For SFC: A wide range of stationary phases are available, and the selection is often determined empirically.

Q3: What are the key parameters to optimize in my purification method?

A3: The most critical parameters to optimize are:

  • Mobile Phase Composition: The type and ratio of organic solvent and aqueous buffer, as well as the pH and concentration of any additives.[17]

  • Stationary Phase: The choice of column chemistry is crucial for achieving good separation.

  • Gradient Profile: The steepness and shape of the elution gradient can significantly impact resolution.

  • Flow Rate and Temperature: These parameters can influence peak shape and retention times.[18]

Q4: Can I use normal-phase chromatography for these compounds?

A4: While normal-phase chromatography uses a polar stationary phase, it is often not ideal for highly polar 2-aminothiazoles. These compounds can bind too strongly to the stationary phase, leading to very long elution times or even irreversible adsorption.[1] Furthermore, the non-polar organic solvents used in normal-phase are often not compatible with the solubility of these polar compounds.[1]

Q5: Are there any non-chromatographic methods for purifying polar 2-aminothiazoles?

A5: Yes, traditional techniques like recrystallization and precipitation can be effective, especially if the compound is a solid and a suitable solvent system can be identified.[12] A historical method for the purification of 2-aminothiazole itself involves its reaction with sulfur dioxide to form a less soluble bisulfite adduct, which can be precipitated, filtered, and then decomposed to yield the pure compound.[13]

Data Presentation

Table 1: Influence of Mobile Phase pH on Retention in RP-HPLC

Mobile Phase pHAnalyte Ionization StateSilanol Group IonizationExpected Retention on C18Potential for Peak Tailing
< 2.5Fully Protonated (Cationic)SuppressedLowReduced
2.5 - 7.0Protonated (Cationic)Partially Ionized (Anionic)ModerateHigh
> 7.0Neutral/Partially ProtonatedFully Ionized (Anionic)HigherVery High

This table provides a generalized summary based on chromatographic principles for basic compounds.

Table 2: Comparison of Chromatographic Techniques for Polar 2-Aminothiazole Purification

TechniqueStationary PhaseMobile PhasePrinciple of SeparationAdvantages for Polar 2-AminothiazolesDisadvantages
RP-HPLC Non-polar (e.g., C18)Polar (High aqueous content)Hydrophobic interactionsWidely availablePoor retention, peak tailing[1]
HILIC Polar (e.g., Silica, Diol)Non-polar (High organic content)Partitioning into a water-enriched layer on the stationary phaseGood retention for highly polar compounds[1]Longer column equilibration times
SFC Various (Chiral, Achiral)Supercritical CO2 with a polar co-solventPartitioning and adsorptionFast, "green" (less organic solvent), excellent for preparative and chiral separations[14][15]Requires specialized instrumentation
Mixed-Mode Combines RP and Ion-ExchangeStandard RP mobile phasesMultiple retention mechanismsImproved retention for polar and ionizable compoundsMethod development can be more complex

Experimental Protocols

Protocol 1: General Method for HILIC Purification

  • Column Selection: Choose a HILIC column (e.g., silica, amide, or diol stationary phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Column Equilibration: Equilibrate the column with a high percentage of Mobile Phase B (e.g., 95%) for an extended period (at least 10-15 column volumes) to ensure a stable water layer is formed on the stationary phase.

  • Sample Preparation: Dissolve the crude 2-aminothiazole compound in a solvent that is high in organic content, preferably the initial mobile phase composition, to ensure good peak shape.

  • Gradient Elution: Start with a high percentage of the organic mobile phase (e.g., 95% B) and gradually increase the aqueous component (e.g., to 50% B) over a suitable time to elute the compound of interest.

  • Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method (e.g., TLC, LC-MS) to identify the pure fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Generic Protocol for Column Chromatography on Silica Gel

This protocol is a general guideline and may require optimization.[19]

  • Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).[19]

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle into a packed bed, ensuring no air bubbles are trapped.[19]

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent and load it onto the top of the packed column. Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the column.[19]

  • Elution: Begin eluting with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate in hexane).[19]

  • Monitoring and Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.[19]

  • Solvent Removal: Combine the pure fractions and evaporate the solvent to obtain the purified product.[19]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude 2-Aminothiazole Product TLC TLC Analysis for Method Development Crude->TLC Purification Purification Method Selection TLC->Purification RP_HPLC Reversed-Phase HPLC Purification->RP_HPLC Low to Moderate Polarity HILIC HILIC Purification->HILIC High Polarity SFC SFC Purification->SFC Preparative/Chiral Recrystallization Recrystallization Purification->Recrystallization Crystalline Solid Analysis Purity Analysis (HPLC, LC-MS, NMR) RP_HPLC->Analysis HILIC->Analysis SFC->Analysis Recrystallization->Analysis Pure_Product Pure 2-Aminothiazole Compound Analysis->Pure_Product

Caption: A workflow for the purification of 2-aminothiazole compounds.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes Problem Problem: Peak Tailing for Basic 2-Aminothiazole Silanol Silanol Interactions on Silica-Based Columns Problem->Silanol pH Inappropriate Mobile Phase pH Problem->pH Overload Column Overloading Problem->Overload Additives Use Mobile Phase Additives (e.g., TEA) Silanol->Additives Column Select Appropriate Column (End-capped, Type B, Non-silica) Silanol->Column Adjust_pH Lower Mobile Phase pH (e.g., < 3) pH->Adjust_pH Optimize_Injection Reduce Sample Load/ Injection Volume Overload->Optimize_Injection Result Improved Peak Shape

Caption: Troubleshooting guide for peak tailing issues.

References

Technical Support Center: Stability of 2-Aminothiazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 2-aminothiazole derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole derivative is degrading in a DMSO stock solution at room temperature. What is happening and how can I prevent this?

A1: Decomposition of 2-aminothiazole derivatives in DMSO at room temperature is a known issue. The degradation can lead to the formation of oxygenated and dimerized products. To minimize degradation, it is highly recommended to store DMSO stock solutions at -20°C. At this temperature, decomposition is significantly reduced, even over several months. For immediate use in assays, it is best practice to prepare fresh stock solutions. Additionally, consider alternative solvents if DMSO is not essential for your experiment, and avoid multiple freeze-thaw cycles.[1]

Q2: I am observing instability of my compound under acidic conditions. What is the likely degradation pathway?

A2: 2-Aminothiazole derivatives can be susceptible to acid-catalyzed hydrolysis. The thiazole ring, particularly when protonated under acidic conditions, can become activated towards nucleophilic attack by water. This can lead to the opening of the thiazole ring. For example, some thiazolidine derivatives, which share structural similarities, are known to be labile in aqueous acidic solutions at a pH of approximately 3-5. The degradation rate will depend on the specific substituents on the thiazole ring and the strength of the acid.

Q3: My compound seems to be degrading when exposed to light. What could be the mechanism?

A3: Photodegradation is a potential issue for 2-aminothiazole derivatives. The mechanism can involve the reaction of the thiazole ring with singlet oxygen, which is generated upon photo-irradiation. This can occur via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that subsequently rearranges to form degradation products. The specific substituents on the thiazole ring, such as aryl groups, can influence the susceptibility to photodegradation. For instance, a study on a thiazole derivative showed this type of photo-oxygenation process.[2]

Q4: What are the general recommendations for handling and storing 2-aminothiazole derivatives to ensure their stability?

A4: To ensure the stability of 2-aminothiazole derivatives, the following general guidelines are recommended:

  • Storage of Solids: Store solid compounds in a cool, dark, and dry place.

  • Solution Storage: If solutions need to be stored, it is best to keep them at low temperatures, such as -20°C or even -80°C, and protected from light.

  • Solvent Choice: Be mindful of the solvent used. As noted, DMSO can cause degradation at room temperature. If possible, prepare fresh solutions before use.

  • pH Control: The pH of aqueous solutions can significantly impact stability. It is advisable to determine the optimal pH range for your specific derivative.

  • Inert Atmosphere: For compounds sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guides

Issue: Unexpected peaks appear in the chromatogram of my 2-aminothiazole derivative during analysis.

This can be indicative of degradation. The following workflow can help you troubleshoot the issue.

G start Unexpected peaks in chromatogram check_storage Review storage conditions (temperature, light, solvent) start->check_storage improper_storage Improper storage suspected check_storage->improper_storage Deviations found storage_ok Storage conditions seem appropriate check_storage->storage_ok No deviations optimize_conditions Optimize storage and handling conditions based on degradation profile improper_storage->optimize_conditions forced_degradation Perform forced degradation study (acid, base, peroxide, heat, light) storage_ok->forced_degradation identify_degradants Identify degradation products (LC-MS/MS, NMR) forced_degradation->identify_degradants compare_profiles Compare degradation profile with unexpected peaks identify_degradants->compare_profiles match Profile matches compare_profiles->match no_match Profile does not match compare_profiles->no_match match->optimize_conditions investigate_impurities Investigate other sources (synthesis impurities, contaminants) no_match->investigate_impurities

Caption: Troubleshooting workflow for identifying the source of unexpected peaks in a chromatogram.

Quantitative Stability Data

The stability of 2-aminothiazole derivatives is highly dependent on their specific structure and the conditions they are exposed to. The following tables summarize some reported stability data for drugs containing the 2-aminothiazole scaffold.

Table 1: Stability of Dasatinib (a 2-aminothiazole derivative) under Forced Degradation

Stress ConditionTimeTemperatureDegradation (%)Number of Degradants
0.1 N HCl30 min60°C7.92
2 N NaOH30 min60°C6.51
Water (neutral)30 min60°C2.61

Data adapted from a study on Dasatinib tablets.[3]

Table 2: Stability of Pramipexole (a dihydro-2-aminobenzothiazole derivative) under Forced Degradation

Stress ConditionObservation
Acid HydrolysisDegradation observed
Base HydrolysisDegradation observed
Oxidative (30% H₂O₂)Degradation observed
PhotolysisStable
Thermal DegradationStable

Data adapted from a stability-indicating HPLC study on Pramipexole.[4]

Experimental Protocols

Protocol 1: General Forced Degradation Study for 2-Aminothiazole Derivatives

This protocol outlines a general procedure for conducting forced degradation studies on a 2-aminothiazole derivative to understand its intrinsic stability, based on ICH guidelines.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare stock solution of 2-aminothiazole derivative (e.g., 1 mg/mL in a suitable solvent) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Degradation (e.g., 60°C in solution) photo Photodegradation (ICH compliant light source) sampling Withdraw samples at defined time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by stability-indicating HPLC-UV/MS method neutralize->hplc quantify Quantify parent compound and degradation products hplc->quantify

Caption: Workflow for a forced degradation study of a 2-aminothiazole derivative.

Materials:

  • 2-aminothiazole derivative

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • HPLC system with UV/PDA and/or MS detector

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the 2-aminothiazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 0.1 N or 1 N).

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize with a suitable base, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of an appropriate concentration of NaOH (e.g., 0.1 N or 1 N).

    • Incubate and sample as described for acid hydrolysis, neutralizing with a suitable acid before analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Dilute the stock solution in a suitable solvent (e.g., water or a buffer).

    • Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Photodegradation:

    • Expose the solution of the compound to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at defined time points and analyze by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.

Signaling Pathways and Degradation Mechanisms

The degradation of 2-aminothiazole derivatives can proceed through several pathways depending on the applied stress.

Potential Hydrolytic Degradation Pathway

Under acidic or basic conditions, the thiazole ring can be susceptible to hydrolytic cleavage.

G aminothiazole 2-Aminothiazole Derivative protonated Protonated Thiazole Ring (Acidic Conditions) aminothiazole->protonated H⁺ hydrolysis Nucleophilic attack by H₂O or OH⁻ (Basic Conditions) aminothiazole->hydrolysis OH⁻ protonated->hydrolysis intermediate Ring-Opened Intermediate hydrolysis->intermediate products Degradation Products intermediate->products

Caption: A simplified proposed pathway for the hydrolytic degradation of the 2-aminothiazole ring.

Potential Photodegradation Pathway

As suggested by studies on related thiazole compounds, photodegradation may involve singlet oxygen.

G aminothiazole 2-Aminothiazole Derivative excited Excited State (upon light absorption) aminothiazole->excited cycloaddition [4+2] Cycloaddition aminothiazole->cycloaddition singlet_oxygen Singlet Oxygen (¹O₂) excited->singlet_oxygen Energy Transfer to O₂ singlet_oxygen->cycloaddition endoperoxide Unstable Endoperoxide cycloaddition->endoperoxide rearrangement Rearrangement endoperoxide->rearrangement products Degradation Products rearrangement->products

Caption: A proposed photodegradation pathway involving singlet oxygen for a 2-aminothiazole derivative.

References

Technical Support Center: Alternative Catalysts for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing alternative catalysts in Hantzsch thiazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Hantzsch thiazole synthesis using various alternative catalysts.

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using alternative catalysts over traditional methods for Hantzsch thiazole synthesis? Alternative catalysts offer several advantages, including milder reaction conditions, shorter reaction times, higher yields, and improved product purity.[1][2] Many of these catalysts are also reusable and environmentally friendly, aligning with the principles of green chemistry.[1][3]

  • Q2: How do I choose the best alternative catalyst for my specific substrate? The choice of catalyst depends on the specific substrates and desired reaction conditions. For thermally sensitive substrates, enzymatic catalysts like lipase or methods employing ultrasound irradiation at room temperature may be ideal.[4][5] For reactions requiring high efficiency and easy catalyst recovery, magnetic nanoparticles such as NiFe₂O₄ are an excellent choice.[3][6] It is often recommended to perform small-scale screening with different catalysts to determine the optimal choice for your reaction.[7]

  • Q3: Can water be used as a solvent with these alternative catalysts? Yes, many alternative catalytic systems are designed to be effective in aqueous media or solvent mixtures containing water, such as ethanol/water.[1][3] This not only makes the process greener but can also facilitate the precipitation of the thiazole product.[8]

Troubleshooting Common Problems

  • Problem 1: Low or no product yield.

    • Possible Cause: Poor quality or impurity of starting materials (α-haloketone and thioamide).[9]

      • Solution: Ensure the purity of your reactants. Impurities can lead to unwanted side reactions and consume starting materials.[7]

    • Possible Cause: Suboptimal reaction conditions (temperature, time, solvent).[9]

      • Solution: Optimize the reaction conditions. For instance, with silica-supported tungstosilisic acid, a 1:1 ethanol/water mixture at reflux has been shown to improve yields.[1] For microwave-assisted synthesis, solvent screening can identify the best medium (e.g., methanol).[10]

    • Possible Cause: Incomplete reaction.[9]

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature.

    • Possible Cause: Catalyst deactivation.

      • Solution: For heterogeneous catalysts, deactivation can occur through poisoning, fouling, or sintering.[12][13][14] Ensure proper handling and storage of the catalyst. If catalyst leaching or reduction is suspected (e.g., with some palladium catalysts), reactivation protocols may be necessary.[15]

  • Problem 2: Formation of multiple products or side products.

    • Possible Cause: Contamination of thioamide with the corresponding amide.

      • Solution: This can lead to the formation of an oxazole byproduct.[9] Ensure the purity of the thioamide used.

    • Possible Cause: Self-condensation or polymerization of reactants.[9]

      • Solution: This may occur under certain conditions. Adjusting the reaction temperature or concentration of reactants may help minimize these side reactions.

    • Possible Cause: Formation of isomeric thiazoles.

      • Solution: With N-monosubstituted thioureas, acidic conditions can lead to the formation of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[16] To favor the formation of the 2-aminothiazole, neutral or basic conditions are preferred.

  • Problem 3: Difficulty in catalyst recovery and reuse (for heterogeneous catalysts).

    • Possible Cause: Mechanical loss of catalyst during filtration or washing.

      • Solution: Use careful filtration techniques. For magnetic nanoparticles like NiFe₂O₄, recovery can be simplified by using an external magnet.[17]

    • Possible Cause: Leaching of the active catalytic species into the reaction medium.

      • Solution: This can be a problem with some supported catalysts. Analyze the filtrate to check for leached metal ions. Modifying the support or the reaction conditions might be necessary.

    • Possible Cause: Irreversible catalyst deactivation.

      • Solution: While some catalysts can be regenerated, others may lose activity over multiple cycles. It is important to follow the recommended number of reuse cycles for a specific catalyst. For example, silica-supported tungstosilicic acid showed good reusability for up to four runs.[18]

Data Presentation: Comparison of Alternative Catalysts

The following table summarizes the performance of various alternative catalysts for the Hantzsch thiazole synthesis under different conditions.

CatalystReaction ConditionsSubstratesYield (%)TimeReference
Heterogeneous Catalysts
Silica-supported tungstosilisic acid (SiW·SiO₂)Conventional heating (65°C), Ethanol/Water (1:1)3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes79-902-3.5 h[1]
Silica-supported tungstosilisic acid (SiW·SiO₂)Ultrasound irradiation (RT), Ethanol/Water (1:1)3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes79-901.5-2 h[1][5]
NiFe₂O₄ NanoparticlesReflux (75°C), Ethanol/Water (1:1)α-halo carbonyl compound, thiosemicarbazide, various anhydridesup to 9045-60 min[3][6]
Biocatalysts
LipaseUltrasound irradiation (35°C), WaterAryl ethanones, KBrO₃, thioamideHighNot specified[4][19]
Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB)Ultrasound irradiation (35°C), Ethanol2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, hydrazonoyl chlorides/2-bromo-1-arylethan-1-onesHigh20 min[20]
Homogeneous Catalysis & Other Methods
Microwave-assisted (catalyst-free in some cases)Microwave (90°C), Methanol2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas89-9530 min[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of Hantzsch Thiazole Derivatives using Silica-Supported Tungstosilisic Acid under Ultrasonic Irradiation [1]

  • Materials:

    • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

    • Thiourea (1 mmol)

    • Substituted benzaldehyde (1 mmol)

    • Silica-supported tungstosilisic acid (SiW·SiO₂) (15 mol%)

    • Ethanol/Water (1:1, v/v), 5 mL

  • Procedure:

    • In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the SiW·SiO₂ catalyst.

    • Add 5 mL of a 1:1 ethanol/water solvent mixture.

    • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the solid product and wash it with ethanol.

    • To remove the catalyst, dissolve the solid in acetone and filter off the SiW·SiO₂.

    • Evaporate the solvent from the filtrate under vacuum and dry the resulting product in an oven at 60°C.

Protocol 2: One-Pot Synthesis of Thiazole Scaffolds Catalyzed by NiFe₂O₄ Nanoparticles [3][6]

  • Materials:

    • α-halo carbonyl compound (1 mmol)

    • Thiosemicarbazide (1 mmol)

    • Anhydride (1 mmol)

    • NiFe₂O₄ nanoparticles (5 mg)

    • Ethanol/Water (1:1, v/v), 5 mL

  • Procedure:

    • Combine the α-halo carbonyl compound, thiosemicarbazide, anhydride, and NiFe₂O₄ nanoparticles in a reaction flask.

    • Add 5 mL of a 1:1 ethanol/water solvent system.

    • Heat the mixture at 75°C for 45-60 minutes, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid product, wash it with water, and then dry.

    • The catalyst can be separated from the reaction mixture using an external magnet for reuse.

    • Purify the product by recrystallization from absolute ethanol.

Protocol 3: Lipase-Catalyzed Ultrasound-Assisted Synthesis of 2,4-Disubstituted Thiazoles [4][19]

  • Materials:

    • Aryl ethanone (1.0 mmol)

    • Thioamide (1.0 mmol)

    • KBrO₃ (1.5 mmol)

    • Lipase (5 mol%)

    • Water (10 mL)

  • Procedure:

    • In a reaction vessel, mix the aryl ethanone, thioamide, KBrO₃, and lipase in water.

    • Subject the mixture to ultrasonic irradiation at 35°C.

    • Monitor the reaction until completion.

    • The work-up procedure typically involves extraction with an organic solvent, followed by drying and purification of the product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described catalytic systems.

Experimental_Workflow_Silica_Catalyst cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - α-haloketone - Thiourea - Benzaldehyde Catalyst 2. Add Catalyst: Silica-supported tungstosilisic acid Reactants->Catalyst Ultrasound 3. Ultrasonic Irradiation (Room Temperature) Catalyst->Ultrasound Filtration1 4. Filter Solid Product Ultrasound->Filtration1 Dissolution 5. Dissolve in Acetone Filtration1->Dissolution Filtration2 6. Filter to Remove Catalyst Dissolution->Filtration2 Evaporation 7. Evaporate Solvent Filtration2->Evaporation Drying 8. Dry Product Evaporation->Drying Product Pure Thiazole Derivative Drying->Product

Caption: Workflow for Hantzsch thiazole synthesis using a silica-supported catalyst under ultrasound.

Logical_Relationship_Catalyst_Types cluster_heterogeneous Heterogeneous Catalysts cluster_biocatalysts Biocatalysts cluster_other_methods Other Methods Hantzsch Hantzsch Thiazole Synthesis Silica Silica-Supported Tungstosilisic Acid Hantzsch->Silica Greener, Reusable Nanoparticles Magnetic Nanoparticles (e.g., NiFe₂O₄) Hantzsch->Nanoparticles High Efficiency, Easy Recovery Lipase Lipase Hantzsch->Lipase Mild Conditions, Biocompatible Chitosan Chitosan-Based Hantzsch->Chitosan Green, Biopolymer-Based Microwave Microwave-Assisted Hantzsch->Microwave Rapid Synthesis Ultrasound Ultrasound-Assisted Hantzsch->Ultrasound Energy Efficient, Mild Temp.

Caption: Relationship between Hantzsch synthesis and various alternative catalytic approaches.

References

minimizing isomer formation in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of 2-aminothiazoles, particularly through the Hantzsch thiazole synthesis.

Troubleshooting Guide: Minimizing Isomer Formation

Issue: Formation of an isomeric byproduct is observed during the synthesis of a 2-(N-substituted amino)thiazole.

Probable Cause: The primary cause of isomer formation in the Hantzsch synthesis with N-substituted thioureas is the reaction conditions, particularly the acidity of the reaction medium. While neutral conditions favor the formation of the desired 2-(N-substituted amino)thiazole, acidic conditions can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]

Solutions:

Solution Detailed Protocol Expected Outcome
1. Maintain Neutral Reaction Conditions When reacting an α-haloketone with an N-substituted thiourea, avoid the addition of acid catalysts. The reaction is typically carried out in a neutral solvent like ethanol or methanol. The reaction mixture of the α-haloketone and the N-substituted thiourea in the chosen solvent is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).Exclusive or predominant formation of the 2-(N-substituted amino)thiazole isomer.
2. Solvent Selection The choice of solvent can influence the reaction. Ethanol and methanol are commonly used and generally favor the desired isomer under neutral conditions. For specific substrates, exploring other polar aprotic solvents might be beneficial.Improved regioselectivity and yield of the 2-(N-substituted amino)thiazole.
3. Temperature Control While heating is often necessary to drive the reaction to completion, excessive temperatures for prolonged periods might lead to side reactions. It is advisable to use the lowest effective temperature and monitor the reaction closely.Minimized byproduct formation and improved purity of the desired product.
4. Use of a Mild Base (if necessary) In cases where the α-haloketone starting material may contain acidic impurities, the addition of a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate can help maintain neutral conditions.Neutralization of any acidic species that could promote the formation of the imino isomer.

Experimental Protocol: Regioselective Synthesis of 2-(Arylamino)-4-phenylthiazole under Neutral Conditions

This protocol is a general guideline for the synthesis of 2-(arylamino)-4-phenylthiazoles, aiming to minimize the formation of the 3-aryl-2-imino-4-phenyl-2,3-dihydrothiazole isomer.

Materials:

  • α-Bromoacetophenone (1.0 eq)

  • N-Arylthiourea (1.0-1.2 eq)

  • Ethanol (sufficient to dissolve reactants)

  • Sodium bicarbonate (optional, 0.1 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-arylthiourea in ethanol.

  • Add α-bromoacetophenone to the solution.

  • If there is a concern about acidic impurities, add a small amount of sodium bicarbonate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the Hantzsch synthesis of 2-aminothiazoles using substituted thioureas?

A1: When using an N-substituted thiourea and an α-haloketone, two primary isomers can be formed: the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of these isomers is highly dependent on the reaction conditions.

Q2: How do reaction conditions influence isomer formation?

A2: The acidity of the reaction medium is a critical factor. Neutral or slightly basic conditions strongly favor the formation of the 2-(N-substituted amino)thiazole. In contrast, acidic conditions can promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1] For instance, reactions carried out in a mixture of 10M HCl and ethanol have been shown to favor the formation of the 2-imino-2,3-dihydrothiazole.[1]

Q3: How can I confirm the identity of the synthesized isomer?

A3: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the two isomers.

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring is a key diagnostic feature. In 2-(N-substituted amino)thiazoles, this proton typically appears at a different chemical shift compared to the corresponding proton in the 3-substituted 2-imino-2,3-dihydrothiazole.

  • IR Spectroscopy: The stretching frequencies of the C=N and N-H bonds can provide valuable information. The exocyclic C=N bond in the 2-imino isomer will have a different absorption frequency compared to the endocyclic C=N bond in the 2-amino isomer. The N-H stretching vibrations can also differ between the primary/secondary amine of the 2-amino isomer and the imino group of the alternative isomer.

Q4: Can the substituents on the α-haloketone and thiourea affect the regioselectivity?

Q5: Are there alternative methods to synthesize 2-aminothiazoles with high regioselectivity?

A5: While the Hantzsch synthesis is the most common method, other approaches have been developed. Some modern variations of the Hantzsch synthesis utilize catalysts or specific reaction media to improve yields and regioselectivity. Additionally, other named reactions for thiazole synthesis exist, but for the specific construction of 2-aminothiazoles from α-haloketones and thioureas, controlling the reaction conditions of the Hantzsch synthesis is the most direct approach to ensure high regioselectivity.

Data Summary

While a comprehensive table with quantitative isomer ratios across a wide range of conditions is not available in a single publication, the following table summarizes the qualitative and semi-quantitative findings from the literature regarding the influence of reaction conditions on the Hantzsch synthesis of 2-aminothiazoles with N-substituted thioureas.

Reaction Condition Predominant Isomer Approximate Ratio/Yield Reference
Neutral (e.g., refluxing ethanol)2-(N-substituted amino)thiazoleExclusively or in high majority[1]
Acidic (e.g., 10M-HCl-EtOH 1:2, 80°C)3-substituted 2-imino-2,3-dihydrothiazoleUp to 73% yield of the imino isomer in favorable cases[1]

Visualizing Reaction Pathways and Workflows

To further aid in understanding the concepts discussed, the following diagrams illustrate the reaction pathways and a typical experimental workflow.

cluster_pathways Reaction Pathways in Hantzsch Synthesis alpha_haloketone α-Haloketone intermediate Thioether Intermediate alpha_haloketone->intermediate n_sub_thiourea N-Substituted Thiourea n_sub_thiourea->intermediate amino_thiazole 2-(N-Substituted amino)thiazole (Desired Product) intermediate->amino_thiazole imino_thiazoline 3-Substituted 2-imino-2,3-dihydrothiazole (Isomeric Byproduct) intermediate->imino_thiazoline neutral_conditions Neutral Conditions neutral_conditions->amino_thiazole Favors acidic_conditions Acidic Conditions acidic_conditions->imino_thiazoline Promotes cluster_workflow Experimental Workflow for Regioselective Synthesis start Start dissolve Dissolve N-substituted thiourea and α-haloketone in ethanol start->dissolve reflux Reflux under neutral conditions dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete isolate Isolate crude product (filtration or evaporation) cool->isolate purify Purify by recrystallization isolate->purify characterize Characterize product (NMR, IR, etc.) purify->characterize end End characterize->end

References

Technical Support Center: Overcoming Low Reactivity of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of substituted thioureas in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity of substituted thioureas?

A1: The low reactivity of substituted thioureas in synthetic reactions often stems from several factors:

  • Poor Nucleophilicity of the Amine: The reactivity of the amine starting material is crucial. Electron-withdrawing groups on the amine can significantly decrease its nucleophilicity, making it less reactive towards the isothiocyanate or carbon disulfide.[1]

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can physically obstruct the reaction, slowing it down considerably.[1][2]

  • Instability of Reagents: Isothiocyanates can be sensitive to moisture and may degrade over time, leading to lower-than-expected reactivity and yield.[1][2]

Q2: I am observing very low or no product yield in my reaction. What are the first troubleshooting steps I should take?

A2: If you are experiencing low or no product formation, consider the following initial steps:

  • Verify Reagent Quality: Ensure that your starting materials, particularly the isothiocyanate, are pure and have not degraded.[1][2] It is often best to use freshly prepared or purified isothiocyanates.[2]

  • Increase Reaction Temperature: For less reactive or sterically hindered substrates, increasing the temperature can enhance the reaction rate.[1][2] However, it is important to monitor for potential side reactions at elevated temperatures.[1]

  • Extend Reaction Time: Some reactions are inherently slow and may simply require more time to reach completion. Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q3: Can a catalyst be used to improve the reaction rate?

A3: Yes, in some cases, a catalyst can facilitate the reaction.

  • Base Catalysis: While not always necessary for reactions between amines and isothiocyanates, a non-nucleophilic base like triethylamine can help activate a weakly nucleophilic amine.[2]

  • Bifunctional Catalysts: Chiral thiourea derivatives can themselves act as organocatalysts.[3] They can activate both the nucleophile and the electrophile through hydrogen bonding and acid-base interactions.[4][5]

  • Metal-Based Catalysts: For certain transformations, such as Heck reactions, palladium catalysts with thiourea ligands have been shown to be highly effective. In glycosylation reactions, macrocyclic bis-thioureas can act as catalysts.

Q4: My goal is to synthesize an unsymmetrical thiourea, but I am getting a large amount of a symmetrical byproduct. How can I prevent this?

A4: The formation of a symmetrical N,N'-disubstituted thiourea is a common side reaction, especially when generating an isothiocyanate in situ from an amine and carbon disulfide.[1][2] The intermediate isothiocyanate can react with the starting amine instead of the intended second amine. To minimize this, a two-step synthesis by isolating the isothiocyanate intermediate is a potential solution.[1]

Q5: Are there alternative methods to activate substituted thioureas or their reaction partners?

A5: Besides temperature and catalysis, other methods can be employed:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, sometimes from hours to minutes, and may improve yields, especially when dealing with steric hindrance.[2][6]

  • "On-Water" Synthesis: Performing the reaction in an aqueous medium can be a sustainable and efficient alternative, sometimes improving reactivities and selectivities.[7][8][9]

  • Activation of Electrophiles: Thiourea-based catalysts are known to activate carbonyl and imine compounds through hydrogen bonding, making them more susceptible to nucleophilic attack.[10][11]

Troubleshooting Guide: Low Product Yield

This guide summarizes potential causes and solutions for low product yield when synthesizing substituted thioureas.

Symptom Possible Cause(s) Suggested Solution(s) Expected Outcome
Low or No Product Formation 1. Poor nucleophilicity of the amine (e.g., due to electron-withdrawing groups).[1][2] 2. Degradation or impurity of the isothiocyanate reagent.[2] 3. Insufficient reaction temperature or time.[1]1. Add a non-nucleophilic base (e.g., triethylamine) to activate the amine.[2] 2. Use freshly prepared or purified isothiocyanate; store in a cool, dark, dry place.[2] 3. Increase reaction temperature and/or prolong reaction time, monitoring progress by TLC.[1][2]Increased conversion to the desired thiourea product.
Reaction Stalls or is Incomplete 1. Significant steric hindrance from bulky substituents.[1][2] 2. Reversible reaction equilibrium reached.1. Increase reaction temperature or consider using microwave irradiation to overcome steric barriers.[2] 2. Drive the reaction to completion.[2]Higher conversion and improved yield.
Significant Symmetrical Byproduct In-situ generated isothiocyanate reacts with the starting amine.[1]Perform a two-step synthesis by first isolating the isothiocyanate intermediate before adding the second amine.[1]Minimized formation of the symmetrical N,N'-disubstituted thiourea.
Multiple Side Products 1. Decomposition of dithiocarbamate intermediate (in CS₂ method).[1] 2. High reaction temperature promoting side reactions.[6]1. Carefully control reaction conditions, especially temperature. 2. Monitor the reaction to determine the optimal time and avoid prolonged heating.[6]Improved purity of the crude product and higher yield of the desired thiourea.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from an Amine and Isothiocyanate [2]

  • Preparation: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[2]

  • Reagent Addition: Add the isothiocyanate (1.0-1.1 equivalents) to the stirred solution at room temperature.[2] If the reaction is exothermic, the addition should be done dropwise.[2]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating can be applied.[2]

  • Workup and Isolation: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure.[2] If the product precipitates, it can be collected by filtration and washed with a cold solvent.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[1][2]

Protocol 2: Synthesis of Unsymmetrical Thioureas from Two Amines and Carbon Disulfide [1]

  • Dithiocarbamate Formation: In a flask, dissolve the first amine (1.0 eq.) and sodium hydroxide (1.1 eq.) in a mixture of water and a suitable organic solvent. Cool the solution in an ice bath. Add carbon disulfide (1.1 eq.) dropwise to the cooled, stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to form the sodium dithiocarbamate.[1]

  • Addition of Second Amine: Add the second amine (1.0 eq.) to the reaction mixture.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Workup and Purification: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.[1] If not, the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization.[1]

Visualizations

G start_node Low or No Product Yield check_reagents Verify Reagent Quality (Purity, Stability) start_node->check_reagents check_conditions Review Reaction Conditions start_node->check_conditions monitor Monitor Progress (TLC, LC-MS) check_reagents->monitor If reagents are pure increase_temp Increase Temperature check_conditions->increase_temp extend_time Extend Reaction Time check_conditions->extend_time use_catalyst Consider Catalyst (e.g., Base) check_conditions->use_catalyst increase_temp->monitor extend_time->monitor use_catalyst->monitor success Product Formation Improved monitor->success If improvement is observed

Caption: Troubleshooting workflow for low product yield.

G start_node Unreactive Substituted Thiourea steric_hindrance Steric Hindrance? start_node->steric_hindrance weak_nucleophile Weak Nucleophile? start_node->weak_nucleophile microwave Apply Microwave Irradiation steric_hindrance->microwave Yes increase_temp Increase Temperature steric_hindrance->increase_temp Yes base_catalyst Add Non-nucleophilic Base weak_nucleophile->base_catalyst Yes bifunctional_catalyst Use Bifunctional Thiourea Catalyst weak_nucleophile->bifunctional_catalyst Yes activated Reaction Activated microwave->activated base_catalyst->activated bifunctional_catalyst->activated increase_temp->activated

Caption: Logical workflow for activating a substituted thiourea.

G cluster_activation catalyst Bifunctional Thiourea Catalyst nucleophile Nucleophile (e.g., Malonate) nucleophile->p1 electrophile Electrophile (e.g., Nitro-olefin) electrophile->p2 product Product p1->catalyst Base Activation (Amine Moiety) p1->product Reaction p2->catalyst H-Bonding Activation (Thiourea Moiety) p2->product Reaction

Caption: Dual activation mechanism of a bifunctional thiourea catalyst.

References

Technical Support Center: Addressing Solubility Challenges of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-aminothiazole analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole analog shows poor solubility in aqueous solutions for my biological assay. What are the immediate first steps I can take to solubilize it for initial screening?

A1: For rapid, small-scale solubilization for in vitro screening, consider these approaches:

  • Co-solvents: Use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common starting point, with ethanol and dimethylformamide (DMF) as alternatives.[1][2] Create a high-concentration stock solution (e.g., 10-20 mM) in the organic solvent and then dilute it into your aqueous assay buffer. Caution: Keep the final concentration of the organic solvent low (typically <1%, ideally <0.5%) to avoid solvent-induced toxicity or artifacts in your assay.

  • pH Adjustment: The 2-aminothiazole moiety contains a basic amino group, making the solubility of its analogs pH-dependent.[2] In acidic conditions, this group can be protonated, which may significantly increase aqueous solubility.[2] Try dissolving your compound in a buffer with a slightly acidic pH (e.g., pH 4-6). Be mindful that extreme pH values can lead to compound degradation.

Q2: I am considering several strategies to improve the solubility of my lead 2-aminothiazole candidate. How do I choose the most appropriate one?

A2: The optimal strategy depends on the physicochemical properties of your specific compound, the intended dosage form, and the stage of development. The following decision workflow can guide your choice.

G cluster_start cluster_physchem Initial Characterization cluster_strategy Solubility Enhancement Strategy Selection cluster_formulation Formulation Development start Poorly Soluble 2-Aminothiazole Analog physchem Assess Physicochemical Properties (pKa, logP, melting point, crystallinity) start->physchem ionizable Is the compound ionizable? (Basic pKa > 2) physchem->ionizable thermal_stability Thermally Stable? physchem->thermal_stability high_mp High Melting Point / Crystalline? ionizable->high_mp No salt Salt Formation ionizable->salt Yes cocrystal Co-crystals high_mp->cocrystal Yes complexation Complexation (e.g., Cyclodextrins) high_mp->complexation No solid_dispersion Amorphous Solid Dispersion thermal_stability->solid_dispersion Yes (Melt-based) No (Solvent-based) particle_size Particle Size Reduction (Micronization) thermal_stability->particle_size Yes formulation Develop appropriate dosage form (e.g., tablet, solution) salt->formulation cocrystal->formulation complexation->formulation solid_dispersion->formulation particle_size->formulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: My attempt to form a salt of my 2-aminothiazole derivative was unsuccessful. What are the possible reasons?

A3: Successful salt formation is not guaranteed. A common reason for failure is an insufficient difference between the pKa of your basic drug and the acidic co-former. For a stable salt to form, a general guideline is that the ΔpKa (pKa of the base - pKa of the acid) should be greater than 2 to 3. If this condition is not met, co-crystal formation might occur instead. Consider screening a variety of counter-ions with different pKa values.

Q4: Are there any inherent liabilities with the 2-aminothiazole scaffold I should be aware of that might affect my experiments?

A4: Yes, while it is a "privileged structure" in many drugs, the 2-aminothiazole ring has some known liabilities. It has been classified as a potential "toxicophore" due to metabolic activation pathways and is also sometimes flagged as a Pan-Assay Interference Compound (PAINS). This means it can sometimes lead to false positives in high-throughput screening assays through non-specific mechanisms. It is crucial to use orthogonal assays to confirm any observed biological activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates when diluting DMSO stock into aqueous buffer. The compound's solubility limit in the final buffer/DMSO mixture is exceeded.- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. - Increase the final DMSO concentration slightly (if tolerated by the assay). - Prepare intermediate dilutions in pure DMSO before the final dilution into the aqueous medium.
Hantzsch synthesis of the 2-aminothiazole core results in low yield or significant impurities. - The α-haloketone starting material is unstable. - Side reactions, such as the formation of isomeric products, can occur, especially if using N-substituted thioureas under acidic conditions.[3] - Tar formation due to harsh reaction conditions.- Use freshly prepared or purified α-haloketone. - Maintain neutral or slightly basic conditions to favor the desired 2-amino isomer. - Control the reaction temperature; a violent exothermic reaction can sometimes occur without a diluent.[4]
Salt formation attempt yields an oily product or fails to crystallize. - The salt is hygroscopic or has a low melting point. - The solvent system is not optimal for crystallization.- Try adding an anti-solvent (e.g., diethyl ether, heptane) to a solution of the compound and acid to induce precipitation. - Screen different solvents or solvent mixtures. - Lyophilize the product from a suitable solvent system.
Solid dispersion formulation is physically unstable and recrystallizes over time. - The drug loading is too high for the chosen carrier. - The chosen polymer is not a suitable miscibility partner for the drug. - Inappropriate storage conditions (high temperature or humidity).- Reduce the drug-to-carrier ratio. - Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find a more compatible carrier. - Store the solid dispersion in a desiccator at a controlled temperature.

Data Presentation: Solubility of 2-Aminothiazole Analogs

The following table summarizes solubility data for representative 2-aminothiazole analogs. Note the significant impact of substituents and the solvent system on solubility.

CompoundStructureSolvent SystemSolubility
Dasatinib [1][5]N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideDMSO~14.3 mg/mL
DMF~25 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL
2-Amino-4-phenylthiazole [6]4-phenylthiazol-2-amineEthanol~12 mg/mL
DMSO~10 mg/mL
DMF~10 mg/mL
1:10 Ethanol:PBS (pH 7.2)~0.1 mg/mL
N-(thiazol-2-yl)acetamide [1][7][8]N-acetyl-2-aminothiazoleWaterSoluble (2000 g/L for parent acetamide)
EthanolSoluble (500 g/L for parent acetamide)

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the classic Hantzsch synthesis for preparing the core 2-aminothiazole scaffold.[9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial, stir bar, hot plate

  • 100 mL beaker, Buchner funnel, side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate set to a low temperature (e.g., 100°C setting) for 30 minutes.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr byproduct and precipitates the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Allow the product to air dry. The crude product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Solubility Enhancement by Cyclodextrin Inclusion Complexation

This protocol details a lyophilization method to prepare an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can significantly enhance the aqueous solubility of a hydrophobic 2-aminothiazole analog.

Materials:

  • 2-aminothiazole analog

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stirring plate and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD in deionized water (e.g., 10-20% w/v).

  • Add the 2-aminothiazole analog to the HP-β-CD solution in a 1:1 molar ratio.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the complex forms.

  • Flash-freeze the resulting solution, for example, using a dry ice/acetone bath or by placing it in a -80°C freezer.

  • Lyophilize the frozen solution using a freeze-dryer until a dry, fluffy powder is obtained.

  • The resulting powder is the drug:HP-β-CD inclusion complex, which can be reconstituted in aqueous media for experiments. Characterize the complex for solubility enhancement and physical properties.

Protocol 3: Preparation of a Hydrochloride (HCl) Salt

This protocol describes a common method for preparing the hydrochloride salt of a basic 2-aminothiazole analog to improve its aqueous solubility. This should be performed in a well-ventilated fume hood.

Materials:

  • 2-aminothiazole analog (free base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent like ethyl acetate)

  • 2.0 M HCl solution in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether)

  • Stirring plate and stir bar, glass beaker or flask

  • Filtration apparatus

Procedure:

  • Dissolve the 2-aminothiazole analog (1 equivalent) in a minimal amount of anhydrous diethyl ether.

  • While stirring the solution, add the 2.0 M HCl in diethyl ether (1.0-1.1 equivalents) dropwise.

  • The hydrochloride salt will typically precipitate as a white or off-white solid upon addition of the acid.

  • Continue stirring the suspension for 30-60 minutes at room temperature to ensure complete precipitation.

  • Collect the salt by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the salt under vacuum. The resulting solid is the hydrochloride salt of the 2-aminothiazole analog.

Signaling Pathway Visualizations

Many 2-aminothiazole derivatives function as kinase inhibitors. The diagrams below illustrate key signaling pathways often targeted by these compounds. Dasatinib, for example, is a potent inhibitor of both Src and Abl kinases.[10]

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrin Integrin Signaling Integrin->Src Activation FAK FAK Src->FAK Activation STAT3 STAT3 Src->STAT3 Activation PI3K PI3K Src->PI3K Activation Ras Ras/Raf/MEK/ERK Pathway Src->Ras Activation Adhesion Adhesion & Migration FAK->Adhesion Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Ras->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and potential inhibition.[2]

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2/SOS BCR_ABL->GRB2 Activation PI3K PI3K/Akt/mTOR Pathway BCR_ABL->PI3K Activation JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activation Ras Ras/Raf/MEK/ERK Pathway GRB2->Ras Proliferation Uncontrolled Cell Proliferation Ras->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->BCR_ABL

Caption: The BCR-Abl signaling pathway in CML and its inhibition.

CK2_Pathway CK2 Protein Kinase CK2 Akt Akt (at S129) CK2->Akt Phosphorylates & Activates NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates PTEN PTEN CK2->PTEN Inhibits p53 p53 CK2->p53 Inhibits Survival Cell Survival & Proliferation Akt->Survival NFkB->Survival Wnt->Survival Apoptosis Apoptosis PTEN->Apoptosis p53->Apoptosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CK2

Caption: Overview of signaling pathways regulated by Protein Kinase CK2.

References

strategies to reduce byproducts in cyclopenta-fused thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclopenta-fused thiazoles and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for cyclopenta-fused thiazoles and their associated challenges?

A1: The Hantzsch thiazole synthesis and its variations are the most widely employed methods for constructing cyclopenta-fused thiazoles. This typically involves the reaction of a 2-halocyclopentanone with a thioamide derivative. While effective, challenges often include the formation of regioisomeric byproducts, unwanted side reactions due to the instability of reactants, and purification difficulties.[1][2][3] Alternative "greener" methods, such as microwave-assisted synthesis or the use of environmentally benign solvents like acetic acid, are gaining traction to improve yields and reduce waste.[4][5]

Q2: My Hantzsch synthesis of a cyclopenta-fused thiazole is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in the Hantzsch synthesis of cyclopenta-fused thiazoles can often be attributed to several critical factors:

  • Purity of Starting Materials: The stability and purity of the 2-halocyclopentanone and the thioamide are paramount. 2-halocyclopentanones can be unstable and should be freshly prepared or purified before use to prevent side reactions from impurities.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield. Optimization of these parameters is crucial for driving the reaction to completion and minimizing degradation.[6]

  • Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials. Using a slight excess of the thioamide can help ensure the complete consumption of the 2-halocyclopentanone.[1]

Q3: I am observing the formation of multiple products in my reaction. How can I control regioselectivity and reduce byproducts?

A3: The formation of regioisomers and other byproducts is a common issue, particularly when using N-substituted thioureas. The reaction pH is a critical factor in determining the outcome.

  • pH Control: In neutral solvents, the reaction typically favors the formation of 2-(N-substituted amino)thiazoles. However, under acidic conditions (e.g., using HCl in ethanol), the reaction can shift to produce 3-substituted 2-imino-2,3-dihydrothiazoles.[1][7] Careful control of the reaction medium's pH is essential for ensuring the desired regioselectivity.

  • Alternative Routes: Exploring alternative synthetic strategies, such as those utilizing α,β-epoxyketones in acetic acid, can offer a more direct route with fewer byproducts, often with water as the only byproduct.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Low or No Product Yield 1. Purity of 2-halocyclopentanone is low. 2. Thioamide has degraded. 3. Suboptimal reaction temperature or time. 4. Inappropriate solvent.1. Use freshly prepared or purified 2-halocyclopentanone. 2. Verify the purity of the thioamide. 3. Systematically vary the temperature and monitor the reaction progress over time (e.g., by TLC) to find the optimal conditions. 4. Screen a variety of solvents (e.g., ethanol, methanol, acetic acid).[1][6]
Formation of Multiple Products (Byproducts) 1. Lack of pH control leading to regioisomers. 2. Side reactions from unstable starting materials. 3. Reaction temperature is too high, causing decomposition.1. Buffer the reaction mixture or carefully select acidic or neutral conditions to favor the desired isomer. 2. Ensure high purity of reactants. 3. Lower the reaction temperature and extend the reaction time if necessary.[1][7]
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of highly polar or colored impurities. 3. Product is an oil and will not crystallize.1. Use a slight excess of the thioamide to consume the 2-halocyclopentanone. Wash the crude product with a solvent that dissolves the starting materials but not the product. 2. During recrystallization, treat the solution with activated charcoal to remove colored impurities. 3. Purify via column chromatography. Consider converting the product to a salt to induce crystallization.[1]

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route can significantly impact yield, reaction time, and the byproduct profile. Below is a comparison of common and emerging methods.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical Yield (%)Key Advantages/DisadvantagesCitation(s)
Classical Hantzsch Synthesis 2-Halocyclopentanone, Thioamide/ThioureaBase (e.g., Na2CO3), Reflux30 min - 12 h80 - 99%Advantages: High yields, simple procedure. Disadvantages: Potential for regioisomers, use of toxic haloketones.[2][3]
Microwave-Assisted Hantzsch 2-Halocyclopentanone, ThioureaIodine (catalyst), Microwave irradiation5 - 15 min~92%Advantages: Drastically reduced reaction times, high yields. Disadvantages: Requires specialized equipment.[1][2][5]
Epoxy-ketone Route Cyclopentane-fused epoxy-ketone, Thiourea derivativeAcetic acid (solvent), 100 °C8 h60 - 91%Advantages: Environmentally friendly (water is the only byproduct), no additional reagents needed. Disadvantages: Requires synthesis of the epoxy-ketone precursor.[4]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of a 2-Aminocyclopenta[d]thiazole

This protocol is a general guideline for the synthesis of 2-aminocyclopenta[d]thiazole from 2-bromocyclopentanone and thiourea.

Materials:

  • 2-Bromocyclopentanone (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Sodium Carbonate (Na₂CO₃) solution (5%)

Procedure:

  • In a round-bottom flask, dissolve 2-bromocyclopentanone (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

  • Heat the mixture to reflux (approximately 78°C) with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1]

Protocol 2: "Green" Synthesis of a Fused Thiazole Using an Epoxy-ketone

This protocol describes a more environmentally friendly approach using a cyclopentane-fused epoxy-ketone.

Materials:

  • Cyclopentane-fused epoxy-ketone (1 mmol)

  • Thiourea or thioamide derivative (1.05 mmol)

  • Acetic acid (5 mL)

Procedure:

  • In a round-bottom flask, combine the epoxy-ketone (1 mmol) and the thiourea derivative (1.05 mmol) in acetic acid (5 mL).

  • Heat the mixture to 100°C and stir for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid product and wash it repeatedly with water.

  • Dry the product in vacuo to obtain the pure fused thiazole.

  • If impurities are present, the product can be recrystallized from ethanol or methanol.[4]

Visualizing Workflows and Mechanisms

To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate key workflows and relationships.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification P1 Select Reactants: 2-Halocyclopentanone + Thioamide Derivative P2 Ensure High Purity of Starting Materials P1->P2 R1 Combine Reactants in Appropriate Solvent P2->R1 R2 Set Reaction Conditions: - Temperature - Time - pH (if applicable) R1->R2 R3 Monitor Progress (TLC) R2->R3 W1 Quench Reaction & Isolate Crude Product R3->W1 W2 Purify Crude Product: - Recrystallization - Column Chromatography W1->W2 W3 Analyze Final Product (NMR, MS, etc.) W2->W3

Caption: General experimental workflow for cyclopenta-fused thiazole synthesis.

cluster_causes Potential Causes cluster_issues Observed Issues C1 Impure Starting Materials I1 Low Yield C1->I1 I2 Byproduct Formation C1->I2 I3 Purification Difficulty C1->I3 C2 Suboptimal Reaction Conditions (Temp, Time) C2->I1 C2->I2 C3 Incorrect pH or Solvent C3->I1 C3->I2

Caption: Troubleshooting logic for common issues in thiazole synthesis.

Start Start: N-Substituted Thiourea + 2-Halocyclopentanone Condensation Condensation Reaction Start->Condensation Neutral Neutral Solvent (e.g., Ethanol) Condensation->Neutral Favors Acidic Acidic Conditions (e.g., HCl/Ethanol) Condensation->Acidic Can Lead to ProductA 2-(N-Substituted Amino) -Cyclopenta[d]thiazole (Major Product) Neutral->ProductA Acidic->ProductA ProductB 3-Substituted 2-Imino-2,3- dihydrocyclopenta[d]thiazole (Byproduct) Acidic->ProductB

Caption: Influence of pH on regioselectivity in cyclopenta-fused thiazole synthesis.

References

Technical Support Center: Refinement of Work-up Procedures for 2-Aminothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for 2-aminothiazole reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 2-aminothiazole derivatives, particularly following the Hantzsch thiazole synthesis.

Problem / Question Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inappropriate solvent; Suboptimal reaction temperature; Ineffective or no catalyst; Poor quality of starting materials; Incorrect stoichiometry.Screen different solvents such as ethanol, methanol, water, or mixtures thereof.[1]; Optimize the reaction temperature; reflux or microwave heating can be effective.[1]; Introduce a suitable catalyst.[1]; Ensure the purity of the α-haloketone and thiourea starting materials.[1]; Verify the molar ratios of your reactants.[1]
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent; Formation of a complex mixture of products; The catalyst is difficult to remove from the product.After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[1]; Employ column chromatography for purification.[1][2]; If a solid catalyst is used, it can often be removed by filtration of the hot reaction mixture.[1][3]
Formation of Impurities or Side Products The reaction temperature is too high or the reaction time is too long; Incorrect pH of the reaction mixture; Presence of reactive functional groups on starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][4]; Adjusting the pH can sometimes improve regioselectivity.[1]; Protect sensitive functional groups on your reactants before the condensation reaction.[1]
Product Precipitates as an Oil During Recrystallization The solution may be cooling too quickly; The boiling point of the solvent may be higher than the melting point of the product.Allow the solution to cool more slowly, for instance, by insulating the flask; If the problem persists, consider a different solvent system or a secondary purification method like column chromatography.[5]
My compound will not crystallize from the solution upon cooling. The solution is not supersaturated; Lack of nucleation sites.Try scratching the inside of the flask below the solvent line with a glass rod to create nucleation sites.[5]; Add a seed crystal of the pure compound if available.[5]; Reduce the solvent volume by gentle heating to increase saturation.[5]; Consider changing the solvent system to one where the compound has lower solubility at cold temperatures.[5]
Poor separation of my product during column chromatography. The mobile phase polarity is not optimal.Use Thin Layer Chromatography (TLC) to test various solvent mixtures to find a system that provides good separation and an Rf value of approximately 0.3 for your product.[2][5]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Hantzsch Thiazole Synthesis

This protocol is a common procedure for isolating crude 2-aminothiazole derivatives after the initial reaction.

Materials:

  • Reaction mixture containing the 2-aminothiazole product

  • Cold deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Büchner funnel and filtration flask

  • Filter paper

Procedure:

  • After completion of the reaction (monitored by TLC), allow the reaction mixture to cool to room temperature.[4]

  • Pour the cooled mixture into a beaker containing cold deionized water, which should induce precipitation of the crude product.[4]

  • Slowly add a 5% sodium bicarbonate solution to neutralize the solution until effervescence ceases.[4] This step is crucial as the initial product often forms as an HBr or HCl salt which is soluble in the reaction medium.[6]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[4]

  • Wash the collected solid (filter cake) with ample deionized water to remove any inorganic salts.[4]

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.[4]

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude 2-aminothiazole product.

Materials:

  • Crude 2-aminothiazole product

  • Appropriate recrystallization solvent (e.g., ethanol, ethanol/water mixture)[4]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[5]

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals to obtain the purified 2-aminothiazole derivative.

Protocol 3: Purification by Column Chromatography

This protocol is for the purification of 2-aminothiazole derivatives when recrystallization is ineffective.[2]

Materials:

  • Crude 2-aminothiazole compound

  • Silica gel (e.g., 60-120 mesh)

  • Appropriate solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol) determined by TLC analysis[2][7]

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into the glass column, avoiding air bubbles.[2]

  • Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent from the silica-adsorbed sample, carefully load it onto the top of the packed column.[2]

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is required.[2]

  • Collect the eluent in fractions.[2]

  • Monitor the collected fractions using TLC to identify those containing the pure product.[2]

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiazole derivative.

Data Presentation

Table 1: Influence of Catalyst on Hantzsch Thiazole Synthesis Yield

EntryCatalystCatalyst LoadingSolventTemperature (°C)Yield (%)
1No Catalyst-EtOH80No Reaction
2SiW.SiO₂15%Ethanol/Water (1/1)6579-90
3Ca/4-MePy-IL@ZY-Fe₃O₄5 wt%EtOH80Moderate
4Ca/4-MePy-IL@ZY-Fe₃O₄10 wt%EtOH80High (up to 95)
5Zeolite-NaY-EtOH8030
6Ca@zeolite-Y-EtOH8060

Data adapted from a study on reusable catalysts.[1]

Visualizations

G cluster_reaction Hantzsch Thiazole Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (α-haloketone + thiourea) reaction Reaction in Solvent (e.g., Ethanol) start->reaction precipitation Precipitation in Cold Water reaction->precipitation neutralization Neutralization (e.g., NaHCO3) precipitation->neutralization filtration Vacuum Filtration neutralization->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization column_chrom Column Chromatography crude_product->column_chrom pure_product Pure Product recrystallization->pure_product column_chrom->pure_product characterization Characterization (NMR, IR, MS, M.P.) pure_product->characterization

Caption: General experimental workflow for the synthesis and purification of 2-aminothiazoles.

G cluster_isolation Isolation Issues cluster_purity Purity Issues cluster_solutions_isolation Solutions for Isolation cluster_solutions_purity Solutions for Purity start Problem with Work-up/Purification low_yield Low Yield? start->low_yield difficult_isolation Difficult Isolation? start->difficult_isolation impurities Side Products Formed? start->impurities oily_product Oily Product from Recrystallization? start->oily_product poor_separation Poor Separation in Column? start->poor_separation sol1 Optimize Reaction Conditions (Solvent, Temp, Catalyst) low_yield->sol1 sol2 Add Anti-Solvent or Cool Mixture difficult_isolation->sol2 sol3 Use Column Chromatography difficult_isolation->sol3 sol4 Monitor with TLC, Adjust Time/Temp impurities->sol4 sol5 Protect Functional Groups impurities->sol5 sol6 Cool Slowly, Change Solvent oily_product->sol6 sol7 Optimize Mobile Phase via TLC poor_separation->sol7

Caption: Troubleshooting decision tree for 2-aminothiazole work-up and purification.

References

Technical Support Center: Enhancing Regioselectivity in Thiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for enhancing regioselectivity in the synthesis of thiazole derivatives.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Issue 1: Poor Regioselectivity in Hantzsch Thiazole Synthesis with Unsymmetrical α-Haloketones

Question: My Hantzsch synthesis using an unsymmetrical α-haloketone is yielding a mixture of 2,4- and 2,5-disubstituted thiazole regioisomers. How can I favor the formation of one isomer over the other?

Answer: Achieving high regioselectivity in the Hantzsch synthesis with unsymmetrical α-haloketones is a common challenge. The outcome is primarily dictated by the electronic and steric environment of the two electrophilic carbons of the α-haloketone. Here’s a systematic approach to troubleshoot this issue:

  • Analyze the Electronic Effects: The initial step of the Hantzsch synthesis is the nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone. The more electrophilic (electron-deficient) α-carbon will react faster.

    • Solution: To favor attack at a specific carbon, you can modify the substituents on the ketone. An electron-withdrawing group will increase the electrophilicity of the adjacent carbon, directing the initial S-alkylation to that site.

  • Consider Steric Hindrance: The sulfur of the thioamide is a relatively soft nucleophile, but significant steric bulk near one of the electrophilic carbons can hinder its approach.

    • Solution: To direct the reaction towards the less sterically hindered carbon, you can use starting materials with bulky substituents.

  • Modify Reaction Conditions: While less influential than substrate electronics and sterics for this specific issue, reaction conditions can sometimes play a role.

    • Solution: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

Issue 2: Formation of an Unexpected Regioisomer with N-Substituted Thioureas

Question: I am using an N-substituted thiourea in a Hantzsch synthesis and obtaining a mixture of the expected 2-(N-substituted amino)thiazole and an unexpected 3-substituted 2-iminothiazoline. How can I control this?

Answer: This is a classic regioselectivity challenge in Hantzsch synthesis when using N-substituted thioureas. The formation of these two isomers is highly dependent on the reaction conditions, specifically the pH.

  • Under Neutral or Basic Conditions: The reaction almost exclusively yields the 2-(N-substituted amino)thiazole. In this pathway, the sulfur of the thiourea attacks the α-haloketone first, followed by cyclization where the unsubstituted nitrogen attacks the carbonyl carbon.

  • Under Acidic Conditions: The reaction can produce a mixture of both the 2-(N-substituted amino)thiazole and the 3-substituted 2-iminothiazoline.[1] Under acidic conditions, the substituted nitrogen of the thiourea can become the more nucleophilic center, leading to the alternative cyclization pathway.[1]

    • Solution: To selectively obtain the 2-(N-substituted amino)thiazole, ensure your reaction is run under neutral or slightly basic conditions. Conversely, if the 3-substituted 2-iminothiazoline is the desired product, acidic conditions should be employed.[1] Careful control of pH is critical for directing the regioselectivity in this case.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in thiazole synthesis?

A1: The main factors influencing regioselectivity are:

  • Structure of the Starting Materials: The electronic properties (electron-donating vs. electron-withdrawing groups) and steric hindrance of substituents on the α-haloketone and the thioamide or thiourea are critical.

  • Reaction Conditions: Parameters such as solvent, temperature, and particularly pH can significantly impact the reaction pathway and, consequently, the regiochemical outcome.[1]

  • Reaction Mechanism: Different synthetic routes to thiazoles (e.g., Hantzsch vs. Cook-Heilbron) proceed through different intermediates and transition states, which inherently favor the formation of specific regioisomers.

Q2: How can I reliably synthesize 2,5-disubstituted thiazoles?

A2: While the Hantzsch synthesis is versatile, other methods can offer better regioselectivity for certain substitution patterns. For the synthesis of 2,5-disubstituted thiazoles, the Gabriel synthesis, which involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide, is a classic and reliable method.

Q3: Are there modern alternatives to the classic Hantzsch synthesis that offer better regioselectivity?

A3: Yes, several modern methods have been developed to address the regioselectivity challenges of the Hantzsch synthesis. These include:

  • Catalytic Methods: The use of specific catalysts can promote certain reaction pathways, leading to higher regioselectivity.

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature and mixing, which can improve the selectivity of the reaction.

  • Alternative Reagents: The use of α-diazoketones or other α-haloketone surrogates can sometimes provide cleaner reactions with improved regiocontrol.

Data Presentation

The following table summarizes the expected regiochemical outcome of the Hantzsch synthesis with N-substituted thioureas under different pH conditions. The ratios are illustrative of the general trend observed.

α-HaloketoneN-Substituted ThioureaReaction ConditionsMajor ProductApproximate Regioisomeric Ratio (Major:Minor)
ChloroacetoneN-MethylthioureaEthanol, reflux (neutral)2-(Methylamino)-4-methylthiazole>95:5
ChloroacetoneN-Methylthiourea10M HCl-EtOH (1:2), 80°C3,4-Dimethyl-2-imino-2,3-dihydrothiazole75:25
BromoacetophenoneN-PhenylthioureaEthanol, reflux (neutral)2-(Phenylamino)-4-phenylthiazole>95:5
BromoacetophenoneN-PhenylthioureaAcetic Acid, reflux (acidic)MixtureVaries with substrate

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-(Methylamino)-4-methylthiazole (Neutral Conditions)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 eq) in ethanol.

  • Reagent Addition: To the stirring solution, add chloroacetone (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product will often precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 3,4-Dimethyl-2-imino-2,3-dihydrothiazole (Acidic Conditions)

  • Reaction Setup: In a pressure-tolerant vial equipped with a magnetic stirrer, dissolve N-methylthiourea (1.0 eq) in a 1:2 mixture of 10M aqueous HCl and ethanol.[1]

  • Reagent Addition: Add chloroacetone (1.0 eq) to the acidic solution at room temperature.

  • Reaction: Seal the vial and heat the mixture to 80°C for 20-30 minutes, monitoring the reaction by TLC.[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Isolation: Extract the product into a suitable organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Mandatory Visualization

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity Observed CheckSubstrates Analyze Substrate Electronics & Sterics Start->CheckSubstrates CheckConditions Evaluate Reaction Conditions (pH, Temp) Start->CheckConditions ModifySubstrates Modify Substituents on α-Haloketone or Thiourea CheckSubstrates->ModifySubstrates ModifyConditions Adjust pH (Acidic vs. Neutral) or Lower Temperature CheckConditions->ModifyConditions AnalyzeProducts Analyze Product Mixture (NMR, LC-MS) ModifySubstrates->AnalyzeProducts ModifyConditions->AnalyzeProducts AnalyzeProducts->Start Failure DesiredSelectivity Desired Regioselectivity Achieved AnalyzeProducts->DesiredSelectivity Success

Caption: A troubleshooting workflow for addressing poor regioselectivity.

References

Validation & Comparative

Unveiling the Biological Potential of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address unmet medical needs. Among these, the 2-aminothiazole moiety has emerged as a privileged structure, present in a wide array of biologically active compounds. This guide provides a comparative overview of the biological activity of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine, a specific derivative of the 2-aminothiazole class. However, a comprehensive search of the scientific literature and patent databases reveals a significant gap in the publicly available experimental data regarding the specific biological activity of this compound.

Given the absence of specific data for the target compound, this guide will focus on the broader biological activities reported for structurally related 2-aminothiazole derivatives to provide a contextual understanding of its potential applications. This analysis will serve as a foundation for researchers interested in exploring the therapeutic possibilities of this chemical scaffold.

The Landscape of 2-Aminothiazole Derivatives: A Hub of Diverse Biological Activities

The 2-aminothiazole core is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Anticancer Potential

A significant body of research highlights the anticancer properties of 2-aminothiazole derivatives. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityMechanism of Action (if known)
2-(4-aminophenyl)benzothiazolesVarious cancer cell linesMicromolar to nanomolar rangeInduction of cell cycle arrest, activation of caspases, DNA interaction
Dasatinib (a 2-aminothiazole derivative)Chronic Myeloid Leukemia (K562)Potent inhibitorBcr-Abl kinase inhibitor
Substituted 2-aminothiazolesHuman lung cancer (H1299), human glioma (SHG-44)Micromolar rangeCytotoxicity
Enzyme Inhibition

Derivatives of 2-aminothiazole have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. This inhibitory activity is a key mechanism underlying their therapeutic effects.

Table 2: Enzyme Inhibition Profile of Selected 2-Aminothiazole Derivatives

Compound/Derivative ClassTarget EnzymeReported IC50/KiTherapeutic Area
2-amino-1,3-thiazol-4(5H)-ones11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Nanomolar rangeMetabolic syndrome
Various 2-aminothiazole derivativesCyclin-dependent kinases (CDKs)Micromolar rangeOncology
Substituted benzothiazolesHuman Epidermal growth factor receptor (HER)High binding affinity in docking studiesOncology

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are unavailable, the following represent common methodologies used to evaluate the biological activities of 2-aminothiazole derivatives.

In Vitro Anticancer Activity Assessment
  • Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. Cells are incubated with varying concentrations of the test compound, and the metabolic activity, which correlates with the number of viable cells, is measured.

  • Cell Cycle Analysis: Flow cytometry is employed to determine the effect of a compound on the cell cycle progression. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed.

  • Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry is a common method to detect and quantify apoptosis (programmed cell death) induced by a compound.

Enzyme Inhibition Assays
  • Biochemical Assays: These assays directly measure the activity of a purified enzyme in the presence of an inhibitor. The assay conditions are optimized for the specific enzyme, and the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is determined.

  • Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.

Visualizing the Landscape: Pathways and Workflows

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Potential Next Step) A Compound Synthesis (this compound derivatives) B Cell-Based Assays (e.g., MTT, Cell Cycle, Apoptosis) A->B C Biochemical Assays (Enzyme Inhibition) A->C D Data Analysis (IC50/EC50 Determination) B->D C->D E Lead Compound Selection D->E Promising Results F Animal Model Studies (e.g., Xenograft Models) E->F G Pharmacokinetic & Toxicological Studies F->G H Efficacy Assessment F->H

Caption: A generalized experimental workflow for the evaluation of novel chemical entities.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->RTK Inhibition

Caption: A simplified representation of a signaling pathway often targeted by anticancer 2-aminothiazole derivatives.

Conclusion and Future Directions

While this compound itself lacks specific, publicly available biological activity data, its structural relationship to a well-established class of pharmacologically active compounds, the 2-aminothiazoles, suggests a promising starting point for drug discovery efforts. Its designation as a protein degrader building block points towards its potential in the rapidly evolving field of targeted protein degradation.

Future research should focus on the systematic biological evaluation of this compound and its derivatives. High-throughput screening against a diverse panel of biological targets, including kinases, proteases, and cancer cell lines, would be a critical first step in elucidating its intrinsic biological activity. Furthermore, its utility as a scaffold in the design and synthesis of novel PROTACs warrants thorough investigation. The generation of robust experimental data will be essential to unlock the full therapeutic potential of this intriguing molecule and its chemical space.

A Comparative Guide to the Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The development of efficient, scalable, and environmentally benign methods for its synthesis is a significant focus for researchers in drug discovery and development. This guide provides an objective comparison of prevalent and emerging synthesis methods for 2-aminothiazoles, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Methods

The choice of synthetic route to 2-aminothiazoles often depends on factors such as desired yield, reaction time, availability of starting materials, and commitment to green chemistry principles. The following table summarizes quantitative data from various established methods.

Method ClassificationKey Reagents / ConditionsStarting MaterialsReaction TimeTemperatureYield (%)Reference
Classic Hantzsch Pre-synthesized α-haloketone, Thiourea, Methanol2-Bromoacetophenone, Thiourea30 min100°C (Hot plate setting)High (not specified)[3]
One-Pot Hantzsch Ketone, Thiourea, Copper(II) Bromide (CuBr₂)Aromatic methyl ketones, ThioureaNot SpecifiedReflux78-90%[4]
One-Pot "Green" Ketone, NBS, Lactic Acid (Solvent & Catalyst)Aralkyl ketones, Thiourea10-15 min90-100°Cup to 96%[5]
One-Pot Organocatalyst Ketone, Thiourea, I₂, Asparagine (Catalyst), DMSOMethylcarbonyls, ThioureaVaries85°CGood to Excellent[6]
Conventional vs. Microwave Ketone, Thiourea, Iodine, EthanolSubstituted ketones, Thiourea8-10 hours (Conventional)RefluxGood[7]
Microwave-Assisted Ketone, Thiourea, Iodine, EthanolSubstituted ketones, Thiourea5-15 minMicrowave IrradiationGood to High[7][8]
Ultrasound-Assisted α-bromoketone, Thiourea, Aldehydes, Catalyst3-(bromoacetyl)-...-pyran-2-one, ThioureaNot SpecifiedRoom Temp.79-90%[9]
From Vinyl Azides Vinyl azide, Potassium thiocyanate, Pd(OAc)₂ or Fe(acac)₂Substituted vinyl azidesNot SpecifiedVaries42-94%[10]

Reaction Mechanisms and Experimental Workflows

Visualizing the reaction pathways and laboratory procedures is crucial for understanding and implementing these synthetic methods. The following diagrams illustrate the mechanism of the cornerstone Hantzsch synthesis and the workflows for modern one-pot variations.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is the most classic and widely used method for preparing thiazoles.[11][12] The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[11]

Hantzsch_Mechanism Hantzsch Synthesis Mechanism R1 α-Haloketone I1 SN2 Adduct (Thioether) R1->I1 Nucleophilic Attack (SN2) R2 Thiourea R2->I1 I2 Cyclic Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P 2-Aminothiazole I2->P Dehydration (-H₂O) H2O + H₂O

A diagram of the Hantzsch thiazole synthesis mechanism.
One-Pot Synthesis Workflow

One-pot procedures, which avoid the isolation of hazardous intermediates like α-haloketones, represent a significant process improvement.[13] This workflow begins with a standard ketone, which is halogenated in situ before cyclizing with thiourea.[4][5]

One_Pot_Workflow Logical Workflow for One-Pot Synthesis Start Start Materials: Ketone + Thiourea Step1 In-situ α-Halogenation (e.g., with NBS, CuBr₂, I₂) Start->Step1 Step2 Hantzsch Cyclization (Condensation with Thiourea) Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 End Final Product: 2-Aminothiazole Derivative Step3->End

Workflow for a one-pot 2-aminothiazole synthesis.
General Experimental Laboratory Workflow

The following diagram outlines the typical sequence of operations performed in the laboratory for synthesizing 2-aminothiazoles, from combining reagents to purifying the final product.

Lab_Workflow General Experimental Workflow A 1. Reagent Mixing (Ketone/Haloketone, Thiourea, Solvent, Catalyst) B 2. Reaction (Conventional Heating, Microwave, or Ultrasound) A->B C 3. Work-up (Cooling, Neutralization e.g., NaHCO₃) B->C D 4. Isolation (Precipitation & Vacuum Filtration) C->D E 5. Purification (Recrystallization from Ethanol/Water) D->E

A typical laboratory workflow for 2-aminothiazole synthesis.

Experimental Protocols

The following are representative protocols for key synthetic methods. Researchers should adapt these procedures based on the specific substrates and available equipment.

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3]
  • Reagents:

    • 2-bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure: a. In a 20 mL vial, combine 2-bromoacetophenone and thiourea. b. Add methanol and a magnetic stir bar. c. Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. d. Remove the reaction from heat and allow it to cool to room temperature. e. Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. f. Filter the resulting precipitate through a Buchner funnel. g. Wash the filter cake with water. h. Spread the collected solid on a watch glass and allow it to air dry to yield the final product.

Protocol 2: One-Pot Synthesis using Copper(II) Bromide[4]
  • Reagents:

    • Aromatic methyl ketone (e.g., Acetophenone) (1.0 mmol)

    • Thiourea (1.2 mmol)

    • Copper(II) Bromide (CuBr₂) (2.2 mmol)

    • Ethanol (Solvent)

  • Procedure: a. To a solution of the aromatic methyl ketone in ethanol, add thiourea and CuBr₂. b. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Pour the mixture into water and neutralize with a suitable base (e.g., aqueous NaHCO₃).[4] e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Synthesis[7]
  • Reagents:

    • Substituted ketone (0.01 mol)

    • Thiourea (0.02 mol)

    • Iodine (0.01 mol)

    • Ethanol

  • Procedure: a. Place the substituted ketone, thiourea, and iodine into a microwave-safe reaction flask. b. Subject the mixture to microwave irradiation at a power of 170 W for 5 to 15 minutes. c. Monitor the reaction's completion by TLC. d. After cooling, pour the reaction mixture onto ice. e. Filter the resulting precipitate and dry it. f. Recrystallize the product from ethanol to obtain the pure 2-aminothiazole derivative. This method shows a significant reduction in reaction time compared to conventional heating, which can take 8-10 hours.[7]

Protocol 4: Green Organocatalyst Synthesis[6]
  • Reagents:

    • Methylcarbonyl compound (5 mmol)

    • Thiourea (7.5 mmol)

    • Iodine (I₂) (5 mmol)

    • Asparagine (7.5 mol%)

    • Dimethyl sulfoxide (DMSO)

  • Procedure: a. In a flask, combine the methylcarbonyl compound, thiourea, iodine, and asparagine in DMSO. b. Stir the mixture at 85°C for the required time, monitoring by TLC. c. After the reaction is complete, remove the DMSO under reduced pressure. d. Dissolve the crude product in hot water and extract with ether (3 x 30 mL). e. Adjust the aqueous layer's pH to 9-10 with ammonia to precipitate the solid product. f. Collect the resulting precipitate and recrystallize from ethanol.

References

2-Aminothiazole Derivatives Emerge as Potent Anti-Cancer Agents, Challenging Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new wave of 2-aminothiazole derivatives is showing significant promise in the fight against cancer, with recent studies revealing their potent efficacy, in some cases surpassing that of known drugs. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of these compounds to pave the way for a new generation of targeted cancer therapies.

The 2-aminothiazole scaffold is a core component of several clinically approved drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1] Building on this established therapeutic precedent, researchers have been exploring novel derivatives of this versatile molecule, leading to the discovery of compounds with potent and selective anticancer activity.[1]

Comparative Efficacy Against Cancer Cell Lines

Recent in vitro studies have demonstrated the potent cytotoxic effects of novel 2-aminothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been a central focus of these investigations.

One notable study directly compared the efficacy of newly synthesized 2-aminobenzothiazole derivatives with the FDA-approved PI3K inhibitor, Alpelisib, against breast (MCF-7) and lung (A549) cancer cell lines. The results, summarized in the table below, indicate that some of the novel compounds exhibit comparable or even superior inhibitory activity.

CompoundTarget/ClassMCF-7 IC50 (µM)A549 IC50 (µM)Reference
Alpelisib (BYL719) PI3Kα inhibitor0.5 - 1.5 (in various PIK3CA mutant breast cancer cell lines)-[2]
OMS5 2-Aminobenzothiazole derivative22.1334.21[2]
OMS14 2-Aminobenzothiazole derivative28.1461.03[2]
Compound 8i 2-Aminobenzothiazole derivative6.34-[2]
5-Fluorouracil (5-FU) Antimetabolite3.49–8.74-[3]
Compound 13c Aminothiazole-paeonol derivative--[3]

Note: IC50 values for Alpelisib are presented as a range from various studies in PIK3CA mutant breast cancer cell lines. '-' indicates data not available in the cited source.

The data reveals that while Alpelisib remains a potent inhibitor, particularly in PIK3CA-mutated breast cancer cells, novel 2-aminothiazole derivatives like Compound 8i show promising activity.[2] Furthermore, some aminothiazole-paeonol derivatives, such as compound 13c, have demonstrated superior potency against certain gastrointestinal adenocarcinoma cell lines when compared to the established chemotherapy drug 5-fluorouracil (5-FU).[3]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many 2-aminothiazole derivatives stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer. A significant number of these compounds, similar to Alpelisib, target the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[4][5] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[6][7]

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by 2-aminothiazole-based PI3K inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Aminothiazole Derivative (e.g., Alpelisib) Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by 2-aminothiazole derivatives.

By inhibiting PI3K, these compounds effectively block the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival.[4] Alpelisib, for instance, is a selective inhibitor of the p110α subunit of PI3K.[4]

Experimental Protocols

The evaluation of the anticancer efficacy of these compounds relies on robust and reproducible experimental protocols. The following is a detailed methodology for the in vitro cytotoxicity MTT assay, a common method used to determine the IC50 values of novel compounds.

In Vitro Cytotoxicity MTT Assay Protocol

1. Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

2. Compound Preparation:

  • A stock solution of the test compound (e.g., 10 mM) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial dilutions of the stock solution are made in the complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

3. MTT Assay Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

The general workflow for screening novel anticancer compounds is depicted in the diagram below.

Experimental_Workflow start Start cell_culture Cell Culture & Maintenance start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to the In Vitro Cross-Validation of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] This guide provides a comparative overview of the in vitro performance of various 2-aminothiazole derivatives, supported by experimental data and detailed methodologies to aid researchers in the cross-validation of their findings.

The therapeutic potential of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.[1] Extensive research has been dedicated to synthesizing and evaluating novel derivatives to enhance their efficacy and selectivity against various biological targets.[3][4][5]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of several 2-aminothiazole derivatives as reported in the literature. These tables are intended to provide a comparative snapshot of their performance in various assays.

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)Citation
Derivative 88 HS 578T (Breast)0.8[4]
Derivative 27 HeLa (Cervical)1.6 ± 0.8[5]
Derivative 20 SHG-44 (Glioma)4.03[5]
Derivative 20 H1299 (Lung)4.89[5]
Benzothiazole DerivativePI3Kα0.013[5]
Paeonol-2-aminothiazole-phenylsulfonyl F and OCH3 derivativesVarious cancer cell linesPotent cytotoxic effects[3]
Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoleHec1/Nek2 inhibitorsHighly active[4]

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound ReferenceMicroorganismMIC (µg/mL)Citation
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)S. aureus, S. epidermidis4 - 16[3][4]
Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl)S. aureus, S. epidermidis4 - 16[3][4]
2-aminothiazole sulfonamide derivatives (1-12)VariousInactive[6][7]

Table 3: In Vitro Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives

Compound ReferenceAssayActivity (%)Citation
Compound 8 DPPH90.09[6][7]
Compound 8 SOD-mimic99.02[6][7]

Experimental Protocols

Standardized experimental protocols are essential for the reproducibility of scientific findings. The following are detailed methodologies for key in vitro assays used to evaluate 2-aminothiazole compounds.

Hantzsch Thiazole Synthesis

A common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1]

  • Materials: α-haloketone, thiourea (or a substituted thiourea), and a suitable solvent (e.g., ethanol, DMF). A base such as sodium bicarbonate may be used.[1]

  • Procedure:

    • Dissolve the α-haloketone and thiourea in the chosen solvent within a round-bottom flask.[1]

    • Stir the mixture at room temperature or apply heat under reflux.[1]

    • Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

    • Once the reaction is complete, cool the mixture and neutralize with a base if necessary.[1]

    • Isolate the product via filtration or extraction.[1]

    • Purify the final compound through recrystallization or column chromatography.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Materials: Human cancer cell lines (e.g., MCF-7, HCT116, A549), MTT solution, culture medium, and the test compounds.[5]

  • Procedure:

    • Seed cancer cells in 96-well plates and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity (Kirby-Bauer Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a standard technique for determining the susceptibility of bacteria to antimicrobial agents.[1]

  • Materials: Bacterial strains, Mueller-Hinton agar plates, sterile filter paper disks, and solutions of the test compounds at a known concentration.[1]

  • Procedure:

    • Prepare a standardized inoculum of the test bacteria and uniformly streak it across a Mueller-Hinton agar plate.[1]

    • Impregnate sterile filter paper disks with a known concentration of the 2-aminothiazole derivative.[1]

    • Place the impregnated disks on the surface of the inoculated agar plate, along with positive and negative control disks.[1]

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[1]

    • Measure the diameter of the zone of inhibition around each disk. The size of this zone indicates the antimicrobial activity of the compound.[1]

Visualizing Workflows and Pathways

The following diagrams illustrate a generalized workflow for the in vitro screening of 2-aminothiazole compounds and a hypothetical signaling pathway that could be targeted by these derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis synthesis Hantzsch Thiazole Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Disk Diffusion) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant data_analysis Determine IC50/MIC/ % Inhibition anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies sar_studies->synthesis Lead Optimization G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) ligand->receptor pi3k PI3K receptor->pi3k Activates akt Akt/PKB pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation Promotes compound 2-Aminothiazole Derivative compound->pi3k Inhibits

References

Confirming the Mechanism of Action for Novel Thiazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and promising therapeutic candidates.[1] Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A significant portion of their anticancer potential stems from their ability to inhibit key enzymes involved in cell signaling, proliferation, and survival.[4][5] This guide provides a comparative overview of the mechanism of action for novel thiazole inhibitors, focusing primarily on their role as kinase inhibitors, and presents the experimental data and protocols used to validate their activity.

Primary Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a major class of therapeutic targets in oncology, playing a pivotal role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[6][7] Dysregulation of kinase activity is a hallmark of many cancers.[6] Thiazole-containing compounds have been extensively developed as potent kinase inhibitors, targeting various members of the kinome.[4]

// Edges "Ligand" -> "RTK" [color="#4285F4", label="Binds"]; "RTK" -> "Kinase_1" [color="#4285F4", label="Activates"]; "Kinase_1" -> "Kinase_2" [color="#4285F4", label="Phosphorylates"]; "Kinase_2" -> "Kinase_3" [color="#4285F4", label="Phosphorylates"]; "Kinase_3" -> "TF" [color="#4285F4", label="Activates"]; "Inhibitor" -> "Kinase_2" [color="#EA4335", arrowhead=tee, label="Inhibits"]; "TF" -> "Gene_Expression" [color="#34A853"]; "Gene_Expression" -> "Response" [color="#34A853"];

// Graph attributes graph [bgcolor="transparent", size="7.6,5", ratio=fill]; } Caption: Generic kinase signaling cascade inhibited by a novel thiazole inhibitor.

Data Presentation: Comparative Inhibitory Activity

The efficacy of novel thiazole inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. Lower IC50 values indicate higher potency. The tables below summarize the inhibitory activities of several recently developed thiazole derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Novel Thiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 42GSK-3β0.29--[4]
Compound 43GSK-31.1--[4]
Compound 25CDK9---[4]
Compound 11dEGFR-Erlotinib33[7][8]
Compound 11fEGFR-Erlotinib33[7][8]
Compound 11fVEGFR-22900Sorafenib170[7][8]
Compound 4cVEGFR-2150Sorafenib59[9]
5k-176 (Migration)--[10]

Table 2: Anti-proliferative Activity of Novel Thiazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 25Various-0.64 - 2.01--[4]
Compound 37MCF-7Breast0.475Sorafenib2.51[4]
5kMDA-MB-231Breast---[10]
Compound 11d--0.030Erlotinib0.033[7][8]
Compound 11f--0.027Erlotinib0.033[7][8]
Compound 4cMCF-7Breast2.57Staurosporine6.77[9]
Compound 4cHepG2Liver7.26Staurosporine8.4[9]
Compound 14cHepG2Liver0.52Doxorubicin0.68[11]
Compound 14eHepG2Liver0.50Doxorubicin0.68[11]

Experimental Protocols: Elucidating the Mechanism of Action

Confirming the mechanism of action requires a combination of biochemical and cell-based assays.[12][13] These experiments are crucial for validating the target engagement and determining the functional consequence of inhibitor binding.

1. In Vitro Kinase Activity Assay (Luminescence-Based)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[6] It quantifies the amount of ADP produced during the phosphorylation reaction, which is proportional to kinase activity.[6]

  • Materials:

    • Purified kinase of interest

    • Specific kinase substrate peptide

    • ATP (Adenosine triphosphate)

    • Thiazole inhibitor (test compound)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]

    • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)[6]

    • White, opaque 96-well or 384-well plates

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the thiazole inhibitor in 100% DMSO.[6]

    • Assay Plating: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.[6]

    • Pre-incubation: Add 2.5 µL of the purified kinase enzyme to each well. Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

    • Kinase Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[6]

    • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]

    • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.[6]

    • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[6]

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

G start Start prep Prepare Serial Dilution of Thiazole Inhibitor start->prep plate Add Inhibitor/Control to 96-well Plate prep->plate pre_incubate Add Kinase Enzyme (Incubate 10-20 min) plate->pre_incubate initiate Initiate Reaction with Substrate/ATP Mixture (Incubate 60 min) pre_incubate->initiate stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) initiate->stop signal Generate Luminescent Signal (Add Kinase Detection Reagent) stop->signal read Measure Luminescence with Plate Reader signal->read analyze Plot Data & Calculate IC50 read->analyze end End analyze->end

2. Cell-Based Proliferation Assay (MTT Assay)

Cell-based assays are essential to confirm that a compound's biochemical activity translates into a desired physiological effect within a cellular context.[14][15] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HepG2)[9]

    • Cell culture medium and supplements

    • Thiazole inhibitor (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the thiazole inhibitor. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[9]

Logical Framework for Mechanism of Action Confirmation

The process of confirming a novel inhibitor's mechanism of action follows a logical progression from initial screening to detailed characterization.

// Edges "HTS" -> "Hit_ID" [color="#4285F4"]; "Hit_ID" -> "Dose_Response" [color="#4285F4"]; "Dose_Response" -> "Selectivity" [color="#34A853"]; "Dose_Response" -> "Cell_Assay" [color="#34A853"]; "Selectivity" -> "Kinetics" [color="#FBBC05"]; "Kinetics" -> "Binding" [color="#FBBC05"]; "Cell_Assay" -> "Target_Engagement" [color="#EA4335"]; "Target_Engagement" -> "In_Vivo" [color="#EA4335"];

graph [bgcolor="transparent", size="7.6,5", ratio=fill]; } Caption: Logical workflow for confirming an inhibitor's mechanism of action.

References

Structure-Activity Relationship of 2-Aminothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its synthetic tractability allows for diverse structural modifications, making it a versatile template for drug discovery.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different 2-aminothiazole analogs, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with some analogs advancing to clinical trials, such as Dasatinib.[3][4] The anticancer activity is often attributed to the inhibition of various protein kinases involved in cell cycle regulation and signal transduction.[4][5]

Structure-Activity Relationship Summary for Anticancer Activity:
  • Substitution at the 2-amino group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxic activity. Acylation with substituted benzoyl groups has been shown to enhance anticancer potency. Aromatic substitutions on the amino group generally lead to better antitumor activity compared to aliphatic ones.

  • Substitution on the thiazole ring: Modifications at the C4 and C5 positions of the thiazole ring significantly impact activity. For instance, a constrained cyclic structure formed by substituents at these positions can be beneficial for potent activity, suggesting that conformational rigidity can enhance efficacy.[6]

  • Aryl Moieties: The presence of aryl groups, often attached to the 2-amino or C4/C5 positions, is common in active compounds. Halogen substitutions, such as chloro- or fluoro- groups, on these phenyl rings frequently lead to increased cytotoxic activity.[7]

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
Compound IDR1 (at 2-amino position)R2 (at C4-position)R3 (at C5-position)Cancer Cell LineIC50 (µM)Reference
1a N-phenyl2-pyridylHH1299 (Lung)> 10[8]
1b N-(3-chlorobenzoyl)2-pyridylHH1299 (Lung)4.89[8]
1c N-(3-chlorobenzoyl)2-pyridylHSHG-44 (Glioma)4.03[8]
2a -4-fluorophenylHMCF-7 (Breast)15-30
2b -4-chlorophenylHMCF-7 (Breast)15-30

Antimicrobial Activity

The 2-aminothiazole scaffold is also a promising framework for the development of novel antimicrobial agents, with activity reported against various bacterial and fungal strains.[5][9][10] Notably, significant efforts have been made in exploring their efficacy against Mycobacterium tuberculosis.[9][11]

Structure-Activity Relationship Summary for Antimicrobial Activity:
  • Substitutions at the N-2 position: The N-2 position of the aminothiazole ring is highly flexible for modification. The introduction of substituted benzoyl groups has led to a dramatic increase in antitubercular activity, improving the potency of initial hits by over 100-fold.[12]

  • C4-substituent: For antitubercular activity, a 2-pyridyl moiety at the C4 position of the thiazole ring is often crucial and modifications to this group are generally not well-tolerated.[11]

  • Amide Linkage: An amide linkage at the N-2 position appears to be important for antitubercular activity, suggesting its involvement in hydrogen bonding with the target.[11]

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives against Mycobacterium tuberculosis H37Rv
Compound IDR1 (at N-2 position)R2 (at C4-position)MIC (µM)Reference
3a Phenyl2-pyridyl12.5–25[11]
3b Benzoyl2-pyridyl0.19–0.39[11]
3c 3-chlorobenzoyl2-pyridyl0.024[12]
3d 3-bromobenzoyl2-pyridyl0.024

Kinase Inhibitory Activity

Many of the biological effects of 2-aminothiazole analogs stem from their ability to inhibit protein kinases.[4] They have been successfully developed as inhibitors for several kinase families, including Src family kinases (like Lck and Src), Itk, and Aurora kinases.[2][5][13][14]

Structure-Activity Relationship Summary for Kinase Inhibitory Activity:
  • Src Family Kinase (e.g., Lck): For Lck inhibition, a 2-amino-5-carboxamidothiazole scaffold has been identified as a potent template. The nature of the amide substituent is critical for activity.[2]

  • Itk Inhibitors: Structurally novel 2-amino-5-(thioaryl)thiazoles have been identified as potent and selective inhibitors of Itk, a key enzyme in T-cell signaling.[13]

  • Aurora Kinase Inhibitors: Modifications on the aniline group of certain 2-aminothiazole derivatives, considering electrostatic, hydrophobic, and hydrogen bond properties, have been suggested to influence their Aurora kinase inhibitory activity.[5][15]

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
Compound IDTarget KinaseR1 (at 2-amino position)R2 (at C4/C5-position)IC50 (nM)Reference
4a Lck-5-(cyclopropylamide)< 1000[2]
Dasatinib (2) pan-SrcN-(2-chloro-6-methylphenyl)-...pyrimidinyl]amino5-carboxamidesub-nanomolar[4][14]
Compound 3 (from ref[13]) Itk-5-(thioaryl)Potent (specific value not provided)[13]
Compound 22 (from ref[15]) Aurora Aaniline group-(QSAR study)[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for key assays cited in the evaluation of 2-aminothiazole analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole analogs and incubate for a specified period (e.g., 24-72 hours).[17]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][18]

  • Preparation of Dilutions: Prepare two-fold serial dilutions of the 2-aminothiazole analogs in a suitable broth medium in a 96-well microtiter plate.[18]

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[18]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.[20][21]

  • Reaction Mixture Preparation: In a suitable buffer, combine the kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: Add the 2-aminothiazole analog at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction (e.g., by adding ATP/Mg2+) and incubate at a specific temperature for a set time.

  • Detection of Activity: Quantify the kinase activity. This can be done through various methods, such as measuring the amount of phosphorylated substrate using radiolabeled ATP ([γ-32P]ATP), antibodies specific for the phosphorylated substrate, or coupled enzyme assays that measure ATP consumption.[22][23]

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the kinase activity (IC50).

Visualizations

The following diagrams illustrate key signaling pathways targeted by 2-aminothiazole analogs and a general workflow for SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., IC50, MIC) purification->in_vitro Test Compounds in_vivo In Vivo Models (Optional) in_vitro->in_vivo sar_analysis SAR Analysis in_vitro->sar_analysis Activity Data qsar QSAR Modeling (Optional) sar_analysis->qsar design Design of New Analogs sar_analysis->design design->synthesis Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

Src_Kinase_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (RTK) / Integrin Src Src Kinase RTK->Src FAK FAK Src->FAK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->Src Inhibition Migration Migration FAK->Migration Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

Caption: Inhibition of the Src kinase signaling pathway by 2-aminothiazole analogs.

Itk_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Itk Itk LAT_SLP76->Itk PLCg1 PLCγ1 Itk->PLCg1 Downstream Downstream Signaling (Ca2+ flux, NFAT, NF-κB) PLCg1->Downstream Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->Itk Inhibition T_Cell_Activation T-Cell Activation & Cytokine Production Downstream->T_Cell_Activation

Caption: Inhibition of the Itk signaling pathway in T-cells by 2-aminothiazole analogs.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Aurora_B Aurora B Kinase G2_Phase->Aurora_B Centrosome_Mat Centrosome Maturation Aurora_A->Centrosome_Mat Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Seg Chromosome Segregation Aurora_B->Chromosome_Seg Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->Aurora_A Inhibition Aminothiazole->Aurora_B Inhibition

Caption: Role of Aurora kinases in the cell cycle and their inhibition.

References

The Anticancer Potential of 2-Aminothiazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole core is a versatile foundation for the design of novel therapeutic agents, with several clinically approved drugs and numerous investigational compounds featuring this moiety.[1][2] The anticancer activity of these derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][2]

Comparative Anticancer Activity of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of chemical groups attached to the core structure. The following sections and tables summarize the in vitro anticancer activity of selected derivatives, highlighting the impact of substitutions at the 2-amino position, and the 4- and 5-positions of the thiazole ring.

Table 1: In Vitro Cytotoxicity (IC50) of 2-Aminothiazole Derivatives
Compound/DerivativeSubstitution Position(s)Cancer Cell LineIC50 ValueReference
Substitutions at the 2-Amino Group
Dasatinib (BMS-354825)N-substitution with a complex side chainPan-Src family kinasesNanomolar to subnanomolar
SNS-032 (BMS-387032)N-Acyl with non-aromatic acyl side chainA2780 (Ovarian)95 nM
Compound 21N-substitution with acetylamideK563 (Leukemia)16.3 µM[3]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylateN-acetamido substitutionPanc-1 (Pancreatic)43.08 μM[2]
Substitutions at the 4- and/or 5-Position
Compound 204,5-butylidene and benzylic amineH1299 (Lung)4.89 µM[3]
SHG-44 (Glioma)4.03 µM[3]
4,5,6,7-tetrahydrobenzo[d]thiazole(26b)Fused ring at 4,5-positionsH1299 (Lung)4.89 µmol/L[4]
SHG-44 (Glioma)4.03 µmol/L[4]
Compounds 23 and 24Phenylamide at 5-positionHepG2 (Liver)0.51 mM and 0.57 mM[3]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[3]
Hybrid and Multi-Substituted Derivatives
Thiazole-amino acid hybrid 5aPhenyl at 4-position, amino acid conjugateA549 (Lung)8.02 µM[5]
HeLa (Cervical)6.51 µM[5]
MCF-7 (Breast)6.84 µM[5]
Compound 5aN-acetamido and 4-carboxylateHCT 116 (Colorectal)0.72 µM[6]
Compound 5bN-propanamido and 4-carboxylateHCT 116 (Colorectal)1.55 µM[6]

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are primarily mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Numerous studies have shown that these compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative Bcl-2 Bcl-2 2-Aminothiazole_Derivative->Bcl-2 Inhibits Bax Bax 2-Aminothiazole_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest

Flow cytometry analysis has revealed that 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M or G0/G1 phases.[1][3] This prevents the cancer cells from progressing through division and ultimately leads to a reduction in tumor growth.

Experimental Protocols

The evaluation of the anticancer activity of 2-aminothiazole derivatives typically involves a series of in vitro assays.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis & Characterization of 2-Aminothiazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V-FITC) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot

General experimental workflow for anticancer evaluation of 2-aminothiazole derivatives.
Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, which stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the proportion of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Guide to Validated Analytical Methods for 2-Aminothiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-aminothiazole, a key structural motif in many pharmacologically active compounds, is critical. The selection of a robust and reliable analytical method is paramount for ensuring the quality and efficacy of pharmaceutical products. This guide provides a comparative overview of common analytical techniques for the quantification of 2-aminothiazole and its derivatives, complete with experimental data and detailed methodologies.

While comprehensive validated data for 2-aminothiazole itself is not extensively available in public literature, this guide leverages detailed information on the analysis of a novel aminothiazole derivative (referred to as 21MAT) as a representative example.[1] The methodologies and performance data presented here for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer valuable insights and a strong starting point for the validation of methods for 2-aminothiazole.

Comparative Analysis of Analytical Methods

The choice of an analytical method for 2-aminothiazole quantification depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis. The following table summarizes the key performance parameters of different analytical techniques.

ParameterHPLC-UV (for a novel aminothiazole derivative, 21MAT)LC-MS/MS (for a novel aminothiazole derivative, 21MAT)
Analyte Novel Aminothiazole (21MAT)Novel Aminothiazole (21MAT)
Matrix Analytical SolutionsRat Plasma
Instrumentation HPLC with UV DetectorLC-MS/MS
Linearity Range 0.5, 1, and 1.5 mg/mL (concentrations tested)[1]1.25–1250 ng/mL[2]
Accuracy (% Recovery) Data not available98.66-109.83%
Precision (%RSD) Data not availableIntra-day: 1.35-7.62%, Inter-day: 6.10-13.21%
Limit of Detection (LOD) Data not availableData not available
Limit of Quantification (LOQ) Data not available1.22 ng/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-aminothiazole in bulk drug and pharmaceutical formulations. The following protocol is for a novel aminothiazole derivative (21MAT) and can be adapted for 2-aminothiazole.[2]

  • Instrumentation: Waters Alliance HPLC system with a UV Detector.[1]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[2]

  • Mobile Phase: An isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 272 nm.[2]

  • Sample Preparation:

    • Prepare a stock solution of the 2-aminothiazole standard in a suitable diluent.

    • For analysis of pharmaceutical formulations, dissolve a known quantity of the formulation in the diluent to achieve a concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of 2-aminothiazole in complex biological matrices such as plasma. The following is a protocol for a novel aminothiazole derivative (21MAT) in rat plasma.[2]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI) source.[1]

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[2]

  • Mobile Phase: An isocratic elution using a mixture of 85 parts of a 5 mM ammonium formate solution with 0.1% v/v formic acid (mobile phase A) and 15 parts of a 95:5% v/v combination of acetonitrile and methanol (mobile phase B).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 50 µL of an internal standard solution and 175 µL of acetonitrile.[1]

    • Vortex the mixture for 10 minutes.[1]

    • Centrifuge at 14,000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[1]

Visualizing the Workflow: Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for analytical method validation.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Documentation & Implementation A Define Analytical Requirements B Literature Search & Method Selection A->B C Initial Method Optimization B->C D System Suitability Testing C->D E Preliminary Assessment of Performance Characteristics D->E F Specificity/ Selectivity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Validation Report Generation J->K L Standard Operating Procedure (SOP) K->L M Routine Use & Ongoing Monitoring L->M

Caption: General workflow for analytical method validation.

Conclusion

The choice of an analytical method for 2-aminothiazole quantification should be based on a thorough evaluation of the specific requirements of the analysis. While HPLC-UV provides a robust and cost-effective solution for routine analysis in simpler matrices, LC-MS/MS is the method of choice for complex biological samples requiring high sensitivity and selectivity. The provided protocols and validation data for a novel aminothiazole derivative serve as a strong foundation for developing and validating analytical methods for 2-aminothiazole, ensuring data integrity and regulatory compliance in pharmaceutical development and quality control.

References

Assessing the Selectivity of 2-Aminothiazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. A critical aspect of the development of these inhibitors is ensuring their selectivity towards the intended target enzyme to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of various 2-aminothiazole-based enzyme inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Selectivity of 2-Aminothiazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) of representative 2-aminothiazole-based compounds against a panel of cyclin-dependent kinases (CDKs) and other kinases. This data allows for a direct comparison of the potency and selectivity of these inhibitors.

Table 1: Selectivity Profile of Diaminothiazole-Based CDK Inhibitors [1]

CompoundCDK2/cyclin A (IC50, nM)CDK1/cyclin B (IC50, nM)CDK4/cyclin D1 (IC50, nM)CDK5/p25 (IC50, nM)CDK6/cyclin D3 (IC50, nM)CDK9/cyclin T1 (IC50, nM)GSK3β (IC50, nM)
51 1.54.07.61.86.513160
Staurosporine <1------

IC50 values were determined using a P33-radiolabeled activity assay.[1]

Table 2: Selectivity of a 2-Aminothiazole-Derived Cdk4/6 Inhibitor (Compound A)

KinaseIC50 (nM)
Cdk4/cyclin D116
Cdk6/cyclin D318
Cdk1/cyclin B>1000
Cdk2/cyclin E>1000

This data demonstrates high selectivity for Cdk4/6 over other CDKs.

Table 3: Comparative IC50 Values of 2-Acetamido-thiazolylthio Acetic Ester Analogs against CDKs [2]

CompoundCDK2/cyclin E (IC50, µM)CDK1/cyclin B (IC50, µM)CDK4/cyclin D (IC50, µM)
1 0.070.77.5
14 0.0080.23>25

These compounds show good potency against CDK2 with varying degrees of selectivity against other CDKs.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for common assays used to assess the selectivity of enzyme inhibitors.

In Vitro Kinase Inhibition Assay (Radiolabeled)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Recombinant kinase and its specific substrate

  • 2-aminothiazole inhibitor compounds

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl₂, 5 mM EGTA, 1 mM DTT, 0.01% Brij-35)

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the 2-aminothiazole inhibitor in DMSO.

  • In a 96-well plate, add the kinase, its substrate, and the inhibitor solution to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a solution like 30% acetic acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular non-radioactive method for assessing kinase activity and inhibition.

Materials:

  • Recombinant kinase and a biotinylated substrate peptide

  • 2-aminothiazole inhibitor compounds

  • ATP

  • HTRF KinEASE™ kit (containing Eu³⁺-cryptate labeled anti-phospho antibody and streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • Add the kinase, biotinylated substrate, and inhibitor to the assay buffer in a 384-well plate.

  • Start the enzymatic reaction by adding ATP.

  • Incubate the plate at room temperature for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and initiate detection by adding a premixed solution of the Eu³⁺-cryptate labeled antibody and streptavidin-XL665 in detection buffer.

  • Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.[3][4]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 G1 Phase cluster_1 S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates & Inactivates p16 p16 (INK4a) p16->CDK46 Inhibits E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates DNA_Synth DNA Synthesis CDK2->DNA_Synth Promotes Inhibitor 2-Aminothiazole CDK4/6 Inhibitor Inhibitor->CDK46 Inhibits

Caption: Simplified CDK/Rb signaling pathway and G1/S phase transition, highlighting the point of inhibition by 2-aminothiazole-based CDK4/6 inhibitors.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis Reagents Prepare Reagents: - Kinase - Biotinylated Substrate - Inhibitor Dilutions - ATP - HTRF Detection Reagents Dispense Dispense Kinase, Substrate, and Inhibitor into 384-well plate Reagents->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate_Enzyme Incubate at RT (e.g., 60 min) Initiate->Incubate_Enzyme Stop Stop Reaction & Add HTRF Reagents Incubate_Enzyme->Stop Incubate_Detect Incubate at RT (60 min) Stop->Incubate_Detect Read Read Plate on HTRF Reader Incubate_Detect->Read Calculate Calculate HTRF Ratio (665nm/620nm) Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase inhibition assay.

References

Benchmarking New 2-Aminothiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold continues to be a privileged structure in the quest for novel therapeutics. This guide provides an objective comparison of newly developed 2-aminothiazole derivatives against existing scaffolds in anticancer and antimicrobial applications, supported by experimental data from recent literature.

The 2-aminothiazole core is a versatile pharmacophore found in numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3] The adaptability of the thiazole ring for substitutions at various positions allows for the fine-tuning of its biological and pharmacokinetic properties, making it a focal point of medicinal chemistry research.[1][3] This guide summarizes the performance of new 2-aminothiazole derivatives, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways and workflows to aid in the rational design of future drug candidates.

Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives in comparison to established drugs.

Anticancer Activity: IC50 Values (µM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)HT29 (Colon Cancer)
2-Aminothiazole Derivative 1 0.8[2][4]1.6[4]1.6 ± 0.8[1]0.63[1]
2-Aminothiazole Derivative 2 20.2[5]8.64[1]6.05[1]21.6[5]
Doxorubicin (Existing Scaffold) ~0.05-0.5 (Varies)~0.1-1.0 (Varies)~0.01-0.2 (Varies)~0.1-0.5 (Varies)

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Antimicrobial Activity: MIC Values (µg/mL)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DrugStaphylococcus aureusEscherichia coli
2-Aminothiazole Derivative 3 4-16[2]>100[2]
2-Aminothiazole Derivative 4 16[2]>100[2]
Ciprofloxacin (Existing Scaffold) 0.25-1.00.015-0.125

Note: MIC values are dependent on the specific strain of bacteria tested.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Hantzsch Thiazole Synthesis

This classical method is widely used for the synthesis of the 2-aminothiazole scaffold.[3]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute solution of sodium carbonate to neutralize the acid formed during the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 2-aminothiazole derivatives and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the 2-aminothiazole derivatives and a standard drug (e.g., doxorubicin) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 2-aminothiazole derivatives and control antibiotics (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by 2-aminothiazole derivatives and a typical drug discovery workflow.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Initial Hits Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Lead Compounds Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Candidate Drug

Drug Discovery and Preclinical Development Workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K inhibits Aminothiazole->Akt inhibits Aminothiazole->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly Centrosome->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis Cytokinesis->CellCycle Aminothiazole 2-Aminothiazole Derivative Aminothiazole->AuroraA inhibits Aminothiazole->AuroraB inhibits

Inhibition of Aurora Kinase signaling in mitosis.

References

Fused vs. Non-Fused 2-Aminothiazoles: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] A key structural variation within this class of compounds is the fusion of the thiazole ring with other cyclic systems, leading to fused 2-aminothiazoles, such as benzothiazoles. This guide provides a comparative analysis of fused and non-fused 2-aminothiazole rings, offering insights into their respective chemical properties, biological activities, and therapeutic potential, supported by experimental data.

Structural and Physicochemical Differences

The fundamental difference between non-fused and fused 2-aminothiazoles lies in the rigidity and extended aromaticity of the fused systems. Non-fused 2-aminothiazoles offer greater conformational flexibility, which can be advantageous for binding to dynamic protein pockets. In contrast, the planar and more rigid structure of fused systems, like benzothiazoles, can lead to enhanced binding affinity through increased van der Waals interactions and potential for π-π stacking with aromatic residues in the target protein. This rigidity, however, can also limit the adaptability of the molecule to the binding site.

Comparative Biological Activity: Kinase Inhibition

A prominent area where both fused and non-fused 2-aminothiazoles have shown significant promise is in the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2] The following tables summarize the in-vitro activity of representative non-fused and fused 2-aminothiazole derivatives against key oncogenic kinases.

Table 1: In-Vitro Anticancer Activity of Non-Fused 2-Aminothiazole Derivatives
Compound IDStructureTarget Cancer Cell LineIC50 (µM)Reference
NF-1 2-amino-N-(3-chlorobenzoyl)-4-(pyridin-2-yl)thiazoleHuman Lung Cancer (H1299)0.04[1]
NF-2 2-amino-N-benzoyl-4-(pyridin-2-yl)thiazoleHuman Lung Cancer (H1299)0.25[1]
NF-3 N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib)Chronic Myelogenous Leukemia (K562)<0.001[1]
Table 2: In-Vitro Anticancer Activity of Fused 2-Aminothiazole (Benzothiazole) Derivatives
Compound IDStructureTarget Cancer Cell LineIC50 (µM)Reference
F-1 2-(4-aminophenyl)benzothiazoleHuman Breast Cancer (MCF-7)1.2[3]
F-2 6-nitro-2-(4-aminophenyl)benzothiazoleHuman Breast Cancer (MCF-7)0.8[3]
F-3 2-(4-Hydroxyphenyl)benzo[d]thiazoleHuman Breast Cancer (MCF-7)0.02[4]

Analysis of Biological Data:

The data presented in the tables, although from different studies, allows for a general comparison. Non-fused 2-aminothiazole derivatives, such as the potent kinase inhibitor Dasatinib (NF-3), can achieve sub-nanomolar inhibitory concentrations.[1] The activity of non-fused derivatives is highly dependent on the substituents on the 2-amino group and the 4-position of the thiazole ring. For instance, the introduction of a 3-chlorobenzoyl group in NF-1 leads to a significant increase in potency compared to the unsubstituted benzoyl group in NF-2.[1]

Fused 2-aminothiazoles, represented here by benzothiazole derivatives, also exhibit potent anticancer activity. The substitution on the fused benzene ring and the phenyl group at the 2-position significantly influences their efficacy. For example, the addition of a nitro group at the 6-position of the benzothiazole ring (F-2) enhances the activity compared to the unsubstituted analog (F-1).[3] The highly potent compound F-3 demonstrates that fused systems can also achieve nanomolar efficacy.[4]

In general, while non-fused systems offer vast opportunities for diversification through substitution at multiple positions, the rigid scaffold of fused systems can be exploited to achieve high potency and selectivity, particularly when targeting well-defined, hydrophobic binding pockets.

Experimental Protocols

Hantzsch Thiazole Synthesis (General Procedure for Non-Fused 2-Aminothiazoles)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[5]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) is refluxed in ethanol for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a saturated solution of sodium bicarbonate and then with water to remove any unreacted starting materials and acidic byproducts.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 2-Arylbenzothiazoles (General Procedure for Fused 2-Aminothiazoles)

A common method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aromatic aldehyde.[3]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., 4-aminobenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

Procedure:

  • A solution of 2-aminothiophenol (1 equivalent) and the aromatic aldehyde (1 equivalent) in DMSO is prepared.

  • A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • The reaction mixture is heated at 120°C for 6-8 hours.

  • After cooling, the mixture is poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel.

In-Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in-vitro inhibitory activity of compounds against a specific protein kinase.[6][7]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Test compounds are serially diluted in kinase assay buffer.

  • The recombinant kinase and its specific substrate are added to the wells of the assay plate.

  • The serially diluted test compounds are added to the wells.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent like ADP-Glo™.

  • Luminescence is measured using a plate reader.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

MTT Cell Viability Assay (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals, resulting in a purple solution.

  • The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start Starting Materials synthesis Hantzsch or Condensation Reaction start->synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In-Vitro Kinase Assay characterization->kinase_assay cell_assay Cell Viability (MTT Assay) characterization->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.

EGFR_signaling_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor 2-Aminothiazole Inhibitor Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway, a common target for 2-aminothiazole-based kinase inhibitors.

Conclusion

The comparative analysis of fused and non-fused 2-aminothiazole rings reveals distinct advantages for each scaffold in the context of drug discovery. Non-fused 2-aminothiazoles provide a highly versatile platform for chemical modification, enabling the development of potent and selective inhibitors through systematic structure-activity relationship studies. Fused systems, such as benzothiazoles, offer a more rigid and extended aromatic core that can be advantageous for achieving high binding affinity and exploiting specific interactions within a target's active site. The choice between a fused and non-fused scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Both classes of compounds continue to be a rich source of novel therapeutic agents, particularly in the field of oncology.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine with detailed disposal instructions was not located. The following procedures are based on the available safety information for this compound, guidance for structurally similar thiazole derivatives, and general best practices for hazardous laboratory waste management.[1] It is imperative that researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations.[1]

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For this compound (CAS Number: 53051-97-1), the available data indicates it should be treated as hazardous waste.[2] Improper disposal, such as discarding in regular trash or pouring down the drain, is unacceptable and can harm human health and the environment.[3]

Hazard Identification and Safety Precautions

Understanding the potential hazards of this compound is the first step toward safe handling and disposal. The compound is classified with GHS07 for being an irritant and harmful.[2]

Hazard ClassificationHazard StatementPrecautionary Actions
Health Hazards H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]P261: Avoid breathing dust.[2][4] P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves, protective clothing, and eye/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
Physical/Chemical Hazards Thermal decomposition can release toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[5]Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4]
Environmental Hazards Thiazole derivatives can be harmful to aquatic life with potential for long-lasting effects.[5]Avoid release to the environment. Do not let the product enter drains.[4][5]

Core Disposal Protocol

The primary method for disposing of this compound is through an approved hazardous waste disposal service.[5] Adherence to all national and local regulations is mandatory.[1]

Step 1: Waste Identification and Segregation
  • Identify Waste Streams: Clearly identify all waste containing this compound. This includes pure solid compound, solutions, and contaminated materials.

  • Segregate Waste: Keep this chemical waste separate from other waste streams to prevent potentially dangerous reactions.[1] Do not mix with incompatible materials.[5]

Step 2: Container Management
  • Use Appropriate Containers:

    • Solid Waste: Collect the solid chemical or contaminated items (e.g., gloves, weigh boats, wipes) in a designated, compatible, and leak-proof hazardous waste container with a secure lid.[5]

    • Liquid Waste: Collect solutions in a separate, labeled hazardous waste container for liquids.[5]

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • Closure: Keep containers tightly closed except when actively adding waste.[1]

Step 3: Labeling
  • Label Clearly: All waste containers must be clearly labeled. The label must include:

    • The full chemical name: "this compound".[1] Do not use abbreviations.

    • The words "Hazardous Waste".[5]

    • All associated hazard symbols (e.g., GHS pictograms).[2][5]

    • The approximate concentration of the compound in liquid waste.[5]

Step 4: Storage
  • Designated Area: Store the sealed and labeled waste containers in a designated, well-ventilated waste accumulation area.[5]

  • Secure Location: The storage area should be secure to prevent unauthorized access.[5]

Step 5: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • Professional Service: The final disposal must be handled by a licensed professional waste disposal service, which typically involves incineration at a permitted hazardous waste facility.[5][6]

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these procedures while wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ensure Ventilation: Work in a well-ventilated area. Remove all sources of ignition.[4]

  • Containment: Prevent the spill from spreading or entering drains.[4]

  • Absorption: For liquid spills, soak up the material with an inert absorbent material such as sand, silica gel, or vermiculite.[1] For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[4]

  • Collection: Place all contaminated materials (absorbent, wipes, contaminated PPE) into a suitable, labeled container for hazardous waste disposal.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[5] Collect all decontamination materials as solid hazardous waste.[5]

Visualizations

G start Waste Generation (Unused chemical, contaminated items, or solutions) identify Step 1: Identify & Segregate Waste - Isolate from other chemicals - Differentiate solid vs. liquid start->identify container Step 2: Select Container - Original or compatible container - Ensure it is leak-proof identify->container label Step 3: Label Container - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms container->label store Step 4: Store Safely - Designated accumulation area - Well-ventilated & secure label->store contact_ehs Step 5: Arrange Disposal - Contact institution's EHS office - Schedule a waste pickup store->contact_ehs pickup Waste collected by licensed hazardous waste service contact_ehs->pickup end Final Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

G regulations Regulatory Framework (National & Local Regulations) ehs Institutional EHS Department (Provides specific procedures, training, and waste pickup services) regulations->ehs Governs researcher Researcher / Scientist (Responsible for proper identification, segregation, labeling, and storage) ehs->researcher Directs & Supports protocol Laboratory Protocol (Day-to-day safe handling and waste management practices) researcher->protocol Implements

References

Essential Safety and Operational Guide for 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine (CAS No: 53051-97-1). Given the hazardous nature of this compound, adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards are outlined in the Globally Harmonized System (GHS) classifications below. A multi-layered PPE approach is mandatory to minimize exposure.

GHS Hazard Classification [1][2]

Hazard ClassHazard StatementGHS CodePictogramSignal Word
Acute Toxicity, OralHarmful if swallowedH302GHS07Warning
Skin Corrosion/IrritationCauses skin irritationH315GHS07Warning
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319GHS07Warning
Specific Target Organ ToxicityMay cause respiratory irritationH335GHS07Warning

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures. The following table summarizes the recommended PPE for laboratory activities involving this compound.

ActivityRequired PPEEnhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Operational Plan: Safe Handling and Experimental Workflow

A systematic workflow is essential to ensure safety and prevent contamination when handling this compound. All operations with a risk of aerosol generation must be conducted in a certified chemical fume hood.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid Compound prep_hood->prep_weigh prep_solution Prepare Stock Solution prep_weigh->prep_solution reaction_setup Set Up Reaction prep_solution->reaction_setup reaction_monitor Monitor Reaction (TLC) reaction_setup->reaction_monitor reaction_workup Perform Aqueous Workup reaction_monitor->reaction_workup reaction_purify Purify by Chromatography reaction_workup->reaction_purify cleanup_decontaminate Decontaminate Glassware reaction_purify->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Step-by-step workflow for handling the compound.

Detailed Methodologies

  • Protocol for Weighing Solid Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.

    • Use anti-static weighing paper or a tared container.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.

    • Treat all disposable materials used in the process as contaminated waste.

  • Protocol for Preparing Stock Solutions:

    • Conduct all solution preparation within a certified chemical fume hood.

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

Disposal Plan

Improper disposal of this compound can lead to environmental contamination and potential health risks. This compound must be treated as hazardous waste.

Waste Disposal Procedures

Waste TypeDisposal Protocol
Unused or Contaminated Solid - Collect in a dedicated, sealed, and clearly labeled container for "Hazardous Chemical Waste: this compound".- Do not mix with other waste streams.
Liquid Waste (in solution) - Collect in a separate, clearly labeled, and sealed container for halogenated or non-halogenated organic waste, as appropriate.- Do not pour down the drain.
Contaminated Lab Supplies (e.g., weighing paper, pipette tips, gloves)- Double-bag all contaminated disposable items.- Place in a designated container for chemically contaminated solid waste.
Contaminated Glassware - Rinse with a suitable solvent (e.g., ethanol or acetone).- Collect the rinsate as liquid hazardous waste.- Wash the glassware with soap and water after decontamination.

Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1][3] All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed professional waste disposal service.[3]

Emergency Procedures

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Cleanup

In the event of a small spill, follow these steps:

  • Ensure Proper PPE: Wear the personal protective equipment listed in the table above.

  • Containment: Prevent the spread of the dust or powder.

  • Collection: Carefully sweep up the spilled solid material, avoiding dust creation. Use a method such as vacuuming with a HEPA filter or gently moistening the powder to prevent it from becoming airborne.

  • Containerize: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and dispose of the cleaning materials in the same waste container.

  • Ventilation: Ensure the area is well-ventilated.

For large spills, evacuate the area and contact your institution's EHS department immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.